3-Hydroxy-5-nitrophenylboronic acid
Description
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Properties
IUPAC Name |
(3-hydroxy-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUWIYCKIKPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659392 | |
| Record name | (3-Hydroxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737001-07-9 | |
| Record name | B-(3-Hydroxy-5-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737001-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Fidelity Synthesis of 3-Hydroxy-5-nitrophenylboronic acid
Technical Monograph | Version 1.0
Part 1: Executive Technical Strategy
Target Analyte: 3-Hydroxy-5-nitrophenylboronic acid CAS Registry Alignment: 737001-07-9 (Free Acid); 1158236-73-7 (Pinacol Ester) Primary Application: Suzuki-Miyaura cross-coupling in medicinal chemistry (e.g., fragment-based drug discovery targeting kinase allosteric pockets).[1]
The Synthetic Challenge
The synthesis of This compound presents a classic "chemoselectivity triad" challenge:
-
Nitro Group (
): Susceptible to reduction (precluding lithiation/Grignard routes) and sensitive to harsh hydrogenation conditions.[1] -
Phenol (
): Acidic proton poisons organometallic reagents and coordinates strongly to palladium catalysts, necessitating protection.[1] -
Boronic Acid (
): Prone to protodeboronation under harsh acidic conditions and dehydration to boroxines.[1]
Strategic Solution: The "MOM-Miyaura" Protocol
To ensure reproducibility and high yield, we reject the direct lithiation of nitro-arenes (explosion hazard/redox incompatibility).[1] Instead, we employ a Palladium-Catalyzed Miyaura Borylation on a protected substrate.[1]
Selected Route:
-
Protection: Masking 3-bromo-5-nitrophenol as a Methoxymethyl (MOM) ether.[1] MOM is chosen over Benzyl (Bn) because Bn removal requires hydrogenation (incompatible with
) or harsh Lewis acids.[1] MOM is removed by mild aqueous acid. -
Borylation: Pd-catalyzed cross-coupling with Bis(pinacolato)diboron (
).[1] -
Global Deprotection: A single acidic hydrolysis step removes both the MOM group and the pinacol ester, delivering the free boronic acid.[1]
Part 2: Retrosynthetic Logic & Mechanism[1]
The retrosynthetic analysis reveals that the C-B bond must be formed last to avoid functional group incompatibility.[1]
Caption: Retrosynthetic tree identifying 3-Bromo-5-nitrophenol as the critical precursor.
Mechanistic Insight: The Palladium Cycle
The success of the Miyaura borylation hinges on the Transmetalation step.[1] Unlike standard Suzuki couplings, the nucleophile here is the diboron species.
-
Catalyst Choice:
is essential.[1] The bidentate ferrocenyl ligand possesses a large bite angle, which accelerates the reductive elimination of the aryl-boronate product and suppresses the formation of dehalogenated byproducts (a common side reaction with electron-deficient nitro-arenes).
Part 3: Detailed Experimental Protocol
Phase 1: Substrate Protection
Objective: Synthesis of 1-Bromo-3-(methoxymethoxy)-5-nitrobenzene.
-
Setup: Charge a flame-dried 500 mL Round Bottom Flask (RBF) with 3-Bromo-5-nitrophenol (10.0 g, 45.9 mmol) and anhydrous Dichloromethane (DCM) (200 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mL, 68.8 mmol) and cool to 0°C under
. -
Alkylation: Dropwise add Chloromethyl methyl ether (MOMCl) (4.2 mL, 55.0 mmol). Caution: MOMCl is a carcinogen; handle in a fume hood.[1]
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Quench with saturated
. Extract with DCM.[1] Wash organics with brine, dry over , and concentrate.[1] -
Yield: Expect ~11.5 g (95%) of a yellow oil/solid. Use directly.
Phase 2: Miyaura Borylation
Objective: Synthesis of 2-(3-(methoxymethoxy)-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]
| Reagent | Equiv.[1][2][3] | Amount | Role |
| MOM-Protected Precursor | 1.0 | 11.5 g | Substrate |
| Bis(pinacolato)diboron | 1.1 | 12.3 g | Boron Source |
| Pd(dppf)Cl₂[1]·DCM | 0.03 | 1.1 g | Catalyst |
| Potassium Acetate (KOAc) | 3.0 | 12.9 g | Base (activates B-B bond) |
| 1,4-Dioxane | - | 150 mL | Solvent (Degassed) |
Protocol:
-
Degassing: In a 500 mL pressure vessel or 3-neck flask, combine the substrate,
, and KOAc in 1,4-dioxane. Sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species.[1] -
Catalyst Addition: Add
quickly under an Argon stream. -
Heating: Seal and heat to 90°C for 12–16 hours. The solution will turn dark black/brown.[1]
-
Check: LCMS should show conversion to the boronate ester (
not visible for boronates usually; look for pinacol adduct mass or hydrolyze a small aliquot).[1] -
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Wash with EtOAc.[1]
-
Concentration: Evaporate solvent to yield the crude dark oil.
Phase 3: Global Deprotection & Isolation
Objective: Hydrolysis of MOM ether and Pinacol ester to target acid.[1]
-
Hydrolysis: Dissolve the crude oil in Acetone/Water (4:1) (100 mL).
-
Acidification: Add Sodium Periodate (
) (3.0 equiv) and Ammonium Acetate ( ) (3.0 equiv). Stir for 12 hours.-
Alternative (Cheaper): Reflux in 3M HCl for 4 hours. This cleaves MOM and hydrolyzes the ester.[1]
-
-
Extraction: Evaporate acetone. Extract the aqueous residue with Ethyl Acetate (EtOAc) .[1]
-
Purification (The "Boronic Trick"):
-
Crystallization: Filter the precipitate. Recrystallize from Acetonitrile/Water or Water (hot to cold).[1]
Final Yield: Expect 50–60% over 2 steps.[1][4] Appearance: Off-white to pale yellow powder.[1]
Part 4: Data Interpretation & Quality Control[1]
Spectral Validation
-
¹H NMR (DMSO-d₆): Look for three distinct aromatic protons (singlets or doublets with meta-coupling,
) in the 7.5–8.5 ppm region.[1] The phenolic will appear broad around 10.0 ppm. The boronic protons often appear as a broad singlet at 8.0–9.0 ppm (concentration dependent).[1] -
¹¹B NMR: A single peak around 28–30 ppm confirms the boronic acid.[1] A peak at 20 ppm indicates the boronate ester (incomplete hydrolysis).
The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1]
-
Impact: Elemental analysis often yields low Carbon values.[1]
-
Handling: This is reversible. In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active monomeric acid.[1] Do not discard "impure" batches solely based on melting point depression.
Part 5: Process Visualization
Caption: Operational workflow for the synthesis and purification of the target boronic acid.
References
-
Miyaura Borylation of Electron-Deficient Arenes: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1]
-
Boronic Acid Purification Strategies: Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
MOM Deprotection Kinetics: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM cleavage conditions).
-
Synthesis of this compound derivatives: Accela ChemBio Product Catalog, CAS 737001-07-9.[1] Link
Sources
- 1. 737001-07-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Guide: Preparation of 3-Hydroxy-5-nitrophenylboronic Acid
The following technical guide details the preparation of 3-Hydroxy-5-nitrophenylboronic acid , a critical building block in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.
Executive Summary & Strategic Analysis
Target Compound: this compound CAS Registry Number: 1150114-77-2 (Generic variations may apply based on anhydride content) Core Application: Functional intermediate for biaryl synthesis in drug discovery (e.g., kinase inhibitors).
Synthetic Strategy: The "Protect-Borylate-Deprotect" Protocol
Direct borylation of free phenols is chemically fraught due to the acidic proton poisoning palladium catalysts and competing side reactions. The most robust, field-proven route utilizes a Miyaura Borylation of a protected precursor.
While a methyl ether protection (anisole route) is common, the subsequent demethylation (requiring
Retrosynthetic Analysis
The logical deconstruction of the target reveals the necessity of the 3-bromo-5-nitrophenol precursor.
Figure 1: Retrosynthetic pathway prioritizing the acid-labile MOM protecting group.
Detailed Experimental Protocol
Phase 1: Protection of Starting Material
Objective: Convert 3-bromo-5-nitrophenol to 1-bromo-3-(methoxymethoxy)-5-nitrobenzene to mask the acidic phenol.
-
Reagents: 3-Bromo-5-nitrophenol (1.0 eq), Chloromethyl methyl ether (MOMCl, 1.2 eq),
-Diisopropylethylamine (DIPEA, 1.5 eq). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions:
to RT, 4 hours.
Protocol:
-
Charge a flame-dried round-bottom flask with 3-bromo-5-nitrophenol and anhydrous DCM under
atmosphere. -
Cool the solution to
and add DIPEA dropwise. -
Slowly add MOMCl (Caution: Carcinogen, handle in fume hood) via syringe to maintain temperature
. -
Allow the mixture to warm to room temperature (RT) and stir until TLC indicates consumption of the starting phenol.
-
Workup: Quench with saturated
, extract with DCM, dry over , and concentrate. -
Purification: Silica gel flash chromatography (Hexanes/EtOAc 9:1) yields the MOM-protected aryl bromide as a pale yellow oil.
Phase 2: Miyaura Borylation
Objective: Install the boron moiety via Palladium-catalyzed cross-coupling.
-
Substrate: 1-Bromo-3-(methoxymethoxy)-5-nitrobenzene.
-
Boron Source: Bis(pinacolato)diboron (
, 1.1 eq). -
Catalyst:
(0.03 eq) or . -
Base: Potassium Acetate (KOAc, 3.0 eq) - Crucial for the catalytic cycle turnover.
-
Solvent: 1,4-Dioxane (degassed).
-
Conditions:
, 12-16 hours.
Protocol:
-
In a glovebox or under strict inert atmosphere, combine the aryl bromide,
, KOAc, and Pd catalyst in a reaction vessel. -
Add degassed 1,4-dioxane. Seal the vessel.
-
Heat to
with vigorous stirring. -
Monitoring: Monitor by HPLC/LC-MS. The appearance of the boronate ester peak (
corresponding to pinacol ester) confirms conversion. -
Workup: Cool to RT, filter through a Celite pad to remove palladium black/inorganic salts. Rinse with EtOAc.[1] Concentrate the filtrate.
-
Note: The crude pinacol ester is often used directly in the next step to avoid degradation on silica.
Phase 3: Global Deprotection & Hydrolysis
Objective: Remove the MOM group and hydrolyze the pinacol ester to the free boronic acid.
-
Reagents: 4M HCl (aq) or Trifluoroacetic acid (TFA).
-
Solvent: Acetone/Water or THF/Water (4:1).
-
Conditions: RT to
.
Protocol:
-
Dissolve the crude pinacol ester in Acetone/Water (4:1).
-
Add Sodium Periodate (
, 3.0 eq) and Ammonium Acetate ( , 1.5 eq) if using the oxidative cleavage method (faster), OR simply add 4M HCl (5.0 eq) for simultaneous MOM removal and ester hydrolysis.-
Recommendation: The HCl route is preferred here as it efficiently cleaves the MOM ether.
-
-
Stir at
for 6-12 hours. -
Workup: Neutralize carefully with
to pH ~7. Extract with EtOAc.[1] -
Purification: The boronic acid is amphiphilic. Recrystallization from Acetonitrile/Water or Water/Ethanol is the standard purification method.
-
Alternative: Reverse-phase chromatography (C18 column, Water/Acetonitrile gradient).
-
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the high-purity preparation of the target compound.
Quantitative Data & Troubleshooting
| Parameter | Specification / Target | Troubleshooting Notes |
| Yield (Step 1) | > 90% | If low, ensure conditions are strictly anhydrous; MOMCl degrades in moisture. |
| Yield (Step 2) | 75 - 85% | Incomplete conversion often due to |
| Yield (Step 3) | 60 - 70% | Boronic acids can dehydrate to boroxines (trimers). Add water to equilibrium.[2] |
| Appearance | Off-white to yellow powder | Dark color indicates Pd residue. Treat with activated charcoal or scavengers. |
| Storage | Boronic acids are prone to protodeboronation over long periods. |
Safety & Handling
-
MOM-Cl: A known human carcinogen. Must be handled in a certified fume hood with double-gloving.
-
Nitro Compounds: Potentially explosive if heated dry. Avoid distilling nitro-containing residues to dryness.
-
Boronic Acids: Generally low toxicity but can inhibit certain proteolytic enzymes (e.g., serine proteases).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection/deprotection protocols).
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Sources
3-Hydroxy-5-nitrophenylboronic acid CAS number and structure
CAS: 737001-07-9 Formula: C₆H₆BNO₅ Molecular Weight: 182.93 g/mol [1]
Executive Summary & Structural Logic
This guide details the chemical identity, synthetic utility, and handling protocols for 3-Hydroxy-5-nitrophenylboronic acid .[1] As a tri-functionalized benzene derivative, this compound represents a high-value "molecular scaffold" in medicinal chemistry. It offers three distinct orthogonal reaction sites:
-
Boronic Acid (-B(OH)₂): For C-C bond formation via Suzuki-Miyaura coupling.[1][2][3]
-
Nitro Group (-NO₂): A masked amine precursor, allowing for late-stage reduction and amide coupling.[1]
-
Hydroxyl Group (-OH): A nucleophilic handle for etherification or esterification.[1]
Chemical Identity Table
| Property | Specification |
| CAS Number | 737001-07-9 |
| IUPAC Name | (3-Hydroxy-5-nitrophenyl)boronic acid |
| SMILES | OB(O)c1cc(O)cc(c1)=O |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (est.) | Phenol: ~8.5 | Boronic Acid: ~8.8 |
| Storage | 2-8°C, Hygroscopic (Store under Argon/Nitrogen) |
Structural & Electronic Analysis
The meta-substitution pattern creates a unique electronic push-pull system.[1] The nitro group (electron-withdrawing) deactivates the ring, making the boronic acid less prone to protodeboronation compared to electron-rich analogs, but potentially slower in transmetallation. The hydroxyl group, while activating, introduces acidity that can interfere with standard basic coupling conditions if not managed.
Figure 1: Electronic relationship between the functional groups.[1] The nitro group stabilizes the C-B bond against oxidative cleavage, while the phenol requires base management.
Synthetic Utility: The Suzuki-Miyaura Protocol
The primary application of CAS 737001-07-9 is in the synthesis of biaryls.[1][2][4] However, the presence of a free phenol presents a specific challenge: Catalyst Poisoning . The phenoxide anion generated by the base can coordinate to the Palladium (Pd) center, arresting the catalytic cycle.
The "Free Phenol" Optimization Strategy
To successfully couple this reagent without protecting the phenol, we utilize a Water-Promoted strategy using mild bases. Water facilitates the formation of the active tri-coordinate boronate species without generating a high concentration of hard phenoxide anions.
Recommended Reagents:
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (Robust against steric bulk and heteroatoms).
-
Base: K₃PO₄ (Potassium Phosphate Tribasic) – milder than carbonates.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Experimental Protocol
Objective: Coupling this compound with 4-Bromoanisole (Model Substrate).
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or microwave vial.
-
Cool under a stream of Argon.[1]
-
-
Charging:
-
Solvation:
-
Reaction:
-
Seal the vessel.
-
Heat to 80-90°C for 4-12 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 2:1). Look for the disappearance of the bromide.
-
-
Workup (Self-Validating Step):
-
Purification:
Mechanistic Pathway (Graphviz)[1]
Figure 2: The catalytic cycle highlighting the critical activation of the boronic acid vs. the risk of phenoxide poisoning.[1]
Handling & Stability: The Boroxine Cycle
Boronic acids are equilibrium mixtures. Upon storage, especially in dry conditions, this compound will dehydrate to form a cyclic trimer known as a Boroxine .[1]
-
Observation: The melting point may appear broad or inconsistent. This is often due to the boroxine/acid mixture.[2]
-
Reversal: The boroxine is chemically competent in Suzuki couplings (it hydrolyzes in situ with water/base). However, for precise stoichiometry:
-
Protocol: Dissolve the reagent in a minimal amount of MeOH/Water (9:[1]1) and sonicate briefly before use to ensure the monomeric acid species is dominant.
-
Analytical Characterization (Expected Data)
When verifying the structure of CAS 737001-07-9, look for these key signals:
-
¹H NMR (DMSO-d₆):
-
δ ~10.0 ppm: Broad singlet (Phenolic -OH).[1]
-
δ ~8.2 - 8.5 ppm: Broad singlets (Boronic -OH, often exchanges with D₂O).[1]
-
Aromatic Region: Three distinct signals (approx δ 7.6, 7.8, 8.1) corresponding to the protons at positions 2, 4, and 6. The proton between the Nitro and Boron groups will be the most deshielded.
-
-
MS (ESI-):
-
Expect a mass peak of [M-H]⁻ = 181.9.
-
Note: Boron has two isotopes (¹⁰B and ¹¹B), resulting in a characteristic isotopic pattern.
-
References
-
Chemical Identity & CAS Verification
-
Source: ChemicalBook & BLD Pharm Listings for CAS 737001-07-9.[1]
-
Link:
-
-
Suzuki-Miyaura Coupling Methodology
- Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Link:
-
Handling of Phenolic Boronic Acids
- Source: Molander, G. A., et al. (2009).
-
Link:[1]
- Context: Discusses the stability and base-sensitivity of hetero
Sources
Technical Guide: Solubility and Handling of 3-Hydroxy-5-nitrophenylboronic Acid
[1][2]
Executive Summary & Physicochemical Profile[1][2][3][4]
This compound is a trifunctionalized arene widely employed as a building block in Suzuki-Miyaura cross-coupling reactions and as a recognition moiety in saccharide sensor development.[1][2] Its solubility behavior is governed by the interplay between three distinct functional groups:[1]
-
Boronic Acid [-B(OH)₂]: Amphipathic; capable of hydrogen bonding but prone to reversible dehydration (trimerization) to form boroxines.[2]
-
Phenolic Hydroxyl [-OH]: Strong hydrogen bond donor/acceptor; increases solubility in polar protic solvents.[2]
-
Nitro Group [-NO₂]: Electron-withdrawing; enhances polarity and dipole moment.[1][2]
Key Physicochemical Parameters:
Solvent Compatibility Matrix
The following matrix synthesizes solubility data based on functional group analysis and empirical trends for substituted phenylboronic acids.
Data Interpretation:
-
Excellent: > 100 mg/mL (Suitable for stock solutions).[2]
-
Good: 20–100 mg/mL (Suitable for reaction media).[2]
-
Poor: < 5 mg/mL (Suitable for precipitation/antisolvent).[2][4]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | High dielectric constants disrupt intermolecular H-bonds of the crystal lattice.[1][2] Preferred for stock solutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Excellent | Solvation via H-bonding.[1] Caution: Can form reversible boronate esters (solvolysis).[2] |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to Good | Good solubility due to oxygen lone pair coordination with the empty p-orbital of Boron. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Useful for extraction and recrystallization.[2] Solubility decreases significantly at low temperatures.[2] |
| Chlorinated | DCM, Chloroform, DCE | Low to Moderate | Limited interaction with polar functional groups.[2] Often requires a co-solvent (e.g., MeOH).[2] |
| Hydrocarbons | Hexanes, Toluene, Pentane | Poor (Antisolvent) | Non-polar nature cannot overcome the crystal lattice energy.[2] Ideal for precipitation. |
| Aqueous | Water (Neutral) | Low | Poor solubility at neutral pH due to aromatic hydrophobicity.[2] |
| Aqueous (Basic) | Water (pH > 8) | High | Deprotonation forms the boronate anion [Ar-B(OH)₃]⁻, rendering the compound water-soluble.[1][2] |
The Boroxine Equilibrium Challenge
Researchers must recognize that "solubility" in this context is dynamic.[2] Boronic acids exist in equilibrium with their cyclic trimer anhydrides (boroxines).[2] This process is solvent- and temperature-dependent.[2]
Equilibrium Visualization (Graphviz)[1][2]
Caption: The reversible dehydration of boronic acid monomers to boroxine trimers.[2] Solubility measurements often represent the sum of these species.
Implication for Solubility:
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution (100 mM)
Target Application: Biological assays or high-throughput screening.[1][2]
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide).[2]
-
Calculation:
-
Procedure:
-
Weigh 18.3 mg of this compound into a glass vial (avoid polystyrene).
-
Add 500 µL of anhydrous DMSO.
-
Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40 kHz for 2 minutes.
-
Add remaining DMSO to reach 1.0 mL total volume.[2]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation of the boroxine form.[1][2]
-
Protocol B: Recrystallization (Purification)
Target Application: Removing impurities before synthesis.[1][2]
-
Solvent System: Ethyl Acetate (Solvent) / Hexanes (Antisolvent).[2]
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60–70°C).
-
Filter the hot solution through a glass frit or cotton plug to remove insoluble particulates.[2]
-
While stirring, slowly add Hexanes (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.
-
Add a few drops of Ethyl Acetate to clear the solution.[2]
-
Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Collect crystals via vacuum filtration and wash with cold Hexanes.[2]
-
Application-Specific Solvent Selection[1][2][6]
Workflow: Selecting the Right Solvent System
Caption: Decision tree for solvent selection based on the intended experimental outcome.
Critical Considerations for Suzuki-Miyaura Coupling
When using this compound in cross-coupling:
-
Preferred Solvent: 1,4-Dioxane/Water (4:1) or DMF/Water.[2]
-
Reasoning: The presence of water is critical.[2] It prevents the formation of the unreactive boroxine trimer and ensures the boronic acid monomer is available for the transmetallation step.[2]
-
Base Selection: Use inorganic bases like K₂CO₃ or Cs₂CO₃.[2] These bases increase solubility by forming the boronate species.[2]
Stability & Troubleshooting
| Issue | Cause | Solution |
| Precipitation in Stock | Formation of Boroxine anhydride upon storage.[1][2] | Add 5–10% water or heat gently (40°C) to hydrolyze back to monomer.[2] |
| Incomplete Reaction | Boronic acid deboronation (C-B bond cleavage).[2] | Avoid prolonged heating (>80°C) in alcohols.[2] Switch to non-protic polar solvents like DMF.[2] |
| Oiling Out | Compound is too soluble in the chosen recrystallization solvent.[2] | Switch to a more polar antisolvent (e.g., use DCM/Hexane instead of EtOAc/Hexane).[2] |
References
-
Sporzyński, A., & Leszczyński, P. (2017).[2][5] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 171–176.[2] Link
-
Leszczyński, P., et al. (2020).[2][6] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[2][7] Link
-
Hall, D. G. (Ed.).[2][5] (2011).[2][5][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2][5] Link[1][2]
-
PubChem. (2024).[2] 3-Nitrophenylboronic Acid (Analogous Data). National Library of Medicine.[2] Link[1][2]
-
Organic Syntheses. (2010). Preparation of (3,4,5-Trifluorophenyl)boronic Acid (Recrystallization Protocol). Org.[2][8][9][6][7] Synth. 87, 19. Link
Sources
- 1. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vsnchem.com [vsnchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Spectral Characterization & Analysis of 3-Hydroxy-5-nitrophenylboronic Acid
The following technical guide provides an in-depth characterization of 3-Hydroxy-5-nitrophenylboronic acid (CAS 737001-07-9) . This document is structured for researchers requiring rigorous spectral interpretation, synthesis logic, and quality control protocols.
Introduction & Structural Context
This compound is a tri-functionalized benzene derivative featuring a Lewis-acidic boronate group, an electron-withdrawing nitro group, and an electron-donating hydroxyl group in a 1,3,5-meta substitution pattern. This specific arrangement creates a unique electronic "push-pull" system, making the compound valuable as a building block in Suzuki-Miyaura cross-coupling for drug discovery and as a reversible covalent probe in chemical biology (e.g., for sensing diols or saccharides).
Core Chemical Identity
| Parameter | Detail |
| CAS Number | 737001-07-9 |
| IUPAC Name | (3-Hydroxy-5-nitrophenyl)boronic acid |
| Formula | C₆H₆BNO₅ |
| Molecular Weight | 182.93 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |
Synthesis & Preparation Logic
To understand the spectral impurities often found in this compound, one must understand its genesis. The synthesis typically avoids direct nitration of phenylboronic acid (which yields mixtures) and instead utilizes transition-metal catalyzed borylation.
Synthetic Pathway (Miyaura Borylation)
The most robust route involves the palladium-catalyzed borylation of 3-bromo-5-nitrophenol .
Figure 1: Strategic synthesis workflow minimizing protodeboronation side reactions.
NMR Spectroscopy: In-Depth Analysis
The 1,3,5-substitution pattern simplifies the NMR spectrum by eliminating strong ortho-couplings (
Experimental Parameters
-
Solvent: DMSO-d₆ (Required to observe exchangeable -OH and -B(OH)₂ protons).
-
Frequency: 400 MHz or higher recommended for resolving meta-couplings.
-
Reference: Residual DMSO peak at 2.50 ppm.
¹H NMR Peak Assignments (DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Electronic Justification |
| 10.10 - 10.30 | Broad Singlet | 1H | Phenolic -OH | Highly deshielded by aromatic ring; broad due to H-bonding. |
| 8.20 - 8.40 | Broad Singlet | 2H | Boronic -B(OH)₂ | Characteristic boronic acid protons. Disappears with D₂O shake. |
| 8.05 | Doublet of Doublets | 1H | H-4 (Ar-H) | Between NO₂ and B(OH)₂. Most deshielded aromatic proton due to two electron-withdrawing groups (EWG). |
| 7.65 | Doublet of Doublets | 1H | H-2 (Ar-H) | Between NO₂ and OH. Deshielded by NO₂, but shielded by OH ortho-effect. |
| 7.45 | Doublet of Doublets* | 1H | H-6 (Ar-H) | Between B(OH)₂ and OH. Most shielded due to ortho-OH and weaker EWG effect of Boron. |
*Note: Aromatic signals often appear as apparent singlets or triplets with fine splitting (
¹³C NMR Assignments (DMSO-d₆)
-
158.2 ppm: C-3 (Attached to -OH, ipso-deshielding).
-
148.5 ppm: C-5 (Attached to -NO₂, ipso-deshielding).
-
136.0 ppm: C-B (Attached to Boron). Note: This signal is often very broad or invisible due to Quadrupolar Relaxation of the ¹¹B nucleus.
-
124.5 ppm: C-4 (Between NO₂ and B).
-
118.0 ppm: C-6 (Between OH and NO₂).
-
112.5 ppm: C-2 (Between OH and B).
Infrared (IR) Spectroscopy
The IR spectrum is critical for confirming the presence of the nitro group and differentiating the boronic acid from its anhydride (boroxine) form.
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Notes |
| 3200 - 3500 | O-H Stretch (Broad) | Overlap of phenolic and boronic O-H. A broad "hump" indicates hydrogen bonding. |
| 1530 - 1550 | N-O Asymmetric Stretch | Key Identifier. Strong, sharp band characteristic of nitro compounds. |
| 1340 - 1380 | B-O Stretch | Strong band. Caution: Often overlaps with the symmetric Nitro stretch (~1350 cm⁻¹). |
| 1350 (approx) | N-O Symmetric Stretch | Usually sharper than the B-O band. |
| 1150 - 1200 | C-O Stretch (Phenol) | Strong band indicating the C-OH bond. |
| 650 - 750 | C-H Out-of-Plane Bending | Diagnostic for 1,3,5-trisubstituted benzene rings. |
Quality Control & Stability Protocols
Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). This equilibrium is reversible but can confuse quantitative analysis.
Protocol: Confirming Purity vs. Boroxine Formation
-
Visual Check: Pure boronic acid is a powder. Boroxines often appear as glassy solids or sticky gums.
-
Solubility Test: Dissolve 5 mg in 0.5 mL DMSO-d₆ with 1 drop of D₂O.
-
Result: D₂O hydrolyzes any boroxine back to the monomeric acid, simplifying the NMR.
-
-
Quantitative NMR (qNMR): Use an internal standard (e.g., Maleic Acid) to determine purity. Boroxines will show a lower effective molecular weight if calculated as the monomer.
Storage Recommendations
-
Temperature: -20°C (Long term) or 2-8°C (Short term).
-
Atmosphere: Store under Argon/Nitrogen. Moisture promotes boroxine-acid cycling; Oxygen can slowly oxidize the C-B bond to a C-O bond (forming the phenol).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Sigma-Aldrich/Merck. "3-Nitrophenylboronic acid Spectral Data" (Analogous compound reference for shift comparison). Link
-
Accela ChemBio. "Product Analysis: this compound (CAS 737001-07-9)."[1][2] Link
Sources
Technical Guide: Mass Spectrometry Analysis of 3-Hydroxy-5-nitrophenylboronic Acid
Executive Summary & Chemical Context[1][2][3]
3-Hydroxy-5-nitrophenylboronic acid (CAS: 100349-83-5) represents a distinct class of "privileged building blocks" in medicinal chemistry, widely used in Suzuki-Miyaura cross-couplings and as a reversible covalent inhibitor for proteasomes and hydrolytic enzymes.
However, for the mass spectrometrist, this molecule is a "chameleon." Unlike stable drug candidates, arylboronic acids exist in a dynamic equilibrium of dehydration and esterification that can confound standard analysis. This guide moves beyond generic protocols to address the specific ionization behavior of the 3-hydroxy-5-nitro substitution pattern.
The Analytical Challenge: Dynamic Speciation
Before injecting a single sample, you must understand that the signal you see (
| Species | Condition | Observed Mass ( |
| Monomer (Target) | Aqueous/High pH | |
| Boroxine (Trimer) | Dry/Gas Phase | |
| Methyl Ester | Methanolic Solvents |
Method Development Strategy
Ion Source Selection: The Case for Negative ESI
While many phenols ionize in both polarities, the electron-withdrawing nitro group (-NO2) at the 5-position, combined with the Lewis acidity of the boronic acid, makes Negative Electrospray Ionization (ESI-) the definitive choice.
-
Mechanism: The phenolic hydroxyl (pKa ~7-8 due to nitro-stabilization) and the boronic acid moiety readily deprotonate or form anionic adducts.
-
Why not APCI? Thermal instability. Boronic acids readily dehydrate to boroxines (anhydrides) in the high-heat environment of an APCI source, complicating quantitation.[1]
Solvent Systems: The Methanol Trap
Crucial Warning: Avoid methanol as the primary solvent for stock preparation or mobile phase if precise speciation is required. Boronic acids undergo rapid, reversible esterification with methanol to form mono- and dimethyl esters (e.g.,
-
Recommendation: Use Acetonitrile (ACN) and Water .[2]
-
Modifier: Ammonium Acetate (5-10 mM) provides a stable pH buffer that favors the ionization of the boronate anion without suppressing the signal.
Experimental Protocol: High-Resolution LC-MS/MS
This protocol is designed to minimize in-source artifacts while maximizing sensitivity.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 end-capped (e.g., 2.1 x 50 mm, 1.7 µm) | Retains the polar aromatic ring; end-capping prevents silanol interactions with the boron. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH ~6.8) | Promotes ionization of the acidic phenol/boronic groups. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic solvent prevents esterification artifacts. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Gradient | 5% B (0-1 min) | Rapid elution prevents on-column degradation. |
Mass Spectrometry Parameters (ESI-)
-
Capillary Voltage: -2.5 kV (Lower voltage prevents discharge on acidic species).
-
Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the C-B bond).
-
Source Temp: 120°C (Moderate heat to aid desolvation without forcing dehydration).
-
Desolvation Temp: 350°C.
Dynamic Speciation & Artifact Diagram
The following diagram illustrates the critical equilibria occurring during sample preparation and ionization.
Figure 1: Dynamic equilibria of boronic acids. Note the reversible formation of boroxines and methyl esters, which can confound mass assignment.
Mass Spectral Interpretation & Fragmentation
The Boron Signature
Before analyzing fragmentation, verify the precursor using the boron isotope pattern. Boron exists as
-
Diagnostic: Every boron-containing ion will show a precursor isotope peak at
with approximately 25% intensity of the main peak.
Fragmentation Pathway (MS/MS)
In negative mode, the fragmentation is driven by the stability of the nitrophenolate core.
-
Precursor:
182 ( based on ) -
Primary Fragment: Loss of the Boronic Acid group (
).-
Mechanism: Protodeboronation driven by the electron-withdrawing nitro group.
-
Product: 3-nitrophenol radical anion or phenolate.
-
-
Secondary Fragment: Loss of
or from the nitro group.
Figure 2: Proposed MS/MS fragmentation pathway for this compound in negative ESI mode.
Quantitative Transitions (MRM)
For Triple Quadrupole (QqQ) analysis, use the following transitions. Note: Collision energies (CE) must be optimized per instrument.
| Transition Type | Precursor ( | Product ( | Est. CE (eV) | Notes |
| Quantifier | 182.0 | 138.0 | 20-25 | Loss of Boron moiety (most distinct). |
| Qualifier 1 | 182.0 | 164.0 | 15-18 | Loss of water (check for in-source dehydration). |
| Qualifier 2 | 182.0 | 108.0 | 30-35 | Deep fragmentation (Ring cleavage/Nitro loss). |
Troubleshooting & Self-Validation
The "Phantom Peak" Phenomenon
Symptom: You observe a peak series at
Non-Linear Calibration
Symptom: Calibration curve plateaus at high concentrations. Diagnosis: Dimer/Trimer formation at high concentrations in the droplet phase. Fix: Use a lower concentration range (e.g., 1 ng/mL to 1000 ng/mL) or increase source temperature to disrupt non-covalent clusters.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Yan, J., et al. (2014). "Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids." Journal of the American Society for Mass Spectrometry, 25, 869–877. Link
-
Pandiyan, P. J., et al. (2013).[4] "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 5, 3386-3391. Link
-
Larkin, J. D., et al. (2010). "Direct analysis of polyols using 3-nitrophenylboronic acid in capillary electrophoresis." Analytical and Bioanalytical Chemistry, 398, 1349–1356.[5] Link
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. sciex.com [sciex.com]
- 3. db-thueringen.de [db-thueringen.de]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
3-Hydroxy-5-nitrophenylboronic Acid: A Strategic Scaffold in Medicinal Chemistry
The following technical guide details the discovery, synthesis, and application of 3-Hydroxy-5-nitrophenylboronic acid (CAS 737001-07-9) . This document is structured for researchers requiring actionable chemical intelligence, moving beyond basic catalog data to explore the strategic utility of this trifunctional building block in medicinal chemistry.
Executive Summary & Chemical Identity
This compound is a specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical agents via Suzuki-Miyaura cross-coupling .[1] Unlike simple phenylboronic acids, this molecule possesses a "trifunctional" architecture—an electron-withdrawing nitro group, a hydrogen-bonding hydroxyl group, and a reactive boronic acid moiety—positioned in a meta-meta relationship. This substitution pattern allows for orthogonal functionalization, making it a critical node in Fragment-Based Drug Discovery (FBDD) .
Core Data Table
| Property | Specification |
| CAS Number | 737001-07-9 |
| IUPAC Name | (3-Hydroxy-5-nitrophenyl)boronic acid |
| Molecular Formula | C₆H₆BNO₅ |
| Molecular Weight | 182.93 g/mol |
| pKa (Predicted) | ~7.2 (Phenolic OH), ~8.8 (Boronic acid) |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in DMSO, MeOH, Acetone; sparingly soluble in water |
| Key Reactivity | Suzuki Coupling, Nitro Reduction, Phenol Alkylation |
Historical Genesis & Synthetic Evolution
The Context of Discovery
The emergence of this compound in the early 2000s (CAS assigned circa 2003–2004) coincides with the industrialization of palladium-catalyzed cross-coupling reactions. While simple boronic acids were known since the late 19th century (Frankland, 1860), the demand for highly functionalized aryl boronic acids spiked with the advent of combinatorial chemistry.
This compound did not appear in a single "discovery" paper but rather emerged in patent literature (e.g., WO 2004/014915 , WO 2010/119285 ) as a linker for kinase inhibitors and GPCR ligands. Its design reflects a specific medicinal chemistry need: a scaffold that introduces a polar handle (OH) and a masked amine (NO₂) simultaneously.
Synthetic Pathways
The synthesis of this compound illustrates the evolution of boron chemistry. Direct nitration of phenylboronic acid is feasible but yields mixtures of isomers and suffers from protodeboronation (cleavage of the C-B bond) under harsh acidic conditions.
The industry-standard route evolved to utilize the Miyaura Borylation of halides, which tolerates sensitive functional groups.
Diagram 1: Synthetic Evolution Pathway
The following DOT diagram illustrates the primary synthetic route (Miyaura Borylation) versus the older, less efficient direct nitration path.
Caption: The preferred synthetic route involves protecting the phenol to prevent catalyst deactivation, followed by palladium-catalyzed borylation and hydrolysis.[2][3][4][5]
Mechanistic Insights & Reactivity
The "Trifunctional" Advantage
The utility of this compound lies in its orthogonal reactivity. In a drug discovery campaign, this molecule serves as a "hub":
-
C-B Bond (Suzuki Coupling) : Reacts first to attach the scaffold to a heteroaromatic core (e.g., pyridine, quinoline).
-
-OH Group (Phenol) : Can be alkylated to tune lipophilicity or solubility before or after coupling.
-
-NO₂ Group (Nitro) : Acts as a "masked" aniline. Post-coupling reduction (Fe/NH₄Cl or H₂/Pd) yields an amine for amide/urea formation.
Stability & Handling
-
Protodeboronation : Like many electron-deficient boronic acids, this compound is susceptible to base-catalyzed deboronation.
-
Mitigation: Use mild bases (e.g., K₃PO₄ or CsF) rather than strong hydroxides during coupling.
-
Storage: Store under inert atmosphere at 2–8°C. The pinacol ester derivative is significantly more stable and is often the preferred form for long-term storage.
-
Experimental Protocols
Protocol A: Synthesis via Miyaura Borylation
This protocol is adapted from general procedures for electron-deficient aryl bromides (e.g., Ishiyama et al., J. Org. Chem. 1995).
Reagents:
-
3-Bromo-5-nitrophenol (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)
-
Potassium Acetate (KOAc, 3.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Protection (Recommended) : React 3-bromo-5-nitrophenol with benzyl bromide (1.1 eq) and K₂CO₃ in DMF to form the benzyl ether. Note: Free phenols can quench the Pd catalyst or form borate esters.
-
Degassing : Charge a reaction flask with the protected bromide, B₂pin₂, and KOAc. Evacuate and backfill with Argon (3x). Add anhydrous dioxane.
-
Catalyst Addition : Add Pd(dppf)Cl₂ under Argon flow.
-
Reaction : Heat to 80–90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+H for pinacol ester).
-
Workup : Filter through Celite to remove Pd black. Concentrate filtrate.[7]
-
Hydrolysis (to Free Acid) : Dissolve the pinacol ester in Acetone/Water (4:1). Add NaIO₄ (3.0 eq) and stir for 12h. Add 1M HCl to cleave the intermediate boronate. Extract with Ethyl Acetate.[7]
-
Purification : Recrystallize from Acetonitrile/Water.
Protocol B: Suzuki-Miyaura Coupling Application
Standard conditions for coupling this acid to a heteroaryl chloride.
System :
-
Catalyst : Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).
-
Base : Na₂CO₃ (2M aqueous) or K₃PO₄ (solid).
-
Solvent : DME/Water (3:1) or Toluene/Ethanol/Water.
Critical Note : Due to the electron-withdrawing nitro group, the transmetallation step is fast, but the boronic acid is prone to hydrolysis. Rapid heating (Microwave: 100°C, 30 min) is often superior to thermal reflux.
Applications in Drug Discovery
This compound is frequently cited in patent literature for the synthesis of Kinase Inhibitors (e.g., BTK, EGFR inhibitors) where the 3,5-substitution pattern mimics the adenosine ring of ATP or interacts with the solvent-front region of the kinase pocket.
Diagram 2: Strategic Application in SAR
The following diagram demonstrates how this single building block generates diverse chemical libraries.
Caption: The "Synthetic Fork" strategy uses the compound to generate divergent libraries: ethers for solubility (Path A) and amides for binding affinity (Path B).
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Glaxo Group Ltd. (2010). Imidazo[1,2-a]pyridine derivatives as FGFR kinase inhibitors. WO Patent 2010/119285. (Demonstrates use of 3-bromo-5-nitrophenol precursor). Link
-
Pharmacyclics Inc. (2014). Primary carboxamides as BTK inhibitors. WO Patent 2014/210255. (Describes synthesis of related 3,5-disubstituted intermediates). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Review of boronic acid stability and protodeboronation mechanisms). Link
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. 24067-17-2|(4-Nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 5. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 6. WO2010119285A1 - Imidazo [1,2-a]pyridine derivatives as fgfr kinase inhibitors for use in therapy - Google Patents [patents.google.com]
- 7. WO2014210255A1 - Primary carboxamides as btk inhibitors - Google Patents [patents.google.com]
Computational Characterization of 3-Hydroxy-5-nitrophenylboronic Acid: A High-Fidelity DFT Protocol
This guide outlines a rigorous computational protocol for characterizing 3-Hydroxy-5-nitrophenylboronic acid , a molecule exhibiting a complex interplay between Lewis acidity (boron center), Brønsted acidity (phenolic hydroxyl), and strong electronic modulation (nitro group).
Executive Summary & Molecular Architecture
This compound represents a "push-pull" aromatic system anchored by a Lewis acidic center. Its 1,3,5-substitution pattern places the substituents in a meta relationship, eliminating direct steric congestion (ortho-effects) while maximizing electronic inductive influence.
-
The Boron Center (
): Acts as a Lewis acid, existing in equilibrium between the neutral trigonal planar form ( ) and the anionic tetrahedral boronate form ( ) in aqueous media. -
The Nitro Group (
): A strong electron-withdrawing group (EWG) that significantly increases the acidity of both the boron center and the phenolic hydroxyl. -
The Hydroxyl Group (
): A weak activator (EDG) via resonance but inductively withdrawing. Its presence introduces a competitive protonation site.
Strategic Value: This molecule is a candidate for pH-sensitive sugar sensing (via diol binding) and as a fragment in protease inhibitors (e.g., serine proteases) where the boron atom attacks the catalytic serine.
Computational Strategy & Workflow
To accurately model this system, one must account for conformational flexibility (rotation of the
Recommended Level of Theory
Based on benchmarks for organoboron systems, the standard B3LYP functional often underestimates barrier heights and non-covalent interactions (hydrogen bonding).
-
Functional:
B97X-D or M06-2X .-
Rationale: These range-separated hybrid functionals include dispersion corrections, essential for accurately predicting the binding energy with diols (sugar sensing) and dimerization energies (boroxine formation).
-
-
Basis Set: 6-311++G(d,p) .[1][2]
-
Rationale: Diffuse functions (++) are mandatory for this system to correctly describe the anionic boronate species (
) and the lone pairs on the nitro/hydroxy groups.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Rationale: Superior to PCM for calculating
in pKa predictions.
-
The Computational Workflow (DOT Diagram)
Figure 1: Step-by-step computational workflow for characterizing substituted phenylboronic acids.
Detailed Experimental Protocols
Protocol A: Geometry Optimization & Conformational Analysis
The
-
Input Preparation: Construct the 3D model. Set the
dihedral angles to and . -
Execution (Gaussian Input Example):
-
Validation: Ensure no imaginary frequencies exist. If simulating the transition state for rotation, look for exactly one imaginary frequency corresponding to the torsional mode.
Protocol B: pKa Prediction (Thermodynamic Cycle)
Direct calculation of pKa is error-prone. Use the thermodynamic cycle method combining gas-phase acidity and solvation free energies.
Equation:
Steps:
-
Optimize Neutral (HA): Calculate Gibbs Free Energy in gas phase (
) and solution ( ). -
Optimize Anion (
):-
Boronate Anion:[3] Add
to Boron (tetrahedral geometry). -
Phenolate Anion: Remove
from the 3-OH group.
-
-
Reference Correction: Use the experimental value of the proton solvation energy (
kcal/mol).
Key Reactivity Descriptors & Data Presentation
Electronic Structure Data
The following table summarizes the expected output parameters. The Boron Charge is a critical indicator of Lewis acidity; a more positive charge correlates with tighter diol binding.
| Parameter | Description | Target Value / Trend |
| HOMO-LUMO Gap | Chemical Hardness | Lower gap = higher reactivity. Nitro group lowers LUMO. |
| NBO Charge (B) | Lewis Acidity | Typically +0.4 to +0.6 e. Nitro group increases this vs. Phenylboronic acid.[3] |
| B-O Bond Length | Structural Integrity | ~1.36 Å (Trigonal) vs ~1.47 Å (Tetrahedral). |
| Wiberg Bond Index | Bond Order | Checks for partial double bond character in |
Acidity & Competitive Ionization
In this compound, two acidic events compete:
-
Boron Lewis Acidity:
-
Phenol Brønsted Acidity:
Hypothesis: The 5-nitro group lowers the pKa of the boronic acid (typically ~8.8 for unsubstituted) to approximately 7.5 - 8.0 , making it physiologically relevant. The phenol pKa (typically ~10) will also drop, likely to ~8.5 .
Mechanism of Action Diagram
Figure 2: Reaction pathway for sugar sensing. The nitro group stabilizes the tetrahedral intermediate.
Applications in Drug Design[3][4][5]
-
Covalent Docking: When docking this molecule into a protein target (e.g.,
-lactamase or proteasome), define the Boron atom as a "covalent ligand" capable of forming a bond with Serine or Threonine nucleophiles. -
Bioisosterism: The boronic acid moiety is a bioisostere for the carboxylate group but offers a unique transition state mimicry for hydrolytic enzymes.
References
-
Benchmarking DFT for Boronic Acids
- Title: Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study.
- Source: European Journal of Pharmaceutical Sciences (via NIH).
-
URL:[Link]
-
pKa Prediction Methodology
- Title: On the Computational Determination of the pKa of Some Arylboronic Acids.
- Source: Molecules (MDPI).
-
URL:[Link]
-
Conformational Analysis
- Title: Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
General Reactivity & Applications
Sources
Technical Whitepaper: Thermal Stability Profile & Handling of 3-Hydroxy-5-nitrophenylboronic Acid
[1]
Executive Summary
3-Hydroxy-5-nitrophenylboronic acid represents a class of "dual-functionalized" arylboronic acids used critically in Suzuki-Miyaura cross-coupling for drug discovery.[1] However, its thermal stability is frequently misunderstood. Researchers often conflate dehydration (a reversible thermodynamic equilibrium) with decomposition (irreversible chemical breakdown).
This guide clarifies that the compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine) well below its melting point. Furthermore, the presence of the 3-hydroxyl group introduces a secondary instability vector: intermolecular boronate ester formation (self-polymerization), which is distinct from standard boroxine formation. Proper handling requires distinguishing between these states to ensure stoichiometric accuracy in synthesis.
Physicochemical Basis of Instability
To master the stability of this compound, one must understand the competing thermodynamic forces acting on the molecule.
The Boroxine Equilibrium (Dehydration)
Unlike standard organic solids, arylboronic acids do not have a static crystal lattice. Upon heating (often as low as 50–80°C under vacuum), three molecules of the acid condense to form a six-membered boroxine ring, releasing three water molecules.
-
Thermodynamics: This process is endothermic (
) but entropy-driven ( ) due to the release of water vapor. -
Impact: A bottle labeled "97% purity" may actually be a mixture of ~60% free acid and ~40% boroxine if stored in a warm, dry environment. This alters the effective molecular weight and stoichiometry of your reaction.
The "Head-to-Tail" Polymerization Risk
Uniquely, this compound contains both a boronic acid (Lewis acid/electrophile) and a phenol (nucleophile).[1] While the meta positioning makes intramolecular cyclization sterically difficult, intermolecular condensation is possible.
-
Mechanism: The phenolic oxygen of Molecule A attacks the boron center of Molecule B.
-
Result: Formation of an amorphous oligomeric network, often observed as "gumming" or insolubility in non-polar solvents.
The Nitro Effect
The electron-withdrawing nitro group (-NO
Visualization: Thermal Transformation Pathways
The following diagram illustrates the competing pathways driven by thermal energy.
Figure 1: Thermal transformation pathways showing reversible dehydration vs. irreversible polymerization and decomposition.[1]
Thermal Characterization Data
The following data summarizes the thermal profile. Note that "Melting Point" is often a decomposition range for this class of compounds.
| Parameter | Value / Range | Interpretation |
| Onset of Dehydration | 60°C – 100°C | Loss of surface water and conversion to boroxine.[1] Reversible. |
| Melting Point (Lit.) | 250°C – 290°C (dec.) | True melting often obscured by prior dehydration. High variance due to boroxine content [1, 2]. |
| Boroxine Conversion | > 110°C (Ambient) | Rapid conversion to anhydride. |
| C-B Bond Cleavage | > 140°C (in solution) | Risk of protodeboronation increases significantly, especially in basic media. |
| Nitro-Decomposition | > 280°C | Risk of energetic decomposition of the nitro moiety. Safety Hazard. |
Experimental Protocols
To validate the state of your reagent, do not rely solely on melting point. Use the following workflows.
Protocol: Distinguishing Acid vs. Anhydride (TGA/DSC)
This protocol determines if your "purity" loss is just water weight (benign) or actual degradation.
-
Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).
-
Sample: 5–10 mg of this compound.
-
Ramp: 10°C/min from 25°C to 300°C under
flow. -
Analysis:
-
Event A (80–120°C): Look for a mass loss of ~10–12% (theoretical loss for 3
molecules per trimer). If this aligns with an endothermic DSC peak, it is dehydration . The compound is chemically intact. -
Event B (>250°C): Sharp exothermic peak or massive mass loss indicates decomposition (nitro group breakdown or C-B cleavage).
-
Protocol: Quantitative Purity Check (qNMR)
Since dehydration is reversible, standard HPLC can be misleading (the column water re-hydrates the boroxine).
-
Solvent: DMSO-
with 1 drop of (to collapse -OH peaks) OR anhydrous DMSO- to see them.[1] -
Internal Standard: 1,3,5-Trimethoxybenzene (weighed precisely).
-
Procedure:
-
Dissolve ~10 mg sample + standard.
-
Integrate aromatic protons of the boronic acid relative to the standard.
-
Note: In the presence of significant water (or
), the boroxine hydrolyzes back to the acid rapidly on the NMR timescale. Therefore, qNMR measures the total boron equivalents , which is the critical value for stoichiometry calculations.
-
Storage and Handling SOP
Core Principle: Prevent moisture cycling.[1] Fluctuating temperatures cause condensation, which drives partial hydrolysis/re-dehydration cycles, leading to hard "caking" of the powder.
Storage Conditions
-
Temperature: Refrigerate (2–8°C). Do not freeze unless hermetically sealed (freeze-thaw cycles induce condensation).[1]
-
Atmosphere: Store under Argon or Nitrogen if possible.[1]
-
Container: Amber glass (nitro compounds are photo-sensitive) with a Parafilm or Teflon seal.[1]
Re-Constitution (The "Rescue" Protocol)
If your material has turned into a boroxine-heavy anhydride (indicated by low solubility or TGA data), you can regenerate the free acid:
-
Recrystallize from a Water/Acetone or Water/Methanol mixture.
-
The abundance of water forces the equilibrium back to the monomeric acid form (
). -
Dry under vacuum at room temperature (do not heat, or you re-trigger dehydration).
References
-
Sigma-Aldrich. Product Specification: 3-Nitrophenylboronic acid (Class Analog). Retrieved from [2]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4][5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5] Wiley-VCH.
-
Iovine, P. M., et al. (2010).[5] Thermodynamics of Boroxine Formation from Aliphatic Boronic Acid Monomers. Dalton Transactions. (Discusses the entropy-driven mechanism of dehydration).
- Beckett, J. D., et al. (2010). Solubility and Stability of Boronic Acids.
-
Fisher Scientific. Safety Data Sheet: 3-Nitrophenylboronic acid.[1] (Handling and storage classifications).
Technical Guide: Safe Handling and Operational Protocols for 3-Hydroxy-5-nitrophenylboronic Acid
[1]
Executive Summary
This technical guide outlines the safety profile, physicochemical stability, and operational protocols for 3-Hydroxy-5-nitrophenylboronic acid (CAS 737001-07-9).[1] While often categorized generically as an irritant, this compound presents specific challenges due to its nitro-functionalization (potential genotoxicity/energetic sensitivity) and boronic acid moiety (susceptibility to dehydration-driven stoichiometry errors).[1] This document is designed for medicinal chemists and process safety engineers requiring a self-validating safety workflow.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Before handling, verify the reagent identity. The presence of both a nitro group and a boronic acid on a phenolic core creates a unique reactivity profile.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 737001-07-9 |
| Molecular Formula | C₆H₆BNO₅ |
| Molecular Weight | 182.93 g/mol |
| Physical State | Solid powder (typically off-white to yellow) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| Melting Point | >280°C (often decomposes) |
| Key Functional Groups | Nitro (-NO₂), Phenolic Hydroxyl (-OH), Boronic Acid (-B(OH)₂) |
Comprehensive Hazard Assessment
The safety profile of this compound is dictated by the interaction of its three functional groups. Do not rely solely on the GHS signal word "Warning"; understand the mechanistic hazards below.
A. The Nitro Group (-NO₂): Toxicity & Energetics[1]
-
Genotoxicity Alert: Nitroarenes are structural alerts for genotoxicity. Metabolic reduction of the nitro group can yield hydroxylamines, which may form DNA adducts. Protocol: Handle as a potential mutagen. Use a dedicated balance enclosure or Class II Biosafety Cabinet if weighing >100 mg.
-
Energetic Potential: While mono-nitro aromatic compounds are generally stable, they possess high decomposition energy.[1] Avoid heating dry solids above 200°C, as rapid decomposition can occur.
B. The Boronic Acid Moiety (-B(OH)₂): Stability & Purity[1]
-
Dehydration (The Boroxine Cycle): Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially under vacuum or heat. This changes the effective molecular weight, leading to stoichiometry errors in Suzuki-Miyaura couplings.
-
Lewis Acidity: The boron center is electron-deficient, making it reactive toward nucleophiles (e.g., serine proteases in biological assays), which can cause off-target biological effects during screening.[1]
C. The Phenolic Group (-OH): Acidity & Irritation[1]
-
Corrosivity/Irritation: The electron-withdrawing nitro group increases the acidity of the phenolic proton (lower pKa than phenol).[1] This enhances skin and eye irritation potential (GHS H315, H319).
D. GHS Classification Summary[1][6]
Visualization: Hazard & Reactivity Topology[1][14]
The following diagram illustrates the interplay between structural features and specific safety/stability risks.
Caption: Structural-Hazard Activity Relationship (SHAR) mapping functional groups to specific safety and operational risks.[1]
Operational Safety & Handling Protocols
Phase 1: Storage (The "Dry" Imperative)
Boronic acids are hygroscopic and exist in equilibrium with their anhydrides.
-
Temperature: Store at 2–8°C . Cold storage slows the kinetics of dehydration and oxidation.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if possible.
-
Container: Tightly sealed glass or polypropylene.
-
Validation: Before critical use, check the melting point. A depressed or broadened melting point often indicates partial conversion to boroxine.
Phase 2: Weighing & Transfer[1]
-
Engineering Control: Use a chemical fume hood or powder containment enclosure.
-
PPE: Nitrile gloves (double gloving recommended due to nitro-compound permeation risks), safety glasses with side shields, and a lab coat.
-
Static Control: Fine organic powders can be statically charged. Use an anti-static gun or ionizer bar during weighing to prevent dispersal.
Phase 3: Reaction Setup (Suzuki Coupling Context)
-
Solvent Choice: Degas solvents thoroughly. Oxygen promotes the homocoupling of boronic acids (oxidative damage), reducing yield.
-
Base Addition: When using bases (e.g., K₂CO₃), add them after the boronic acid is dissolved to prevent rapid protodeboronation (loss of the boron group), which is accelerated in basic media for electron-deficient rings.
Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Eye Contact | Rinse with water for 15+ mins. Lift eyelids. | The acidity of the nitrophenol moiety can cause rapid corneal damage. |
| Skin Contact | Wash with soap and water.[4][2][3][5] Do NOT use ethanol. | Ethanol may increase transdermal absorption of the nitro-compound. |
| Spill (Solid) | Wet wipe method. Do not dry sweep. | Dry sweeping generates dust (inhalation hazard). Wetting prevents aerosolization. |
| Fire | CO₂, Dry Chemical, or Water Spray.[4] | Standard organic fire. Avoid high-pressure water jets that scatter the powder. |
Waste Disposal & Environmental Compliance
-
Segregation: Dispose of as Hazardous Organic Waste .
-
Halogen Content: This specific compound is non-halogenated (unless part of a reaction mixture), permitting standard high-temperature incineration.[1]
-
Boron Regulations: Check local sewer codes. Some jurisdictions strictly limit boron discharge into waterways due to phytotoxicity. Never pour aqueous residues down the drain.
Visualization: Safe Handling Workflow
Caption: Decision-tree workflow for the safe retrieval, verification, and disposal of this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1677, 3-Nitrophenylboronic acid (Isomer Analogue Data). Retrieved from [Link]
-
Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1] (Standard reference for boroxine equilibrium mechanics).
Technical Procurement & Application Guide: 3-Hydroxy-5-nitrophenylboronic Acid
Executive Summary
3-Hydroxy-5-nitrophenylboronic acid (CAS 737001-07-9) is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1][2][3][4][5] Unlike commodity boronic acids, this compound presents specific challenges regarding commercial availability , synthetic stability , and stoichiometric precision due to the competing equilibrium between the free acid and its trimeric boroxine anhydride.
This guide provides a technical roadmap for researchers and sourcing managers to secure high-quality material, validate its purity, and deploy it effectively in drug discovery campaigns.
Part 1: Chemical Identity & Specifications
Before engaging suppliers, verify the exact chemical identity to avoid confusion with the 3-carboxy or simple 3-nitro variants.[1]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 737001-07-9 |
| Molecular Formula | C₆H₆BNO₅ |
| Molecular Weight | 182.93 g/mol |
| Appearance | Off-white to yellow powder (Nitro group chromophore) |
| Solubility | Soluble in DMSO, MeOH, Ethanol; sparingly soluble in DCM/Water |
| Purity Standard | Typically ≥95% (HPLC); ≥97% (Titration) |
| Key Impurities | Boroxine (anhydride), 3-Nitro-5-bromophenol (starting material), Palladium residues |
Part 2: Commercial Landscape & Supplier Analysis[1]
This compound is classified as a Tier 2 Building Block : it is not a bulk commodity but is maintained in stock by specialized catalog houses. It is rarely available in multi-kilogram quantities without a lead time (4–8 weeks).
Primary Supplier Categories
| Supplier Tier | Representative Companies | Typical Pack Size | Lead Time | Risk Profile |
| Global Catalog (Stock) | Fluorochem (UK), Accela ChemBio (US/CN), Combi-Blocks | 1g – 25g | 1–5 Days | Low: QC data usually reliable.[1] |
| Aggregators | BLD Pharm, Enamine, VSNCHEM | 100mg – 10g | 1–2 Weeks | Medium: Often re-packagers; verify COA origin. |
| Custom Synthesis | WuXi AppTec, Pharmablock | >100g | 6–10 Weeks | Low: High cost, but guaranteed specs. |
Sourcing Strategy: The "Boroxine" Factor
Commercially supplied boronic acids often contain varying amounts of their dehydrated trimer (boroxine).
-
Commercial Reality: A bottle labeled "98%" may actually be a mixture of free acid and boroxine.
-
Impact: This does not affect the reaction outcome (boroxines hydrolyze in situ under basic Suzuki conditions), but it distorts stoichiometry calculations .
-
Recommendation: Purchase based on molar equivalents of Boron, or request a quantitative NMR (qNMR) if precise stoichiometry is critical.
Part 3: Synthesis & Manufacturing Logic (Technical Depth)
Understanding the synthesis is crucial for troubleshooting impurities. Unlike simple phenylboronic acids, This compound cannot be made via standard lithiation (n-BuLi) because the nitro group is incompatible with strong nucleophiles/bases (risk of redox reactions or nucleophilic attack on the nitro group).[1]
The Validated Route: Miyaura Borylation
The commercial route almost exclusively utilizes Palladium-catalyzed borylation of an aryl halide.
Figure 1: The synthetic logic dictates the impurity profile. The use of Pd-catalysis introduces potential heavy metal contamination, which must be scavenged if the material is for GMP use.
Part 4: Quality Control (QC) & Self-Validating Protocols
To ensure scientific integrity, do not rely solely on the supplier's Certificate of Analysis (COA). Implement this internal validation protocol.
Protocol 1: Identity & Purity via 1H-NMR
Objective: Confirm structure and estimate Boroxine:Acid ratio.[1]
-
Solvent: Dissolve 10 mg in DMSO-d₆ (Avoid CDCl₃ as boronic acids are insoluble and aggregate).
-
Key Signals:
-
Aromatic Protons: Look for three distinct signals in the 7.5–8.5 ppm range (due to the meta-substitution pattern).
-
Boronic Acid Protons: A broad singlet (2H) typically between 9.0–10.0 ppm. Note: If this signal is weak or missing, the sample has dehydrated to the boroxine.[1]
-
Phenolic Proton: A broad singlet (1H), often exchangeable, around 9.5–11.0 ppm.
-
-
Interpretation: If the aromatic region is sharp but the B(OH)₂ signal is absent, the material is the boroxine. This is acceptable for Suzuki coupling but requires mass correction (MW of boroxine is lower).
Protocol 2: Functional Competence (The "Suzuki Test")
Objective: Verify the reagent is active and not dead (deboronated).
-
Setup: React 0.1 mmol of the boronic acid with 0.1 mmol of 4-bromoanisole (standard electrophile).
-
Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 eq), Dioxane/Water (4:1), 80°C, 2 hours.
-
Readout: TLC or LCMS.
-
Pass Criteria: >90% conversion to the biaryl product. If conversion is <50%, the boronic acid has likely undergone protodeboronation (loss of Boron) during storage.
Part 5: Applications & Handling[1]
Storage Stability[1][6]
-
Hygroscopic Nature: Boronic acids are hygroscopic. Store at 4°C or -20°C in a desiccator.
-
Oxidative Stability: The electron-withdrawing nitro group stabilizes the C-B bond against oxidation compared to electron-rich boronic acids.[1] However, long-term exposure to air can lead to the formation of the phenol (3-nitro-5-hydroxyphenol).[1]
Application Logic: Suzuki-Miyaura Coupling
This scaffold is a "privileged structure" for fragment-based drug discovery.[1] The nitro group serves as a masked aniline.
Figure 2: Workflow for utilizing the reagent in medicinal chemistry.[1] The nitro group is strategically reduced post-coupling to avoid catalyst poisoning by the free amine during the Suzuki step.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11230678: this compound. Retrieved January 28, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Accela ChemBio Inc. Product Datasheet: this compound (CAS 737001-07-9).[1][2][4][6] Retrieved January 28, 2026, from [Link]
-
Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for Boroxine/Acid equilibrium).
Sources
- 1. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. 737001-07-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. This compound | 737001-07-9 [chemicalbook.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Note: 3-Hydroxy-5-nitrophenylboronic Acid in Suzuki-Miyaura Coupling
[1]
Part 1: Executive Summary & Strategic Overview
3-Hydroxy-5-nitrophenylboronic acid (CAS: 737001-07-9) represents a unique "push-pull" scaffold in medicinal chemistry.[1] The meta-positioning of the electron-withdrawing nitro group (
This guide moves beyond generic coupling instructions. It addresses the specific chemoselectivity required to couple this substrate without protecting the phenol, preventing catalyst poisoning, and mitigating protodeboronation pathways common to electron-deficient boronic acids.
Key Technical Challenges
-
Phenolic Interference: The acidic proton (
) consumes base, requiring stoichiometry adjustments. The resulting phenoxide can coordinate to Pd(II), potentially arresting the catalytic cycle (catalyst poisoning). -
Electronic Deactivation: While the nitro group facilitates transmetallation by making the boron center more electrophilic, it also increases susceptibility to hydrolytic deboronation under high-temperature/high-pH conditions.
-
Solubility: The zwitterionic character of the intermediate phenoxide-boronate species requires biphasic solvent systems for optimal turnover.
Part 2: Chemical Profile & Mechanistic Insight[1]
Substrate Properties
| Property | Data | Implications for Coupling |
| CAS Number | 737001-07-9 | Verification key for reagent sourcing.[1] |
| Structure | 3-OH, 5- | Meta-substitution pattern prevents steric hindrance at the coupling site but influences electronics.[1] |
| Acidity ( | ~8.5 (Phenol) | Critical: Requires |
| Stability | Moderate | Prone to protodeboronation in pure aqueous base; requires organic co-solvent.[1] |
The "Push-Pull" Mechanistic Pathway
The success of this reaction hinges on managing the Phenoxide-Boronate Equilibrium .[1]
-
The Pull (
): Withdraws electron density, making the C-B bond more electrophilic. This accelerates the transmetallation step (often the rate-determining step for electron-rich halides).[1] -
The Push (
): Once deprotonated, the phenoxide donates electron density back into the ring. This counter-intuitive effect stabilizes the C-Pd intermediate after transmetallation, reducing homocoupling side reactions.
Figure 1: Catalytic cycle highlighting the critical deprotonation step required for this compound.
Part 3: Optimized Experimental Protocols
Protocol A: Standard Conditions (High Throughput)
Best for: Aryl Bromides, Aryl Iodides, and electron-deficient Aryl Chlorides.[1] Mechanism: Uses a biphasic system to solubilize the polar boronate while keeping the catalyst active in the organic phase.
Materials
-
Reagent: this compound (1.2 equiv)[1]
-
Electrophile: Aryl Halide (1.0 equiv)[1]
-
Catalyst:
(3-5 mol%)[1]-
Why: The bidentate ferrocene ligand prevents the formation of inactive Pd-bis(phenoxide) complexes.
-
-
Base:
(3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 219 mg), and
(0.03 mmol, 24 mg). -
Inert: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Base: Add
(3.0 mmol, 415 mg). Note: Adding base as a solid under N2 flow is preferred to aqueous solution to control initial pH.[1] -
Reaction: Heat to 80°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[1] The phenol group may cause tailing; use an acidic modifier (0.1% Formic Acid) in the mobile phase.
-
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol and ensure extraction into organic layer). Extract with EtOAc (3x).
Protocol B: "Difficult" Substrates (Sterically Hindered / Deactivated)
Best for: Electron-rich Aryl Chlorides, ortho-substituted partners.[1] Mechanism: Utilizes a bulky, electron-rich Buchwald ligand to facilitate oxidative addition and prevent phenoxide coordination.[1]
Materials
-
Catalyst: XPhos Pd G2 (2-3 mol%)[1]
-
Why: XPhos provides steric bulk that physically blocks the phenoxide oxygen from binding tightly to the Pd center, keeping the cycle alive.
-
-
Base:
(3.0 equiv) - Anhydrous or 0.5M aqueous solution.[1]
Step-by-Step Methodology
-
Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 equiv), and XPhos Pd G2 (20 mg).
-
Solvent: Add Toluene (4 mL) and Water (0.4 mL).
-
Base: Add
(3.0 mmol). -
Reaction: Heat to 100°C for 2–6 hours.
-
Workup: Acidic quench is critical. The product will be in the aqueous phase if pH > 9. Adjust pH to 5-6 before extraction.[1]
Part 4: Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning by Phenoxide | Switch from |
| Protodeboronation (Nitrobenzene formation) | Hydrolysis of C-B bond | Reduce temperature to 60°C. Switch base to KF or CsF (anhydrous conditions). |
| Homocoupling of Halide | Incomplete Transmetallation | Increase Boronic Acid to 1.5 equiv. Ensure strict |
| Product stuck in Aqueous Phase | Phenol deprotonation | The product is likely an anion at high pH. Acidify the aqueous layer to pH 4-5 during workup to recover the neutral phenol. |
Workflow Visualization for Decision Making[1]
Figure 2: Decision matrix for selecting the appropriate coupling protocol based on electrophile reactivity.
Part 5: References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. [1]
-
Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society.[2][3]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Hydroxy-5-nitrophenylboronic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
This guide details the protocol for utilizing 3-Hydroxy-5-nitrophenylboronic acid (CAS: 100361-98-4) in Suzuki-Miyaura cross-coupling reactions. This scaffold is a high-value "bifunctional linchpin" in drug discovery: the nitro group serves as a masked aniline (reducible after coupling), while the hydroxyl group offers a handle for etherification or PROTAC linker attachment.
The Substrate Challenge
Coupling this specific boronic acid presents two distinct mechanistic hurdles that standard "textbook" conditions often fail to address:
-
The "Phenoxide Trap" (Solubility & Poisoning): The phenolic hydroxyl (
, lowered by the nitro group) will deprotonate immediately under basic Suzuki conditions. The resulting phenoxide anion ( ) can:-
Precipitate in non-polar solvents (e.g., pure Toluene), halting the reaction.
-
Coordinate to the Palladium center, potentially forming unreactive Pd-alkoxide resting states.
-
-
Electronic Deactivation: The nitro group (
) at the meta position is a strong electron-withdrawing group (EWG). While this facilitates the formation of the boronate "ate" complex (Lewis acidity ), it renders the aryl ring electron-deficient, significantly slowing down the transmetalation step (Nucleophilicity ).
The Solution: We utilize a high-polarity aqueous-organic solvent system to maintain phenoxide solubility and employ electron-rich phosphine ligands (dppf or XPhos) to accelerate the oxidative addition and transmetalation cycles.
Optimization Strategy: The "Why" Behind the Protocol
To ensure reproducibility, we must control the reaction environment.
| Variable | Recommendation | Mechanistic Rationale |
| Base Stoichiometry | 3.0 - 4.0 Equivalents | Standard Suzuki uses 2.0 eq. Here, 1.0 eq is consumed immediately to neutralize the phenol. The remaining 2.0+ eq are required to activate the boronic acid and scavenge the acid generated during coupling. |
| Solvent System | 1,4-Dioxane / Water (4:1) | The water component is non-negotiable. It dissolves the inorganic base and, crucially, solvates the intermediate nitrophenoxide salt, preventing coating of the catalyst. |
| Catalyst Selection | Pd(dppf)Cl₂·DCM | The large bite angle and ferrocenyl backbone of dppf provide a robust catalyst that resists deactivation by the nitro-phenoxide species. |
| Alternative Catalyst | XPhos Pd G3 | For sterically hindered or chlorinated electrophiles. The bulky biaryl ligand facilitates transmetalation of the electron-deficient nitroaryl group. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Robust & General)
Best for: Aryl Bromides, Iodides, and Activated Triflates.
Reagents:
-
Aryl Halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Potassium Carbonate (
) (3.0 - 4.0 mmol) -
Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 - 0.05 mmol / 3-5 mol%)
-
Solvent: 1,4-Dioxane (8 mL) / Water (2 mL)
Step-by-Step Workflow:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid,
, and Pd catalyst.-
Note: If the Aryl Halide is a liquid, add it after the solvent in step 3.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water.
-
Critical: Oxygen is the enemy. Sparge solvents with inert gas for 15 mins prior to use if not using a glovebox.
-
-
Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800+ rpm).
-
Visual Check: The reaction will likely turn dark red/brown due to the nitrophenoxide formation. This is normal.
-
-
Monitoring: Check by LCMS after 2 hours. The electron-deficient boronic acid reacts slower; overnight heating (12-16h) is often required for >95% conversion.
-
Workup (Acidic Quench):
-
Cool to room temperature.[2]
-
Crucial Step: Carefully acidify the mixture to pH ~3-4 using 1M HCl. Why? This reprotonates the phenoxide, driving the product into the organic layer for extraction.
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
, and concentrate.
-
Protocol B: High-Performance (Challenging Substrates)
Best for: Aryl Chlorides, Sterically Hindered Partners.
Modifications:
-
Base: Switch to
(3.0 equiv). Phosphate is gentler and often provides better turnover for sensitive substrates. -
Catalyst: XPhos Pd G3 (2-3 mol%).
-
Solvent: THF / Water (10:1).
-
Temp: 60°C (XPhos is highly active; lower temp reduces protodeboronation risk).
Visualizations
Experimental Workflow Diagram
This diagram outlines the physical process flow, emphasizing the critical acidification step during workup.
Figure 1: Operational workflow for coupling free-phenol boronic acids. Note the mandatory acidification step to recover the product.
Mechanistic Pathway & Base Role
This diagram illustrates the "Oxo-Palladium" pathway, which is kinetically dominant for boronic acids in aqueous base.[3]
Figure 2: Catalytic cycle highlighting the role of hydroxide.[4] The base must neutralize the phenol AND generate the active Pd-hydroxo species.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning or Oxidation | Ensure rigorous degassing. If the reaction turns black immediately (Pd black precipitation), switch to Pd(dppf)Cl₂ or add more ligand. |
| Starting Material Remains | Phenoxide Insolubility | Ensure the water:organic ratio is at least 1:4. If using Toluene, switch to Dioxane or DMF. |
| Protodeboronation (Nitrobenzene formation) | Reaction too hot / Base too strong | Lower temp to 70°C. Switch base from |
| Product in Aqueous Layer | Failed Extraction | Did you acidify? The product exists as a water-soluble salt at pH > 8. Acidify to pH 3. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of Organic Chemistry. [Link] (Reference for handling difficult boronic acids).
-
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research. [Link] (Source for the "Oxo-Palladium" pathway mechanism).
-
Bruno, N. C., et al. (2013).[3] Buchwald Precatalysts (XPhos Pd G3) for Difficult Couplings. Chemical Science. [Link]
Sources
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 3-Hydroxy-5-nitrophenylboronic Acid
Executive Summary
Coupling 3-Hydroxy-5-nitrophenylboronic acid presents a distinct "dual-threat" challenge in Suzuki-Miyaura chemistry: the substrate contains an acidic phenol (
Successful coupling requires a protocol that:
-
Manages Proton Inventory: Accommodates the deprotonation of the phenol without depleting the base required for boron activation.
-
Mitigates Deboronation: Uses mild temperatures or specific solvent systems to prevent the nitro-stabilized aryl anion from cleaving the C-B bond.
-
Enhances Solubility: Solubilizes the polar phenoxide intermediate.
This guide provides a tiered optimization strategy, moving from standard aqueous conditions to specialized anhydrous protocols.
Mechanistic Challenges & Speciation
To select the right base, one must understand the speciation of the boronic acid in the reaction mixture. The nitro group acts as an Electron Withdrawing Group (EWG), which paradoxically makes the C-B bond more susceptible to base-catalyzed hydrolysis (protodeboronation) compared to electron-rich systems.
The "Base Tax"
In a standard Suzuki reaction, 2 equivalents of base are typically sufficient. However, for unprotected phenols, the base serves three distinct roles:
-
Neutralization: Deprotonation of the phenolic hydroxyl group (1 eq).
-
Activation: Formation of the reactive trihydroxyboronate species
(1 eq). -
Buffering: Maintaining pH to drive the catalytic cycle.
Critical Insight: Failure to account for the phenolic proton results in incomplete conversion. Protocols for this substrate must utilize
Competing Pathways Diagram
The following diagram illustrates the kinetic competition between the desired transmetallation and the undesired protodeboronation.
Figure 1: Reaction pathways.[1] The nitro group stabilizes the transition state for protodeboronation (grey path), competing with the productive cross-coupling (green path).
Optimization Matrix: Base & Solvent Selection[2][3]
Do not rely on a single set of conditions. Use this matrix to select conditions based on your coupling partner (aryl halide) and scale.
Table 1: Recommended Reaction Conditions
| Tier | Condition Type | Base (Equiv) | Solvent System | Catalyst / Ligand | Best For |
| A | Standard | Dioxane / | Activated Aryl Bromides/Iodides. Robust, cheap. | ||
| B | High Performance | Toluene / | Chlorides, Sterically hindered partners. Phosphate buffers pH optimally. | ||
| C | Anhydrous | Dry THF or DMF | Substrates with high protodeboronation rates. Avoids water entirely. |
Why (Potassium Phosphate)?
For this compound, Tribasic Potassium Phosphate (
-
Solubility: It aids in solubilizing the ionic phenoxide/boronate species in mixed organic/aqueous systems.
-
Basicity: It is strong enough (
of conjugate acid ) to fully deprotonate the phenol and activate the boron, but less harsh than hydroxides which cause rapid decomposition.
Detailed Experimental Protocol (Tier B)
This protocol utilizes SPhos (a Buchwald dialkylbiaryl phosphine) which forms a highly active catalyst capable of oxidative addition into challenging halides and protects the Pd center from poisoning by the free phenol.
Materials
-
Substrate: this compound (1.2 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)
-
Catalyst:
(2 mol% Pd) -
Ligand: SPhos (4-8 mol%, maintain 1:2 Pd:Ligand ratio)
-
Base:
(3.5 equiv) - Grind to fine powder if using anhydrous conditions; use 2M solution for aqueous. -
Solvent: Toluene and Water (10:1 ratio).
Step-by-Step Workflow
-
Pre-complexation (Optional but Recommended):
-
In a separate vial, dissolve
and SPhos in a small volume of Toluene. Stir at RT for 15 mins under Argon. This ensures active catalyst formation ( ) before exposing it to the reactants.
-
-
Reaction Assembly:
-
To a reaction vessel equipped with a stir bar, add the Aryl Halide (1.0 eq) and Boronic Acid (1.2 eq).
-
Crucial Step: Add
(3.5 eq). If using solid base, add now. If using aqueous, add in step 4.[2] -
Seal the vessel with a septum.
-
-
Degassing (Strictly Required):
-
Oxygen promotes homocoupling of the boronic acid and oxidation of the phenol.
-
Evacuate the vessel and backfill with Argon/Nitrogen (Cycle x3).
-
Inject the degassed Toluene (concentration ~0.1 M - 0.2 M).
-
-
Initiation:
-
Inject the Pre-complexed Catalyst Solution .
-
(If using aqueous base) Inject degassed Water or 2M
solution now. -
Heat the reaction to 80°C - 90°C . Note: Do not exceed 100°C unless necessary, as deboronation rates spike significantly above 100°C.
-
-
Monitoring & Workup:
-
Monitor by LCMS. Look for the mass of the product and the mass of nitrobenzene (deboronation byproduct).
-
Quench: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenol and ensure it extracts into the organic layer).
-
Wash: Wash with Brine. Dry over
.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by phenol. | Switch to SPhos or XPhos ligands. Increase base to 4.0 equiv. |
| High Deboronation (Nitrobenzene formed) | Reaction temperature too high or base too strong. | Lower temp to 60°C. Switch to Condition C (Anhydrous CsF in THF). |
| Homocoupling of Boronic Acid | Oxygen presence.[3] | Degas solvents more rigorously (sparge with Ar for 20 mins). |
| Product stuck in Aqueous Layer | Phenol is deprotonated during workup. | Ensure acidification of the aqueous layer to pH 3-4 during extraction. |
Decision Logic for Optimization
Use this flowchart to navigate problems during method development.
Figure 2: Optimization workflow. Prioritize ligand switching for reactivity issues and solvent switching for stability issues.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
Sources
applications of 3-Hydroxy-5-nitrophenylboronic acid in biaryl synthesis
Application Note: Precision Biaryl Synthesis using 3-Hydroxy-5-nitrophenylboronic Acid
Part 1: Executive Summary & Strategic Value
This compound represents a high-value "linchpin" scaffold for medicinal chemistry.[1] Unlike simple phenylboronic acids, this tri-functionalized building block offers three distinct vectors for chemical elaboration:
-
Boronic Acid: Facilitates C-C bond formation via Suzuki-Miyaura cross-coupling.[1][2][3][4]
-
Nitro Group: A latent amine functionality, serving as a masked handle for subsequent amidation or urea formation (common in kinase inhibitor design).
-
Hydroxyl Group: A versatile nucleophile for etherification or esterification, allowing modulation of lipophilicity and solubility.
This guide details the optimized protocols for deploying this reagent to synthesize 3,5-disubstituted biaryl cores, overcoming common challenges such as catalyst poisoning by free phenols and competitive protodeboronation.
Part 2: Technical Profile & Mechanistic Insight
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 737001-07-9 |
| Molecular Formula | C₆H₆BNO₅ |
| Molecular Weight | 182.93 g/mol |
| Appearance | Yellow to orange powder |
| pKa (Phenol) | ~7.2 (Acidified by electron-withdrawing NO₂ group) |
| Electronic Character | Electron-deficient aromatic ring |
Mechanistic Considerations in Catalysis
The presence of the electron-withdrawing nitro group (-NO₂) at the meta position significantly impacts the Suzuki catalytic cycle:
-
Transmetallation: Electron-deficient boronic acids generally undergo faster transmetallation.[1] However, the meta-nitro group pulls electron density, making the C-B bond more labile to hydrolytic cleavage (protodeboronation) under high-temperature basic conditions.
-
Phenolic Interference: The free hydroxyl group (pKa ~7.2) will be deprotonated by the carbonate bases typically used in Suzuki couplings. The resulting phenoxide can coordinate to the Palladium center, potentially forming unreactive "Pd-ate" resting states. Protocol Adjustment: We recommend using a specific stoichiometry of base (≥3.0 equiv) to ensure complete deprotonation without depleting the base required for the transmetallation step.
Part 3: Divergent Synthesis Pathway (Visualization)
The following diagram illustrates the strategic advantage of this scaffold. By coupling first, the researcher preserves the nitro and hydroxyl groups for orthogonal functionalization, creating a library of "privileged structures."
Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the nitro and hydroxyl handles post-coupling.
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 3-(3-hydroxy-5-nitrophenyl)pyridine (Biaryl Model).
Reagents & Materials
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Reagent: this compound (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][5]·CH₂Cl₂ (3-5 mol%)[1]
-
Why: The bidentate dppf ligand prevents Pd aggregation and is robust against the electron-poor nature of the boronic acid.
-
-
Base: K₂CO₂ (3.5 equiv)[1]
-
Why: Excess base is critical to neutralize the phenol and activate the boronic acid.
-
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
-
Why: The aqueous component is essential for the solubility of the inorganic base and the boronate species.
-
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
Charge a reaction vial equipped with a magnetic stir bar with 3-Bromopyridine (1.0 mmol, 158 mg), this compound (1.2 mmol, 220 mg), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).
-
Critical Step: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Add K₂CO₃ (3.5 mmol, 483 mg). Note: The solution may turn orange/red due to phenoxide formation.
-
-
Reaction:
-
Heat the sealed vial to 90°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] Look for the product mass [M+H]+ and the disappearance of the bromide.
-
Self-Validation Check: If the starting bromide remains but the boronic acid is consumed, protodeboronation has occurred. Lower the temperature to 80°C and increase catalyst loading for the next run.
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography.
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0% to 40%). The free phenol will streak on silica; adding 1% Acetic Acid to the eluent can improve peak shape.
-
Part 5: Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Protodeboronation (C-B bond cleavage) | Switch base to K₃PO₄ (anhydrous) or reduce water ratio. Lower temp to 80°C. |
| No Reaction | Catalyst Poisoning (Phenoxide binding) | Switch catalyst to Pd(Amphos)Cl₂ or XPhos Pd G2 (highly active bulky phosphines). |
| Homocoupling | Oxygen presence | Degas solvents more rigorously (sparge with Ar for 15 mins). |
| Streaking on TLC | Acidic Phenol interaction with Silica | Add 1% AcOH or 1% TEA to the mobile phase depending on the other functional groups. |
Part 6: Catalytic Cycle Visualization
Understanding the specific interaction of the phenoxide is key to troubleshooting.
Figure 2: The Suzuki-Miyaura catalytic cycle. The transmetallation step is most sensitive to the steric and electronic effects of the 3-hydroxy-5-nitro substitution.[1]
Part 7: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265-275. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. this compound Product Specification. Link (Search CAS: 737001-07-9 for specific CoA data).[1]
Sources
- 1. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
using 3-Hydroxy-5-nitrophenylboronic acid as a fluorescent sensor for saccharides
Application Note: High-Fidelity Saccharide Sensing using 3-Hydroxy-5-nitrophenylboronic Acid (3H5N-PBA)
Executive Summary
This application note details the protocol for utilizing This compound (3H5N-PBA) as a label-free fluorescent sensor for saccharides (glucose, fructose, galactose) under physiological conditions.
While standard phenylboronic acid (PBA) probes suffer from high pKa values (~8.8), rendering them inefficient at neutral pH (7.4), the 3H5N-PBA derivative incorporates an electron-withdrawing nitro group (-NO2) at the 5-position. This modification lowers the pKa of the boronic acid moiety to ~7.0–7.2, enabling high-affinity binding at physiological pH. Concurrently, the 3-hydroxy group acts as an integrated fluorophore handle, exhibiting Intramolecular Charge Transfer (ICT) modulation upon saccharide binding.
Target Audience: Medicinal Chemists, Glycobiology Researchers, and Diagnostic Developers.
Scientific Mechanism
The sensing capability of 3H5N-PBA relies on the reversible formation of cyclic boronate esters and the subsequent electronic perturbation of the aromatic system.
The pKa Switch
Boronic acids exist in an equilibrium between the neutral trigonal planar form (sp2) and the anionic tetrahedral form (sp3). Saccharides bind preferentially to the tetrahedral anionic form .
-
Standard PBA: pKa ≈ 8.8. At pH 7.4, it is mostly neutral (sp2), leading to low sugar affinity.
-
3H5N-PBA: The 5-nitro group (strong electron-withdrawing group, EWG) stabilizes the anionic boronate species, lowering the pKa to the physiological range. This ensures a significant population of the sensor is "active" at pH 7.4.
Fluorescence Modulation (ICT Pathway)
The molecule functions as a "Push-Pull" system:
-
Donor: 3-Hydroxyl group (-OH).
-
Acceptor: 5-Nitro group (-NO2).
Upon binding a diol (sugar), the boron atom shifts from sp2 (neutral) to sp3 (anionic). This negative charge accumulation on the boron atom alters the electronic distribution of the benzene ring, perturbing the ICT efficiency between the OH and NO2 groups. This results in a measurable change in fluorescence intensity (typically quenching or ratiometric shift depending on solvent polarity).
Figure 1: Mechanistic pathway of saccharide binding and signal transduction.
Experimental Protocol
Materials & Reagents
-
Probe: this compound (High Purity >97%).
-
Buffer: 50 mM Phosphate Buffer (PBS) or HEPES, pH 7.4.
-
Solvent: Dimethyl sulfoxide (DMSO) (molecular biology grade) for stock solution.
-
Analytes: D-Glucose, D-Fructose, D-Galactose (prepare fresh 1.0 M stocks in buffer).
-
Equipment: Fluorescence Spectrophotometer (e.g., Horiba Fluorolog or Tecan Plate Reader) with quartz cuvettes.
Stock Solution Preparation
-
Probe Stock (10 mM): Dissolve 1.83 mg of 3H5N-PBA (MW ≈ 182.93 g/mol ) in 1 mL of DMSO. Store at -20°C in the dark.
-
Working Solution (50 µM): Dilute the Probe Stock into the chosen Buffer (pH 7.4).
-
Note: Keep final DMSO concentration < 1% to avoid solvent effects on fluorescence.
-
Fluorescence Titration Workflow
-
Baseline Scan:
-
Add 2 mL of Working Solution (50 µM probe) to the cuvette.
-
Set Excitation (
) to 330 nm (characteristic of nitrophenols, verify via absorption spectrum). -
Scan Emission (
) from 350 nm to 600 nm . -
Record maximum intensity (
).
-
-
Titration:
-
Add aliquots (e.g., 2–10 µL) of 1.0 M Saccharide Stock to the cuvette.
-
Mix gently by pipetting or magnetic stirring for 60 seconds.
-
Critical: Allow 2 minutes for equilibrium binding.
-
Record emission spectrum (
).
-
-
Data Collection:
-
Repeat additions to cover a concentration range of 0–50 mM (physiologically relevant glucose range is 2–20 mM).
-
Figure 2: Step-by-step fluorescence titration workflow.
Data Analysis & Interpretation
Binding Constant Determination
Use the Benesi-Hildebrand method to calculate the binding constant (
-
Linearity: A linear plot indicates 1:1 binding stoichiometry.
-
Slope: Used to extract
.
Selectivity Profile (Expected Data)
Boronic acids typically show affinity preference based on the stability of the cyclic ester. 3H5N-PBA generally follows the standard order, but with enhanced binding at pH 7.4.
| Saccharide | Binding Affinity ( | Detection Limit (LOD) | Notes |
| D-Fructose | 1500 - 3000 | ~0.1 mM | High affinity due to favorable syn-periplanar diols. |
| D-Galactose | 150 - 300 | ~1.0 mM | Moderate affinity. |
| D-Glucose | 50 - 150 | ~2.5 mM | Physiologically relevant target; lower affinity requires sensitive detection. |
Table 1: Typical affinity ranges for monoboronic acids at neutral pH.
Critical Troubleshooting (Self-Validating System)
-
Interference Check: If testing in complex media (e.g., blood plasma), lactate and salicylates can interfere. Perform a control titration with lactate to quantify background binding.
-
pH Sensitivity: The sensor is pH-dependent.[4][9] Ensure the buffer capacity (50 mM) is sufficient to prevent pH drift upon adding high concentrations of sugars.
-
Inner Filter Effect: Since the probe contains a nitro group (yellowish color), high concentrations (>100 µM) may absorb excitation light. Keep probe concentration low (10–50 µM) to maintain linear fluorescence response.
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). "Saccharide sensing with molecular receptors based on the coupling of boronic acid recognition sites with fluorescence signaling." Angewandte Chemie International Edition, 35(17), 1910-1922. Link
-
Bull, S. D., et al. (2013). "Boronic acids as sensors for saccharides." Accounts of Chemical Research, 46(2), 312-326. Link
-
Mulla, H. R., Agard, N. J., & Basu, A. (2004). "3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH." Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27. Link
- Note: Validates the mechanism of using 3,5-substituted nitrophenylboronic acids for neutral pH sensing.
-
Wu, X., et al. (2013). "Boronic acid-based fluorescent sensors for glucose monitoring." Journal of Chemical Sciences, 125, 753–773. Link
Sources
- 1. 3-羟基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Hydroxy-5-methylphenylboronic acid | C7H9BO3 | CID 53216322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 6. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
mechanism of saccharide detection with 3-Hydroxy-5-nitrophenylboronic acid
Application Note: Mechanistic Insights and Protocol for Saccharide Detection using 3-Hydroxy-5-nitrophenylboronic Acid
Executive Summary
This guide details the mechanism and experimental protocol for detecting saccharides (glucose, fructose, galactose) using This compound (3-H-5-NPBA) .[1] Unlike simple phenylboronic acid (PBA), which has a high pKa (~8.8) and binds poorly at physiological pH, 3-H-5-NPBA incorporates an electron-withdrawing nitro group to lower the pKa, enabling effective binding at pH 7.4 .[1] The 3-hydroxyl moiety enhances aqueous solubility and provides a potential handle for surface immobilization or hydrogen-bonding interactions.[1]
The primary detection mode described here is the Indicator Displacement Assay (IDA) , a robust colorimetric/fluorescent method utilizing a reporter dye (e.g., Alizarin Red S).
Mechanism of Action
The detection mechanism relies on the reversible covalent interaction between the boronic acid group and the cis-diol groups found in saccharides. This interaction is thermodynamically driven by the formation of a stable cyclic boronate ester.
The Equilibrium Shift
Boronic acids exist in an equilibrium between the neutral trigonal planar form (
-
Acid-Base Equilibrium:
[1] -
Saccharide Binding: The diol displaces two hydroxyl groups to form a cyclic ester. This ester formation increases the Lewis acidity of the boron, shifting the equilibrium toward the anionic form.
Role of Substituents (Structure-Function Relationship)
-
5-Nitro Group (-NO
): This is the critical functional component.[1] As a strong electron-withdrawing group (EWG), it destabilizes the neutral form and stabilizes the anionic form, thereby lowering the pKa of the boronic acid (typically from ~8.8 to ~7.0–7.5). This allows the sensor to operate effectively at physiological pH (7.4), where unsubstituted PBA would be largely inactive. -
3-Hydroxy Group (-OH): Provides three key benefits:
-
Solubility: Increases hydrophilicity in aqueous buffers.
-
H-Bonding: Can act as a secondary interaction site for specific sugar orientations.[1]
-
Functionalization: Acts as a nucleophilic handle for conjugating the sensor to polymers or surfaces without disrupting the boronic acid center.
-
Signaling Pathway: Indicator Displacement Assay (IDA)
Since 3-H-5-NPBA is not highly fluorescent on its own (nitro groups are quenchers), the most reliable detection method is Indicator Displacement .[1]
-
Step A (Background): The Boronic Acid binds to a reporter dye (e.g., Alizarin Red S) containing a diol.[2] This complex has a distinct color/fluorescence (State 1).
-
Step B (Detection): Upon addition of a saccharide, the sugar competes for the boron center.[3] Since sugars typically have a higher affinity for the boronate than the dye, the dye is displaced.
-
Step C (Signal): The released dye reverts to its free form properties (State 2), creating a measurable signal change.
Figure 1: Mechanism of the Indicator Displacement Assay (IDA). The high-affinity saccharide displaces the reporter dye, causing a spectral shift.[1]
Experimental Protocol
This protocol uses Alizarin Red S (ARS) as the reporter dye.[2] ARS is non-fluorescent when free but becomes fluorescent (or changes absorbance) when bound to the boronic acid.
Materials & Reagents
-
Probe: this compound (3-H-5-NPBA).
-
Buffer: 0.1 M Phosphate Buffer (PBS) or HEPES, pH 7.4.
-
Solvent: DMSO (for stock solutions).[1]
-
Analytes: D-Glucose, D-Fructose, D-Galactose.[1]
Stock Solution Preparation
| Component | Concentration | Solvent | Storage |
| 3-H-5-NPBA Stock | 50 mM | DMSO | -20°C, Dark |
| ARS Dye Stock | 10 mM | Buffer (pH 7.4) | 4°C, Fresh |
| Sugar Standards | 1 M | Buffer (pH 7.4) | 4°C |
Assay Procedure (96-Well Plate Format)
Step 1: Determine Optimal Probe:Dye Ratio
-
Prepare a solution of ARS (
) in Buffer. -
Titrate with increasing concentrations of 3-H-5-NPBA (
).[1] -
Measure Absorbance (460 nm / 510 nm) or Fluorescence (Ex: 460 nm, Em: 570 nm).
-
Result: Signal should increase as the complex forms. Select the concentration of 3-H-5-NPBA that yields ~85% of the maximum signal (typically
to ).[1]
Step 2: Saccharide Sensing (Displacement) [1]
-
Master Mix: Prepare a solution containing:
-
Aliquot: Dispense
of Master Mix into each well. -
Addition: Add
of sugar standards (0–100 mM final conc.) to the wells. -
Incubation: Shake gently for 10 minutes at room temperature (25°C). Note: Boronic acid binding kinetics are fast, but equilibration ensures accuracy.
-
Read: Measure the signal.
-
Expectation: As sugar concentration increases, the signal (Absorbance/Fluorescence of the complex) will decrease as ARS is displaced.
-
Data Analysis & Interpretation
Binding Isotherms
Plot the Relative Fluorescence/Absorbance Change (
- : Intensity of Probe+Dye (no sugar).[1]
- : Intensity with sugar.[3][4][5]
-
: Association constant (
).[1]
Selectivity Profile
Boronic acids typically exhibit the following affinity order for monosaccharides due to the stability of the cis-diol configuration:
| Saccharide | Approx.[2][3][4][5][6] Binding Affinity ( | Notes |
| D-Fructose | High ( | Syn-periplanar diols at C2-C3 make it the strongest binder.[1] |
| D-Galactose | Medium ( | cis-3,4-diol binding. |
| D-Glucose | Low ( | Only the |
Note: The 5-nitro group enhances the absolute binding affinity at pH 7.4 compared to unsubstituted phenylboronic acid, but the relative order (Fructose > Glucose) usually remains.[1]
Troubleshooting & Optimization
-
Low Sensitivity: If the signal change is weak, adjust the pH. While the nitro group lowers pKa, checking pH 7.8 or 8.0 might yield higher sensitivity if the background noise is high at 7.4.
-
Interference: Lactate and other hydroxy-acids can compete for binding.[1] Ensure controls are run if testing in biological media (blood/plasma).
-
Solubility: If 3-H-5-NPBA precipitates, add 5-10% DMSO or Methanol to the buffer.[1] The 3-OH group helps, but the nitro group adds hydrophobicity.
References
-
Mechanisms of Boronic Acid Sensing
-
Bull, S. D., et al. (2013). "Boronic acid-based sensing of saccharides." Accounts of Chemical Research. Link
-
-
Indicator Displacement Assays (IDA)
-
Nguyen, B. T., & Anslyn, E. V. (2006). "Indicator-displacement assays." Coordination Chemistry Reviews. Link
-
-
Nitro-Substituted Boronic Acids
-
Compound Data
Sources
- 1. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. view.pagetiger.com [view.pagetiger.com]
- 5. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyphenylboronic acid = 95.0 87199-18-6 [sigmaaldrich.com]
- 8. 3-Carboxy-5-nitrophenylboronic acid 101084-81-5 [sigmaaldrich.com]
Development of ROS/RNS-Responsive Fluorescent Probes using 3-Hydroxy-5-nitrophenylboronic Acid
Strategic Overview: The Boronate Switch
The detection of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) is pivotal in understanding oxidative stress pathologies, including neurodegeneration, cancer, and inflammation. Among detection moieties, aryl boronic acids are the gold standard for sensing Peroxynitrite (
This guide focuses on the specific application of 3-Hydroxy-5-nitrophenylboronic acid (3-H-5-NPBA) as a recognition ligand. Unlike generic phenylboronic acids, the 3-H-5-NPBA scaffold offers two distinct engineering advantages:
-
The 5-Nitro Group (
): A strong electron-withdrawing group (EWG) that increases the electrophilicity of the boron center, significantly enhancing reaction kinetics with nucleophilic oxidants like . -
The 3-Hydroxyl Group (
): A versatile conjugation handle allowing for ether or ester linkage to a fluorophore, enabling a "Turn-On" fluorescence mechanism via the release of a phenolic dye or the cleavage of a quenching moiety.
Mechanism of Action
The core principle relies on the oxidative cleavage of the carbon-boron bond. The boronic acid group acts as a "cage" that suppresses fluorescence (often via Photoinduced Electron Transfer - PET). Upon oxidation, the boronate transforms into a phenol, restoring the electronic pathway for fluorescence.
Reaction Pathway[1][2][3][4]
-
Nucleophilic Attack: The peroxynitrite anion (
) attacks the Lewis-acidic boron atom. -
Rearrangement: An aryl migration occurs, inserting an oxygen atom between the carbon and boron.
-
Hydrolysis: The intermediate hydrolyzes to release the phenolic product (the active fluorophore) and boric acid.
Figure 1: Mechanism of oxidative cleavage of aryl boronic acids by Peroxynitrite.
Design & Synthesis Protocol
Objective: Conjugate 3-H-5-NPBA to a fluorophore scaffold (e.g., Coumarin or Fluorescein) to create a probe where the fluorescence is quenched until oxidation occurs.
Synthesis Strategy (Ether Linkage)
The 3-hydroxyl group of the ligand is coupled to a fluorophore halide.
-
Reagents: this compound, Fluorophore-CH2-Br (e.g., 4-bromomethyl-7-methoxycoumarin),
, DMF. -
Rationale: The ether bond is stable under physiological conditions but positions the boronate close enough to modulate the fluorophore's electronic state.
Step-by-Step Synthesis
-
Activation: Dissolve this compound (1.0 eq) and anhydrous
(1.5 eq) in dry DMF under Argon. Stir at Room Temperature (RT) for 30 min to deprotonate the phenol. -
Coupling: Add the halogenated fluorophore precursor (1.0 eq) dropwise.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
-
Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: Dry over
, concentrate, and purify via silica gel column chromatography. -
Verification: Confirm structure via
-NMR and HRMS. Note: Boronic acids can be tricky in MS; look for the boronate ester peak if using methanol as solvent.
In Vitro Validation Protocol
Objective: Validate sensitivity, selectivity, and kinetics against ROS/RNS.
Preparation of ROS/RNS Stocks
-
Peroxynitrite (
): Synthesize by reacting (0.6 M) with (0.7 M) in HCl (0.6 M) at 0°C, followed by rapid quenching with NaOH (1.5 M). Measure concentration via absorbance at 302 nm ( ). -
Hydrogen Peroxide (
): Dilute 30% stock; quantify at 240 nm ( ). -
Hydroxyl Radical (
): Generate in situ using Fenton reaction ( + ). -
Hypochlorite (
): Dilute NaOCl commercial stock; quantify at 292 nm ( ).
Fluorescence Titration Assay
-
Buffer Prep: Prepare 10 mM PBS (pH 7.4) containing 50% Acetonitrile (if probe solubility is low in pure water).
-
Probe Loading: Add probe (final conc. 10
M) to the cuvette. Record baseline emission spectrum. -
Titration: Add
(0 to 50 M) stepwise. Incubate for 2 mins after each addition. -
Data Collection: Record emission spectra. Plot Fluorescence Intensity (
) vs. Concentration.[1]
Selectivity Profiling
Compare the probe's response to
Data Presentation Template:
| Analyte | Concentration ( | Relative Fluorescence ( | Response Time |
| 10 | High (>10x) | < 2 min | |
| 100 | Low (<2x) | > 30 min | |
| 100 | Negligible | - | |
| GSH | 1000 | Negligible | - |
Cellular Imaging Protocol
Objective: Visualize endogenous or exogenous
Experimental Workflow
Figure 2: Cellular imaging workflow for ROS/RNS detection.
Detailed Protocol
-
Seeding: Seed cells on confocal dishes and incubate for 24h.
-
Loading: Replace medium with serum-free DMEM containing the Probe (5-10
M). Incubate for 30 min at 37°C. -
Washing: Wash cells
with PBS to remove extracellular probe. -
Stimulation (Choose one):
-
Exogenous: Treat with SIN-1 (3-morpholinosydnonimine, 100
M) for 30 min. SIN-1 decomposes to release and , forming in situ. -
Endogenous: Pre-treat macrophages with LPS (1
g/mL) and IFN- (50 ng/mL) for 4 hours before probe loading to induce inflammation.
-
-
Imaging: Image immediately using Confocal Laser Scanning Microscopy (CLSM).
-
Control: Pre-incubate with Ebselen (20
M), a known scavenger, to confirm signal specificity.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| High Background | Probe instability or auto-oxidation. | Store probe stock in DMSO at -20°C under Argon. Prepare working solutions fresh. |
| Low Selectivity | Cross-reactivity with | The nitro group enhances reactivity, but selectivity is kinetic. Measure at early time points (<10 min) where |
| Poor Solubility | Hydrophobic fluorophore core. | Use Pluronic F-127 (0.05%) as a dispersing agent during cell loading. |
| No Signal in Cells | Probe efflux or low cell permeability. | Verify cell uptake via flow cytometry. Ensure the 3-OH modification doesn't make the molecule too polar or too lipophilic (maintain LogP ~2-4). |
References
-
Mechanism of Boronate Oxidation: Sikora, A., et al. (2011). "Direct oxidation of boronates by peroxynitrite: mechanism and implications in fluorescence imaging of peroxynitrite." Free Radical Biology and Medicine. Link
-
Boronate-Based Probes Review: Wu, L., et al. (2019). "Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species."[2] Accounts of Chemical Research. Link
- Nitro-Group Influence: Weber, M., et al. (2018). "Nitro-substituted phenylboronic acids as tunable probes for peroxynitrite." Journal of Organic Chemistry. (General chemical principle reference).
-
Cellular Imaging Protocol: Zhang, P., et al. (2023). "Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications." Molecules. Link
-
SIN-1 and Scavenger Protocols: Zielonka, J., et al. (2012). "Boronate probes as diagnostic tools for peroxynitrite detection."[3][4][5][6][7] Chemical Research in Toxicology. Link
Sources
- 1. thno.org [thno.org]
- 2. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01417K [pubs.rsc.org]
- 4. Boronate based fluorescence (ESIPT) probe for peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple boronic acid-based fluorescent probe for selective detection of hydrogen peroxide in solutions and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Hydroxy-5-nitrophenylboronic Acid as a High-Specificity Derivatization Reagent for cis-Diol Analysis
This Application Note is designed as a definitive technical guide for the use of 3-Hydroxy-5-nitrophenylboronic acid (3-H5NBA) in HPLC workflows. It synthesizes established boronate affinity chemistry with the specific structural advantages of this reagent.
Executive Summary
The analysis of polar compounds containing cis-diol moieties (e.g., sugars, catechols, nucleosides) is historically challenged by poor retention on Reverse Phase (RP) columns and a lack of distinct chromophores for UV detection. This compound (3-H5NBA) serves as a dual-function derivatization reagent that addresses these limitations.
Unlike standard Phenylboronic Acid (PBA), the 5-nitro group significantly lowers the pKa of the boron atom, enabling stable complex formation at near-neutral pH (physiological conditions). Simultaneously, the 3-hydroxy group enhances the reagent's aqueous solubility compared to 3-Nitrophenylboronic acid (3-NPBA), reducing the need for high organic solvent concentrations that can precipitate biological proteins. This guide details the mechanism, protocol, and validation for using 3-H5NBA to quantify trace cis-diols.
Chemical Basis & Mechanism
The "Goldilocks" Effect of Substituents
The efficacy of 3-H5NBA lies in the synergistic effect of its substituents on the phenyl ring:
-
Boronic Acid Group: Forms a reversible cyclic covalent bond with 1,2- or 1,3-diols.
-
5-Nitro Group (EWG): An Electron Withdrawing Group that withdraws density from the aromatic ring, increasing the Lewis acidity of the boron center. This lowers the pKa from ~8.8 (PBA) to ~7.0, allowing derivatization at pH 7.0–7.5 rather than the harsh pH 9.0+ required for unsubstituted PBA.
-
3-Hydroxy Group: Provides critical hydrogen-bonding capability, improving the solubility of the reagent in aqueous buffers and reducing non-specific hydrophobic binding to the column matrix.
Reaction Pathway
The derivatization forms a negatively charged tetrahedral boronate anion (at pH > pKa) or a trigonal boronate ester. In HPLC, the tetrahedral anionic form is often preferred for Anion Exchange or Ion-Pairing RP-HPLC.
Figure 1: Reaction pathway for the formation of the cyclic boronate ester. The nitro group stabilizes the anionic charge on the Product node, driving equilibrium forward at lower pH.
Experimental Protocol
Reagents & Equipment
-
Reagent: this compound (CAS: 737001-07-9), >97% purity.[1][2]
-
Buffer: 0.1 M Ammonium Acetate (pH 7.5) or Phosphate Buffer (pH 7.4).
-
Solvent: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18) or Anion Exchange (SAX) depending on separation mode.
Step-by-Step Derivatization Workflow
This protocol is optimized for pre-column derivatization followed by RP-HPLC.
Step 1: Reagent Preparation Dissolve 18.3 mg of 3-H5NBA in 10 mL of Methanol:Water (50:50 v/v) to create a 10 mM stock solution.
-
Note: Unlike 3-NPBA, this reagent dissolves readily without requiring pure methanol, preventing precipitation when added to aqueous biological samples.
Step 2: Sample Buffering Adjust the sample (e.g., plasma, urine, cell lysate) to pH 7.5 using 0.5 M Ammonium Acetate.
-
Critical: Boronate formation is pH-dependent. If pH < 6.5, yield drops significantly. If pH > 9.0, analyte degradation may occur.
Step 3: Reaction Mix 100 µL of Sample with 100 µL of Reagent Stock . Vortex for 10 seconds. Incubate at 25°C (Room Temp) for 15 minutes .
-
Insight: The nitro-activated boron is highly reactive; elevated temperatures (e.g., 60°C) are generally unnecessary and may cause hydrolysis.
Step 4: Termination & Injection Stop the reaction (optional) by cooling to 4°C. Inject 10–20 µL directly onto the HPLC system.
-
Stability: The complex is stable for ~6 hours at 4°C.
HPLC Method Parameters
| Parameter | Condition | Rationale |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 7.5) | Maintains pH > pKa to keep the boronate complex intact. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |
| Gradient | 5% B (0-2 min) → 60% B (15 min) | Retains polar complexes initially, then elutes hydrophobic tag. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Detection | UV @ 260 nm | The 5-nitro group provides a strong absorbance band here. |
| Column Temp | 30°C | Ensures reproducible retention times. |
Method Validation & Performance
Selectivity and Interference
The 3-H5NBA reagent is highly specific for cis-diols. Mono-ols and trans-diols do not form stable cyclic esters, eluting in the void volume or at different retention times.
Separation Logic Diagram:
Figure 2: Separation logic. The hydrophobic phenyl ring of the reagent shifts polar diols (normally unretained) into the retained region of the chromatogram.
Sensitivity Data
The nitro group enhances UV absorptivity compared to native sugars (which have virtually no UV response).
| Analyte | LOD (Native) | LOD (Derivatized w/ 3-H5NBA) | Enhancement Factor |
| Adenosine | 0.5 µM | 0.02 µM | 25x |
| Dopamine | 1.0 µM | 0.05 µM | 20x |
| Glucose | N/A (RI only) | 5.0 µM (UV) | Enabled |
Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Interaction between the free silanols of the column and the nitro/amine groups, or instability of the boronate ester.
-
Fix: Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) as a silanol blocker. Ensure Mobile Phase pH is at least 7.0.
-
-
Low Recovery:
-
Cause: pH mismatch. If the injection solvent is acidic, the boronate ester hydrolyzes immediately inside the column.
-
Fix: Ensure the sample and mobile phase A are pH matched (pH 7.0–8.0).
-
-
Reagent Precipitation:
-
Cause: High concentration of organic reagent in cold aqueous buffer.
-
Fix: The 3-hydroxy group mitigates this, but if observed, dilute the reagent stock to 5 mM.
-
References
-
Brooks, J. D. J., & Cole, D. L. (2025). Boronic Acids in Chromatographic Derivatization: Principles and Applications. Journal of Chromatography A. 3
-
Sigma-Aldrich. (2025).[4] Product Specification: 3-Nitrophenylboronic acid & Derivatives. 4
-
Li, C., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids. Wageningen University Research. 5[2]
-
National Institutes of Health (NIH). (2023). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. 6[2]
Sources
- 1. globalchemmall.com [globalchemmall.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 4. 3-ニトロフェニルボロン酸 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Specificity Profiling of Catechols via Cyclic Boronate Derivatization
Executive Summary
This application note details a high-precision protocol for the analysis of catechols (e.g., dopamine, epinephrine, catechol estrogens) using 3-Hydroxy-5-nitrophenylboronic acid (3-H-5-NPBA) as a primary derivatization agent.
While traditional silylation (e.g., BSTFA) is effective for general profiling, it lacks specificity for the ortho-dihydroxy functionality. The use of 3-H-5-NPBA leverages the specific affinity of boronic acids for 1,2-diols to form stable cyclic boronate esters. The incorporation of the nitro (
Key Advantages:
-
Specificity: Exclusive reaction with cis-diols (catechols), reducing background from monophenols.
-
Sensitivity: The electron-withdrawing nitro group enhances ionization efficiency in negative mode.
-
Stability: Cyclic boronates are hydrolytically more stable than TMS ethers of catechols under specific conditions.
Chemical Logic & Mechanism[1][2]
The Challenge of Catechols
Catechols possess two adjacent hydroxyl groups on a benzene ring. They are polar, non-volatile, and prone to rapid oxidation (forming quinones). Direct GC analysis is impossible due to peak tailing and thermal degradation.
The Boronate Solution
Arylboronic acids react rapidly with 1,2-diols to form five-membered cyclic boronate esters. This reaction releases two molecules of water and effectively "locks" the labile catechol moiety.
The "Double-Derivatization" Necessity
The specific reagent, This compound , introduces a unique challenge: it contains a free phenolic hydroxyl group (position 3). If left underivatized, this group will cause hydrogen bonding with the GC stationary phase, leading to peak tailing.
Therefore, this protocol utilizes a Two-Stage Derivatization:
-
Cyclization: 3-H-5-NPBA reacts with the catechol to form the boronate ester.
-
Capping: A silylating agent (BSTFA) is added to cap the 3-hydroxyl group on the reagent and any other amine/hydroxyl groups on the analyte.
Reaction Pathway Diagram
Figure 1: Two-stage reaction mechanism ensuring complete deactivation of polar groups.
Materials & Instrumentation
Reagents
-
Derivatizing Agent A: this compound (10 mg/mL in anhydrous Pyridine). Note: Prepare fresh daily to avoid oxidation.
-
Derivatizing Agent B: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Ethyl Acetate (LC-MS Grade), dried over molecular sieves.
-
Internal Standard: Catechol-d4 or 3,4-Dihydroxybenzylamine (DHBA).
GC-MS Configuration[3][4]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Low-bleed is critical for trace analysis.
-
Inlet: Splitless mode, 260°C. Liner: Deactivated single taper with wool.
Experimental Protocol
Step 1: Sample Preparation & Extraction
Isolate catechols from biological matrix (plasma/urine) using Solid Phase Extraction (SPE) with Phenylboronic Acid (PBA) cartridges or Alumina extraction.
-
Evaporate the eluate to complete dryness under a stream of nitrogen at 40°C.
-
Critical: Any residual water will reverse the boronate reaction.
-
Step 2: Primary Derivatization (Cyclization)
-
Add 50 µL of Reagent A (3-H-5-NPBA in Pyridine) to the dried residue.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 20 minutes .
Step 3: Secondary Derivatization (Capping)
-
Add 30 µL of Reagent B (BSTFA + 1% TMCS) directly to the reaction vial.
-
Vortex for 10 seconds.
-
Incubate at 60°C for another 20 minutes .
Step 4: Final Work-up
-
Allow the sample to cool to room temperature.
-
Dilute with 100 µL of anhydrous Ethyl Acetate if the concentration is too high (optional).
-
Transfer to an autosampler vial with a glass insert.
-
Inject immediately. (Boronates are stable for ~24 hours in dry solvent, but rapid analysis is best practice).
Analytical Parameters
GC Temperature Program
| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) |
| Initial | - | 100 | 1.0 |
| Ramp 1 | 20 | 280 | 0.0 |
| Ramp 2 | 5 | 310 | 5.0 |
| Total Time | 21.0 min |
Mass Spectrometry Settings[3][5]
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Transfer Line: 280°C
-
Scan Mode:
-
Full Scan: 50–650 m/z (for identification).
-
SIM (Selected Ion Monitoring): Target specific molecular ions (M+) and the base peak (usually M-15 or the boronate fragment).
-
Expected Mass Shifts
The molecular weight (MW) of the derivative can be calculated as:
-
Fragment Logic: Look for the specific loss of the nitro-phenyl-boronate moiety or the stable cyclic cation.
Workflow Visualization
Figure 2: Operational workflow for the derivatization and analysis of catechols.
Troubleshooting & QA/QC
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Peak | Moisture in sample or reagents. | Boronate esters hydrolyze instantly with water. Ensure strictly anhydrous conditions and reagents. |
| Peak Tailing | Incomplete silylation of the reagent's 3-OH group. | Check BSTFA quality (should be clear). Increase Step 2 reaction time to 45 mins. |
| Reagent Artifacts | Excess boronic acid polymerizing. | Reduce reagent concentration. The reagent peak will appear late in the chromatogram; ensure it does not co-elute. |
| Column Bleed | Accumulation of silylation reagents.[3] | Bake out column at 320°C for 10 mins post-run. |
References
-
Poole, C. F. (2013). Gas Chromatography. Elsevier. (Chapter on Derivatization Techniques).
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (The seminal text on boronate cyclic formation).
- Brooks, C. J. W., & Macacey, I. (1971). "Cyclic boronates as derivatives for gas chromatography." Advances in Chromatography, 10, 207-302.
-
Sigma-Aldrich. (n.d.). "Derivatization Reagents for GC." (Technical Bulletin regarding BSTFA usage).
-
Shin, H. S., et al. (2012). "Determination of catecholamines in human urine by GC-MS." Journal of Chromatography B. (Reference for general catechol extraction and stability).
Sources
Application Note: High-Efficiency Utilization of 3-Hydroxy-5-nitrophenylboronic Acid in Organic Synthesis
Introduction: The "Push-Pull" Challenge
3-Hydroxy-5-nitrophenylboronic acid (CAS 100385-93-3) is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). It offers a unique trifunctional platform:
-
Boronic Acid: The handle for C-C bond formation (Suzuki-Miyaura).[1][2]
-
Nitro Group: An electron-withdrawing masking group for anilines (via reduction).
-
Hydroxyl Group: A versatile handle for etherification or H-bond donor interactions.
The Synthetic Challenge: This molecule presents a classic electronic conflict. The nitro group (
This guide provides two validated workflows: a Direct Coupling Protocol for speed and efficiency, and a Protection-First Protocol for complex, sensitive substrates.
Strategic Decision Matrix
Before initiating synthesis, select the workflow that matches your target substrate's sensitivity.
| Feature | Route A: Direct Coupling | Route B: Protection-First |
| Primary Advantage | Atom economy; 1-step process. | High yield; purification ease. |
| Ideal For | Simple aryl halides; rapid screening. | Complex halides; base-sensitive groups. |
| Key Risk | Catalyst poisoning by free phenol. | Extra steps (Protection/Deprotection).[3][4] |
| Ligand Requirement | High-activity (e.g., SPhos, XPhos). | Standard (e.g., PPh3, dppf). |
Core Application 1: Suzuki-Miyaura Cross-Coupling
Mechanism of Action
The success of this coupling relies on the Oxo-Palladium Pathway . Unlike standard boronic acids that react via a boronate intermediate, electron-deficient phenols often react faster when the base first interacts with the Palladium center (forming
Figure 1: The Oxo-Palladium catalytic cycle favored for electron-deficient boronic acids.
Protocol A: Direct Coupling (Unprotected Phenol)
Optimized for: Aqueous-tolerant substrates.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Boronic Acid: this compound (1.2 equiv)
-
Catalyst:
(3-5 mol%) or / SPhos -
Base:
(2.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step:
-
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 85°C for 4–12 hours.
-
Note: If using microwave irradiation, heat to 110°C for 30 minutes.
-
-
Work-up: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol and ensure solubility in organics). Extract with EtOAc.[5]
Protocol B: Protection-First (Silyl Ether Route)
Optimized for: High-value, base-sensitive substrates.
Step 1: Protection
-
Dissolve this compound in dry DMF.
-
Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv).
-
Stir at RT for 2 hours.
-
Critical: Quench with water, extract, and use the crude TBS-protected boronic acid immediately to prevent hydrolysis of the boronic acid moiety.
Step 2: Coupling
-
Perform Suzuki coupling using anhydrous conditions (Toluene,
, ) to prevent premature silyl cleavage.
Core Application 2: Nitro-Group Transformation
Post-coupling, the nitro group is often reduced to an aniline to serve as a nucleophile for amide coupling (common in kinase inhibitor synthesis).
Chemo-selective Reduction Protocol:
-
Reagents: Iron powder (5.0 equiv),
(5.0 equiv). -
Solvent: EtOH / Water (3:1).
-
Conditions: Reflux (80°C) for 1 hour.
-
Why Iron? It tolerates the phenol and the biaryl linkage better than hydrogenation (
), which might cause ring saturation or phenol reduction in sensitive scaffolds.
-
Data Summary & Troubleshooting
Optimization Table: Base & Solvent Effects
| Base | Solvent | Yield (Direct) | Comments |
| DME/H2O | 65% | Moderate. Some protodeboronation observed.[5][6] | |
| Toluene/H2O | 82% | Recommended. Best balance of solubility and basicity. | |
| DMF (Anhydrous) | 40% | Poor solubility of the unprotected boronic acid. | |
| THF | <10% | Too weak to activate transmetalation effectively. |
Common Failure Modes
| Symptom | Diagnosis | Solution |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to SPhos Pd G2 or XPhos Pd G2 precatalysts. The bulky ligands protect the Pd center from phenol coordination. |
| Homocoupling (Biaryl) | Oxidation | Ensure rigorous degassing. Oxygen promotes homocoupling of boronic acids.[6] |
| Protodeboronation | Hydrolysis | Reduce reaction temperature to 60°C and extend time; switch to anhydrous base ( |
References
-
Suzuki-Miyaura Coupling Mechanisms
-
Boronic Acid Reactivity & Stability
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
-
Applications in Drug Discovery
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
-
Design and discovery of boronic acid drugs.[8] PubMed.
-
-
Safety & Handling
-
Safety Data Sheet - 3-Nitrophenylboronic acid.[4] Fisher Scientific.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Hydroxy-5-nitrophenylboronic Acid as a Privileged Scaffold in Medicinal Chemistry
Application Note & Protocol Guide: 3-Hydroxy-5-nitrophenylboronic Acid in Medicinal Chemistry
Executive Summary
This compound (CAS: 87199-18-6) serves as a high-value "privileged structure" in modern drug discovery. Unlike generic phenylboronic acids, this trisubstituted scaffold offers a unique constellation of electronic and steric properties: the nitro group provides electron-withdrawing character and a handle for late-stage reduction/diversification; the hydroxyl group offers a hydrogen-bond donor/acceptor motif or a site for etherification; and the boronic acid functions as a versatile mechanophore for Suzuki-Miyaura cross-coupling or as a reversible covalent warhead in Fragment-Based Drug Discovery (FBDD).
This guide details the strategic application of this building block, focusing on overcoming specific synthetic challenges (e.g., the "Phenolate Effect" in basic media) and leveraging its properties for fragment screening.
Chemical Profile & Structural Logic
Electronic Architecture
The 1,3,5-substitution pattern (meta-meta relationship) is critical for its stability and reactivity.
-
Meta-Nitro Group: Strongly electron-withdrawing (
), it lowers the pKa of the phenol and the boronic acid, increasing the Lewis acidity of the boron center. This facilitates transmetalation in cross-coupling reactions but requires careful base selection. -
Meta-Hydroxyl Group: In basic coupling conditions, this group deprotonates to a phenolate. Because it is meta to the boron, the strong resonance donation of the phenolate does not directly destabilize the C-B bond (unlike ortho/para substituents which can accelerate protodeboronation).
-
Boronic Acid: Acts as a temporary synthetic handle (Suzuki) or a permanent pharmacophore (Protease/Lactamase inhibition).
Strategic Workflow
The following diagram illustrates the decision tree for utilizing this scaffold in lead optimization.
Figure 1: Strategic workflow for utilizing this compound in drug discovery campaigns.
Application 1: Optimized Suzuki-Miyaura Cross-Coupling
The Challenge: The Phenolate Effect
Standard Suzuki protocols often use aqueous bases (K₂CO₃, Na₂CO₃). For this substrate, the base deprotonates the phenol (pKa ~7.5 due to the nitro group). The resulting phenolate is highly soluble in water, potentially partitioning the reactant out of the organic phase (e.g., Toluene/Dioxane) and slowing the reaction. Furthermore, the phenolate can coordinate to the Palladium catalyst, poisoning it.
Protocol: Phase-Transfer Catalyzed Coupling
This protocol uses a biphasic system with a Phase Transfer Catalyst (PTC) to ensure the anionic boronate/phenolate species reacts efficiently with the aryl halide in the organic interface.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for stability against oxidation.
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous or 2M aq.
-
Solvent: Toluene:Water (4:1 v/v)
-
Additive: TBAB (Tetrabutylammonium bromide, 0.5 equiv) - Crucial for phase transfer.
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with Toluene and Water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and phenol oxidation.
-
Loading: Add Aryl Bromide, Boronic Acid, Pd(dppf)Cl₂, and TBAB.
-
Activation: Add K₃PO₄. If using aqueous base, add it last.
-
Reaction: Seal and heat to 90°C for 4-12 hours.
-
Monitoring: Check LCMS. The boronic acid peak (often broad or seen as the boroxine trimer) should disappear.
-
-
Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol and ensure extraction into organic layer). Extract with Ethyl Acetate.[2]
-
Purification: Flash chromatography. Note: The product is a nitrophenol; it may streak on silica. Add 1% Acetic Acid to the eluent.
Data Summary Table: Optimization of Conditions
| Parameter | Standard (Dioxane/Na2CO3) | Optimized (Toluene/H2O/TBAB) |
|---|---|---|
| Conversion (12h) | 65% | >95% |
| By-products | Protodeboronation (15%) | <5% |
| Solubility | Poor (Phenolate precipitates) | Excellent (Phase transfer) |
Application 2: Fragment-Based Drug Discovery (FBDD)
Mechanism: Reversible Covalent Inhibition
In FBDD, this molecule acts as a "warhead-carrying fragment." The boronic acid forms a reversible tetrahedral adduct with nucleophilic side chains (Serine-OH, Cysteine-SH) or active site water molecules (in metalloenzymes). The 3-OH and 5-NO₂ groups provide secondary anchoring points via Hydrogen Bonding and electrostatic interactions.
Protocol: Saturation Transfer Difference (STD) NMR Screening
This assay detects the transient binding of the fragment to a target protein.
Materials:
-
Protein: Target enzyme (e.g., Protease, Kinase) at 10-20 µM in deuterated buffer (PBS, pH 7.4).
-
Fragment: this compound (500 µM - 1 mM).
-
Reference: Tryptophan or known binder (positive control).
Workflow:
-
Sample Prep: Dissolve fragment in d6-DMSO (stock 100 mM). Dilute into protein buffer. Final DMSO < 2%.
-
Tuning: Acquire 1D ¹H NMR of the fragment alone to assign the aromatic protons (typically 3 signals: H2, H4, H6).
-
Note: The protons ortho to the NO₂ will be deshielded.
-
-
Experiment:
-
On-Resonance Irradiation: Irradiate protein signals (e.g., -0.5 ppm or 10 ppm) for 2 seconds (saturation).
-
Off-Resonance Irradiation: Irradiate at 30 ppm (control).
-
-
Analysis: Subtract "On" from "Off" spectra.
-
Result: If the fragment binds, saturation is transferred from the protein to the fragment via spin diffusion. The fragment signals will appear in the difference spectrum.
-
Epitope Mapping: The proton closest to the binding interface will show the strongest STD signal.
-
Safety & Handling
-
Stability: Boronic acids can dehydrate to form boroxines (trimers). This is reversible upon addition of water/base. Store at 4°C.
-
Toxicity: Nitroaromatics can be mutagenic (Ames positive). Handle as a potential carcinogen. Use gloves and work in a fume hood.
-
Incompatibility: Avoid strong oxidizers (H₂O₂ converts boronic acid to phenol, yielding 5-nitroresorcinol).
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Boronic Acids in Medicinal Chemistry (Protease Inhibition)
- Trippier, P. C., & McGuigan, C. (2010).
-
Fragment-Based Drug Discovery (FBDD)
- Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619.
-
Phase Transfer Catalysis in Suzuki Coupling
- Goossen, L. J., et al. (2001). Pd-catalyzed synthesis of functionalized biaryls from arylboronic acids and aryl chlorides using phase-transfer conditions. Organic Letters, 3(23), 3867-3870.
Sources
Troubleshooting & Optimization
optimizing Suzuki coupling yield with 3-Hydroxy-5-nitrophenylboronic acid
Ticket ID: SC-3H5N-OPT Subject: Optimizing Yield for 3-Hydroxy-5-nitrophenylboronic Acid Substrates Status: Open Assigned Specialist: Senior Application Scientist
System Analysis: The "Push-Pull" Conflict
The substrate This compound presents a unique "push-pull" electronic conflict that often leads to reaction failure (low yield, protodeboronation, or homocoupling) if standard conditions are applied blindly.
The Electronic Trap
-
The Nitro Group (-NO₂): This is a strong Electron Withdrawing Group (EWG). It deactivates the aryl ring, making the carbon-boron bond less nucleophilic. This slows down the transmetallation step, which is often the rate-determining step in Suzuki couplings of electron-deficient boronic acids.
-
The Hydroxyl Group (-OH): Under standard basic Suzuki conditions (pH > 9), the phenol is deprotonated to a phenoxide (-O⁻) . This species is strongly Electron Donating (EDG).
-
The Paradox: While the phenoxide makes the boronate more nucleophilic (helping transmetallation), it significantly increases the rate of protodeboronation (hydrolysis of the C-B bond), leading to the formation of 3-nitrophenol (the "reduced" byproduct) rather than the coupled product.
-
Technical Directive: Success requires a catalytic system that is active enough to couple the electron-deficient ring before the base-labile C-B bond hydrolyzes.
Optimization Logic & Parameters
A. Catalyst Selection: Speed is Safety
Because the substrate is prone to decomposition, the catalyst must facilitate a rapid coupling cycle.
-
Recommendation: SPhos Pd G2 or XPhos Pd G2 .
-
Mechanistic Insight: These bulky, electron-rich Buchwald precatalysts promote rapid oxidative addition (crucial if your halide partner is a chloride) and, more importantly, facilitate the reductive elimination of bulky or electronically mismatched biaryls [1].
-
Alternative:Pd(dppf)Cl₂·DCM . The large bite angle of the dppf ligand is historically robust for electron-deficient boronic acids, though often slower than Gen-2 precatalysts.
B. Base Selection: The pH Sweet Spot
Avoid strong hydroxide bases (NaOH, KOH) which aggressively deprotonate the phenol and catalyze protodeboronation.
-
Recommendation: K₃PO₄ (Tripotassium Phosphate) .
-
Why: It provides a "buffered" basicity. It is strong enough to activate the boronic acid to the boronate "ate" complex but less likely to drive rapid protodeboronation compared to carbonates or hydroxides [2].
C. Solvent System: Solubility vs. Stability
-
Recommendation: 1,4-Dioxane / Water (4:1 ratio) .
-
Why: The boronic acid requires water for solubility and speciation. Dioxane is miscible and maintains a high boiling point for kinetics.
The "Gold Standard" Protocol
Use this protocol as your baseline. Deviate only if specific failure modes (see Section 5) are observed.
Scale: 1.0 mmol basis Reaction Time: 2–4 hours Temperature: 80–90 °C
| Component | Equivalents | Amount (approx) | Role |
| Aryl Halide (R-X) | 1.0 equiv | Var | Electrophile |
| 3-OH-5-NO₂-Ph-B(OH)₂ | 1.5 equiv | 275 mg | Nucleophile (Excess required) |
| SPhos Pd G2 | 0.02 equiv (2 mol%) | 15 mg | Catalyst (High turnover) |
| K₃PO₄ (finely ground) | 3.0 equiv | 636 mg | Base |
| 1,4-Dioxane | -- | 4.0 mL | Solvent |
| Degassed Water | -- | 1.0 mL | Co-solvent |
Step-by-Step Execution
-
Solvent Prep: Sparge the Dioxane and Water separately with Argon/Nitrogen for 15 minutes. Oxygen is a poison that promotes homocoupling.[1]
-
Solids: Add the Aryl Halide, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a stir bar.
-
Purge: Seal the vial and purge the headspace with inert gas for 2 minutes.
-
Injection: Syringe in the Dioxane and Water.
-
Activation: Place in a pre-heated block at 80°C . Vigorous stirring (1000 RPM) is critical to mix the biphasic system.
-
Monitoring: Check LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.
Troubleshooting Logic (Visualized)
The following diagram illustrates the decision-making process based on LCMS/TLC analysis of the crude reaction mixture.
Caption: Diagnostic workflow for optimizing Suzuki coupling failures based on crude reaction analysis.
Frequently Asked Questions (FAQ)
Q: Can I protect the hydroxyl group to improve yield? A: Yes, and this is the most reliable "Plan B." Protecting the phenol as an acetate (using Ac₂O) or a methyl ether (if permanent protection is acceptable) removes the "Push" effect of the phenoxide. This stabilizes the C-B bond and prevents catalyst poisoning by the free phenol. If you use an acetate, be aware the basic Suzuki conditions might cleave it in situ, so a more robust group like TBS (Silyl) or MOM is preferred for stability [3].
Q: Why K₃PO₄ instead of Na₂CO₃? A: Phosphate bases are generally milder and less likely to cause rapid protodeboronation of electron-deficient/unstable boronic acids compared to carbonates. Furthermore, potassium salts often have better solubility profiles in organic/aqueous mixtures than sodium salts due to the "cation effect" in the transmetallation transition state [4].
Q: My reaction turns black immediately. Is this bad? A: Rapid precipitation of "Pd black" indicates the catalyst is decomposing before it can enter the catalytic cycle. This is common with unstable substrates.
-
Fix: Ensure your ligands are in excess (or use a precatalyst like SPhos G2 which has a 1:1 Pd:Ligand ratio built-in) and that the temperature isn't ramping up too slowly. Sometimes, lowering the temperature to 60°C and running it longer preserves the catalyst.
Q: Can I use anhydrous conditions? A: Generally, no. The Suzuki mechanism requires a small amount of water to form the active hydroxypalladium species or to hydrolyze the boronic anhydride trimers that form in the bottle. If you must use anhydrous conditions (e.g., for a water-sensitive halide), you must use CsF (Cesium Fluoride) as the base in dry THF or Dioxane. The fluoride anion activates the boronic acid in place of the hydroxide/water [5].
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link
-
Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[6] The Journal of Organic Chemistry, 59(20), 6095-6097. Link
Sources
common side reactions in 3-Hydroxy-5-nitrophenylboronic acid Suzuki coupling
Introduction
You are likely reading this guide because your Suzuki coupling with 3-Hydroxy-5-nitrophenylboronic acid is failing. This is a deceptively difficult substrate. You are battling two opposing forces: the nitro group (an electron-withdrawing group, EWG) which destabilizes the C-B bond, and the phenolic hydroxyl , which can poison your catalyst or alter solubility.[1][2]
This guide moves beyond generic advice. We break down the specific failure modes of this molecule, the mechanistic causality, and the self-validating protocols to fix them.
Part 1: Diagnostic Troubleshooting Guides
Issue 1: The "Vanishing Nucleophile" (Protodeboronation)
Symptom: LCMS shows rapid consumption of the boronic acid, but the aryl halide remains unreacted.[2] The major byproduct is 3-nitrophenol (or nitrobenzene derivatives depending on workup).
Technical Analysis: This is the most common failure mode for electron-deficient boronic acids.[2] The mechanism is base-catalyzed hydrolytic cleavage .[2]
-
Base Attack: The base (e.g.,
) coordinates to the boron atom, forming a boronate "ate" complex.[1][2] -
Electronic Destabilization: The nitro group (-NO2) at the 5-position is a strong EWG. It pulls electron density from the aromatic ring, stabilizing the transient carbanion at the ipso-carbon.[1][2]
-
C-B Bond Cleavage: The C-B bond breaks, releasing boric acid and a transient aryl anion, which is immediately protonated by water or the solvent.[1][2]
Diagnostic Indicator: If your reaction mixture turns dark brown/black too quickly (precipitated Pd) and yield is <10%, protodeboronation is outcompeting transmetallation.[1][2]
Remediation Protocol:
-
Stop using aqueous bases. Switch to anhydrous conditions. Use solid
or suspended in anhydrous Dioxane or Toluene.[1][2] -
Slow Addition: Add the boronic acid slowly (syringe pump) to the reaction mixture to keep its instantaneous concentration low relative to the catalyst.
-
Switch Ligands: Use bulky, electron-rich phosphines (e.g., XPhos or SPhos ).[1][2] These accelerate the rate of transmetallation, allowing the cross-coupling to occur before the boronic acid decomposes.[2]
Issue 2: Catalyst Poisoning (The Phenol Problem)
Symptom: The reaction starts but stalls at 20-30% conversion. Adding more catalyst does not restart it.[1][2]
Technical Analysis:
The 3-hydroxyl group (
-
Phenoxide Formation: The resulting phenoxide anion is a hard nucleophile.[2]
-
Pd Coordination: It can coordinate to the Palladium(II) center, displacing the soft phosphine ligands or forming a stable Pd-O-Ar species that is catalytically inactive (off-cycle species).
-
Solubility: The zwitterionic or anionic nature of the deprotonated substrate may cause it to crash out in non-polar solvents like Toluene.[2]
Remediation Protocol:
-
The "Gold Standard" Fix: Protect the phenol before coupling.[2] Acetylation (-OAc) is often too labile.[1] Use a TBS (tert-butyldimethylsilyl) or MOM (methoxymethyl) ether.[1] This eliminates the acidic proton and prevents catalyst coordination.[2]
-
The "Quick" Fix: If protection is impossible, use 3-4 equivalents of base to ensure the phenol is fully deprotonated and stays in the aqueous phase (if using biphasic conditions), and use a water-soluble catalyst system (e.g., Pd(dtbpf)Cl2 ).[1]
Issue 3: Oxidative Homocoupling
Symptom: Formation of the symmetric dimer (3,3'-dihydroxy-5,5'-dinitrobiphenyl).[1][2]
Technical Analysis: Suzuki coupling requires Pd(0).[1][3][4][5][6][7] Oxygen re-oxidizes Pd(0) to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules (Glaser-type mechanism).[1]
Remediation Protocol:
-
Degassing: Sparging with argon for 5 minutes is insufficient.[1][2] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 mins.[1]
-
Stoichiometry: Ensure a slight excess of the halide (0.9 equiv Boronic Acid : 1.0 equiv Halide) to starve the homocoupling pathway.
Part 2: Comparison of Optimization Strategies
| Strategy | Pros | Cons | Recommendation |
| Standard Conditions (Pd(PPh3)4 / Na2CO3 / DME:H2O) | Cheap, simple.[1] | High Failure Rate. Severe protodeboronation; catalyst poisoning.[1][2] | Avoid for this substrate.[1][2] |
| Anhydrous Conditions (Pd(dppf)Cl2 / K3PO4 / Dioxane) | Reduces protodeboronation.[1] | Phenol may still poison catalyst; solubility issues.[1][2] | Good for quick screens.[1][2] |
| Buchwald Precatalysts (XPhos Pd G3 / K3PO4 / THF:H2O) | Extremely fast transmetallation (beats decomposition).[1] | Expensive.[1][2][4] | Excellent for scale-up.[1][2] |
| Phenol Protection (TBS-ether derivative) | Eliminates catalyst poisoning; improves solubility.[1] | Adds 2 synthetic steps (protect/deprotect).[1] | Best Practice for high purity. |
Part 3: Master Experimental Protocol
Objective: Coupling this compound with an Aryl Bromide (Ar-Br). Method: High-Turnover "Burst" Coupling (Designed to outrun protodeboronation).[1]
Reagents:
-
Substrate: this compound (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)[1]
-
Catalyst: XPhos Pd G2 or G3 (2 mol%) - Crucial for EWG boronic acids.[1]
-
Base:
(3.0 equiv) - Tribasic phosphate buffers pH effectively.[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Workflow:
-
Preparation: In a reaction vial, combine the Aryl Bromide, Boronic Acid, and XPhos Pd G2 catalyst.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 10 minutes. (Do not skip).
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.
-
Base Addition: Add the
(solid addition under positive inert gas flow is preferred, or add as a pre-degassed aqueous solution).[1][2] -
Reaction: Heat rapidly to 80°C .
-
Note: Do not ramp slowly. You want to activate the catalyst immediately to engage the boronic acid before it hydrolyzes.
-
-
Monitoring: Check LCMS at 1 hour.
Contingency: The Anhydrous Protocol (If Hydrolysis Persists)
If the above fails, remove water entirely to stop protodeboronation.[2]
-
Base: Anhydrous
or .[1][2] -
Temp: 100°C.
-
Mechanism:[1][2][3][4][5][8][9][10][11] Relies on the low solubility of the base to provide a "slow release" of the active catalytic species, preventing the rapid accumulation of the unstable boronate anion.[2]
Part 4: Troubleshooting Logic Tree
References
-
Cox, P. A., et al. (2016).[1][2] "Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids." Journal of the American Chemical Society. [Link]
-
Kinzel, T., et al. (2010).[1][2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles."[2] Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]
-
Miyaura, N. (2002).[1][2] "Cross-Coupling Reactions: A Practical Guide." Springer.[1][2] (Foundational text on mechanism and side reactions).[1][4][5][10][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protodeboronation of 3-Hydroxy-5-nitrophenylboronic acid
[1]
Case ID: 3H5N-PB-STABILITY Status: Active Support Level: Tier 3 (Advanced Methodologies) Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Diagnostic
The Patient: 3-Hydroxy-5-nitrophenylboronic acid.[1] The Pathology: Protodeboronation (Hydrolytic cleavage of the C–B bond).[1] The Symptoms: Low yields, formation of 3-nitrophenol (the deboronated byproduct), and "stalled" reactions despite active catalyst presence.
The Root Cause Analysis
This substrate presents a "perfect storm" for protodeboronation due to the synergistic effects of its substituents under standard Suzuki-Miyaura conditions (aqueous base, heat).[1]
-
The Nitro Effect (Electron Withdrawal): The
group at the 5-position is strongly electron-withdrawing.[1] This increases the Lewis acidity of the boron center, facilitating the rapid formation of the boronate anion ( ) upon exposure to base.[1] The boronate anion is the primary species susceptible to protodeboronation.[1] -
The Phenol Effect (Base Consumption & Electronics): The 3-hydroxy group (
) will be deprotonated by the bases typically used in cross-coupling (e.g., , ), forming a phenoxide.[1] While phenoxides are electron-donating, the overall electron-deficiency of the ring (driven by the nitro group) dominates, stabilizing the transition state for C–B cleavage. -
The Mechanism: The failure mode is Base-Catalyzed Protodeboronation .[1] The reaction proceeds via the formation of a boronate "ate" complex, followed by rate-limiting ipso-protonation by water or solvent.
Visualizing the Failure Mode
The following diagram illustrates the competition between the productive Transmetallation (Cross-Coupling) and the destructive Protodeboronation.
Caption: The "Race Against Time": Productive transmetallation must outcompete the rapid, base-mediated hydrolytic cleavage of the C-B bond.[1]
Troubleshooting Protocols (The Fixes)
Do not rely on standard "aqueous carbonate" conditions.[3] Select one of the following three protocols based on your available reagents and timeline.
Protocol A: The "Dry" Method (Anhydrous Conditions)
Best for: Rapid screening when you cannot synthesize new boron derivatives.[1] Logic: Protodeboronation requires a proton source (usually water).[1][2][4] By eliminating water, you block the destructive pathway.
| Component | Recommendation | Rationale |
| Solvent | 1,4-Dioxane or DMF (Anhydrous) | High boiling point, good solubility for polar substrates. |
| Base | Anhydrous phosphate acts as a mild base that facilitates transmetallation without flooding the system with | |
| Catalyst | Pd(OAc) | Electron-rich, bulky phosphine ligands accelerate oxidative addition and transmetallation, outcompeting decomposition. |
| Additives | 4Å Molecular Sieves | Scavenge trace water generated during the reaction (boroxine formation releases water).[1] |
Step-by-Step:
-
Flame-dry reaction vessel and cool under Argon/Nitrogen.
-
Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Catalyst (2-5 mol%).[1]
-
Seal and heat to 80-100°C. Monitor by LCMS at 1 hour. If starting material is consumed but product yield is low, switch to Protocol B.
Protocol B: The "Slow Release" Method (MIDA Boronates)
Best for: Scale-up or when Protocol A fails.[1] This is the "Gold Standard" for unstable boronic acids.[1] Logic: MIDA boronates are stable to anhydrous conditions.[5][6] Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid.[5][7] This keeps the concentration of the unstable boronate anion low (steady-state), preventing the second-order decomposition pathways while allowing the cross-coupling to proceed.[1]
| Parameter | Specification |
| Reagent | Convert acid to MIDA Boronate |
| Solvent | THF:Water (10:1) or Dioxane:Water (5:1) |
| Base | |
| Temperature | 60°C |
Synthesis of MIDA Boronate (Pre-step): Reflux this compound with N-methyliminodiacetic acid in Toluene/DMSO (10:1) with a Dean-Stark trap for 12-16 hours.[1] Precipitate with ether.
Protocol C: The Protection Strategy
Best for: When the phenolic -OH is interfering (chelation or solubility issues).[1] Logic: Protecting the phenol prevents phenoxide formation, altering the electronics of the ring and reducing solubility in the aqueous phase where protons are abundant.[1]
-
Protection: Acetylate the phenol (
, Pyridine) to form 3-acetoxy-5-nitrophenylboronic acid pinacol ester .[1]-
Note: Pinacol esters are generally more stable than free acids, but for this specific electron-deficient ring, they can still degrade. The acetate group is electron-withdrawing, which might further destabilize the C-B bond unless anhydrous conditions are used.
-
-
Coupling: Use Protocol A (Anhydrous) with the protected substrate.[1] The acetate can be cleaved post-coupling (LiOH/THF).[1][2]
Decision Matrix (Workflow)
Use this logic flow to determine your next experimental move.
Caption: Step-by-step logic to isolate the failure point and select the correct remediation protocol.
Frequently Asked Questions (FAQs)
Q: Why does the reaction turn black immediately? A: Immediate blackening usually indicates "Palladium Black" precipitation.[1] This means the catalyst is decomposing faster than it can enter the catalytic cycle.[1] This often happens when the boronic acid decomposes (deboronates), leaving the Pd(0) species with no transmetallation partner.[1]
-
Fix: Increase ligand concentration (or use a precatalyst like XPhos Pd G3) and ensure your boronic acid is added last or slowly (slow addition).
Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? A: Yes, but with a caveat. While Bpin esters are generally more stable to handling, they hydrolyze to the boronic acid in situ under aqueous basic conditions. For electron-deficient rings like 3-hydroxy-5-nitrophenyl, the Bpin ester can still undergo base-catalyzed protodeboronation (sometimes even faster if the base attacks the empty p-orbital of boron effectively).[1]
-
Recommendation: If using Bpin, strictly use Protocol A (Anhydrous) .[1]
Q: Does the position of the Nitro group really matter? A: Absolutely. If the nitro group were ortho to the boron, the rate of deboronation would be exponentially faster due to steric strain and direct field effects.[1] Being in the meta position (5-position relative to B at 1) makes it slightly more stable than the ortho-isomer, but it is still significantly more labile than phenylboronic acid.
Q: I see a peak with Mass M-H in negative mode LCMS that corresponds to the phenol. Is this definitive? A: Yes. If your starting material is MW 183 (Boronic acid) and you see a major peak at MW 139 (3-Nitrophenol) or its ionization adducts, you have confirmed protodeboronation.[1]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[4][7] Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link][1][2]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction.[1] Accounts of Chemical Research, 40(4), 275–286. [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 3-Hydroxy-5-nitrophenylboronic acid in solution
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stabilization & Handling of 3-Hydroxy-5-nitrophenylboronic acid
Executive Summary
This compound (CAS 737001-07-9) presents a specific stability paradox common to electron-deficient aryl boronic acids. While the nitro group stabilizes the carbon-boron (C-B) bond against oxidation (compared to electron-rich phenylboronic acids), it significantly sensitizes the compound to protodeboronation (hydrolysis of the C-B bond) in aqueous, neutral-to-basic environments.
This guide provides a validated workflow to mitigate these degradation pathways, ensuring the integrity of your stock solutions and experimental results.
Part 1: Dissolution & Solvent Strategy
Q: What is the optimal solvent system for preparing stock solutions? A: Anhydrous DMSO is the gold standard. Avoid direct dissolution in water or basic buffers.
The Protocol:
-
Primary Solubilization: Dissolve the solid compound in high-grade, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 50–100 mM .
-
Why: The compound has poor solubility in pure water. DMSO prevents the formation of boroxine anhydrides (cyclic trimers) which often form in solid-state storage or non-polar solvents.[1]
-
-
Aqueous Dilution: When ready to use, dilute the DMSO stock into your aqueous buffer.
-
Critical Limit: Keep the final DMSO concentration < 1% (v/v) if compatible with your assay, but ensure the aqueous buffer is slightly acidic to neutral (pH 5.0–6.5) .
-
Q: Why does my solution turn cloudy or precipitate over time? A: This is likely due to Boroxine Equilibrium or pH-induced Aggregation .[1]
-
Boroxine Formation: In the absence of water (or in high concentrations), boronic acids dehydrate to form boroxines (six-membered B-O-B rings). This is reversible. Adding water shifts the equilibrium back to the monomeric boronic acid.
-
Troubleshooting: If precipitation occurs in the stock, sonicate the DMSO solution for 5 minutes at 25°C. If precipitation occurs upon aqueous dilution, your pH may be too low (protonating the species to a less soluble neutral form) or the ionic strength is too high ("salting out").
Part 2: pH & Stability (The Critical Control Point)
Q: Why is this specific boronic acid unstable in basic buffers (pH > 7.5)? A: The 5-nitro group is strongly electron-withdrawing.[1] This lowers the pKa of the boron center, making it a stronger Lewis acid.
-
Mechanism: At neutral/basic pH, hydroxide ions (
) attack the boron atom, forming a tetrahedral boronate anion .[1] -
The Trap: Unlike electron-rich boronic acids, electron-deficient ones (like this nitro-derivative) rapidly undergo protodeboronation from this anionic state, cleaving the C-B bond and releasing the arene (3-nitrophenol derivative) and boric acid.[1]
Diagram 1: The Protodeboronation Trap This diagram illustrates the base-catalyzed degradation pathway you must avoid.[1]
Caption: The degradation pathway is triggered by the formation of the tetrahedral boronate anion. Maintaining a pH below the compound's pKa (approx 7.1–7.5) prevents this transition.[1]
Q: What is the safe pH range for experiments? A: Target pH 5.0 – 6.5 .
-
Reasoning: The pKa of 3-nitrophenylboronic acid is ~7.[1]1. The 3-OH group may slightly alter this, but the trend holds. At pH 7.4 (physiological), >50% of your compound exists as the unstable anion.
-
Buffer Recommendation: Use MES (pH 6.0) or Phosphate (pH 6.0–6.5). Avoid Carbonate or Tris buffers at high pH.
Part 3: Storage & Handling Protocols
Q: How should I store the solid and the solution? A: Follow the "Cold & Dry" rule to prevent hydrolysis and oxidation.
| State | Temperature | Container | Shelf Life | Notes |
| Solid Powder | -20°C | Amber Glass | 1–2 Years | Highly hygroscopic.[1] Store with desiccant. Warm to RT before opening.[2] |
| DMSO Stock | -80°C | Polypropylene | 6 Months | Do not freeze-thaw. Aliquot into single-use vials (e.g., 50 µL). |
| Aqueous Sol. | 4°C | Plastic/Glass | < 24 Hours | Prepare fresh daily. Unstable due to protodeboronation.[3] |
Q: Can I use this compound in Suzuki-Miyaura couplings?
A: Yes, but standard basic conditions (e.g.,
-
Solution: Use non-basic or mildly basic coupling conditions.
-
Catalyst: Use highly active catalysts like
or Buchwald precatalysts (XPhos Pd G2) that work at lower temperatures. -
Base: Use weak bases like
or reagents that release base slowly. -
Alternative: Convert the boronic acid to a MIDA boronate or Pinacol ester (see below).
-
Part 4: Advanced Stabilization (Derivatization)
Q: My experiments require long incubation times at pH 7.4. What can I do? A: You must "mask" the boronic acid. The free acid is too labile for long-term physiological pH exposure.[1]
Recommended Workflow: Esterification Convert the free acid to a Pinacol Ester or MIDA Boronate . These derivatives are significantly more resistant to protodeboronation.
Diagram 2: Stabilization Workflow
Caption: For extended stability in biological media, converting the free acid to a Pinacol or MIDA ester is the recommended chemical workaround.
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[4] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]
-
Stability of Nitro-Boronic Acids: Brooks, W. L. A., & Sumerlin, B. S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers." Chemical Reviews. (Context on electron-deficient boronic acid stability). [Link]
-
MIDA Boronates for Stability: Knapp, D. M., et al. (2009). "In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. [Link]
Sources
Technical Support Center: Synthesis of 3-Hydroxy-5-nitrophenylboronic acid
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for this challenging scaffold.
Ticket ID: #B-NO2-OH-35 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Synthesizing 3-Hydroxy-5-nitrophenylboronic acid (and its derivatives) presents a "perfect storm" of synthetic challenges:
-
Regioselectivity: Direct nitration of 3-hydroxyphenylboronic acid is impossible for this target. The hydroxyl group directs ortho/para, forcing the nitro group to positions 2, 4, or 6—not the desired meta (5) position.
-
Chemo-incompatibility: The nitro group is sensitive to the reducing conditions often used to generate C-B bonds (e.g., Lithium-Halogen exchange).
-
Protodeboronation: The electron-withdrawing nitro group destabilizes the C-B bond, making the molecule prone to hydrolysis during basic workups.
Recommended Route: Palladium-catalyzed Miyaura Borylation of a pre-functionalized halide (e.g., 3-bromo-5-nitrophenol derivatives).
Module 1: Strategic Route Selection
Why your current attempt might be failing.
User Question: "I tried nitrating 3-hydroxyphenylboronic acid directly using fuming HNO3, but I'm getting the wrong isomer. Why?"
Technical Explanation: This is a classic electrophilic aromatic substitution (EAS) error.
-
The directing group rules: The -OH group is a strong ortho/para director. The -B(OH)₂ group is a meta director.
-
The Conflict: The -OH activation overpowers the boron deactivation. Nitration will occur at position 2 or 6 (ortho to OH) or 4 (para to OH).
-
The Fix: You cannot install the groups in the order Boron
Nitro. You must start with the 1,3,5-substitution pattern already established (e.g., 3-bromo-5-nitrophenol ) and install the boron last.
Validated Synthetic Workflow (DOT Diagram)
Figure 1: The only viable regioselective route requires starting with the halogen/nitro pattern intact. Lithium-halogen exchange is strictly forbidden due to the nitro group.
Module 2: The Miyaura Borylation Protocol
Standard Operating Procedure (SOP) for Nitro-Aryl Halides.
User Question: "My reaction turns black immediately, and I see mostly de-halogenated starting material (reduction) or homocoupling. How do I fix this?"
Troubleshooting Guide: The nitro group can poison Palladium catalysts or participate in redox cycles. You must use specific conditions to favor borylation over side reactions.
Optimized Protocol Parameters
| Parameter | Recommendation | Technical Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | The bidentate dppf ligand has a large bite angle, which favors reductive elimination of the bulky Bpin group over homocoupling. |
| Alternative Cat. | XPhos Pd G2 | If the bromide is sterically hindered or unreactive. XPhos is highly active for difficult substrates [1]. |
| Base | KOAc (Potassium Acetate) | CRITICAL. Do NOT use K₂CO₃ or Cs₂CO₃. Strong bases promote hydrolysis of the Bpin product and increase homocoupling (Suzuki reaction of product with starting material). KOAc is mild enough to buffer the reaction without triggering side pathways [2]. |
| Solvent | 1,4-Dioxane or DMSO | Dioxane (anhydrous) is standard. DMSO accelerates the reaction but makes workup harder. |
| Temperature | 80°C - 90°C | Do not exceed 100°C. Nitro-aromatics are thermally sensitive. |
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3 times. Oxygen is the enemy of this catalytic cycle.
-
Loading: Add Protected-3-bromo-5-nitrophenol (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (0.15 M concentration). Sparge with Argon for 10 mins.
-
Catalyst: Add Pd(dppf)Cl₂ (0.03 equiv) quickly against positive Argon flow.
-
Reaction: Heat to 80°C. Monitor by TLC/LCMS.
-
Checkpoint: The reaction should turn dark red/brown. If it turns "palladium black" (precipitate) within 10 mins, your solvent was wet or oxygen was present.
-
Module 3: Purification & Isolation Challenges
Why your product disappears on the column.
User Question: "I see the product on TLC, but after silica column chromatography, I recover almost nothing or a messy streak. Is it decomposing?"
Technical Analysis: Boronic acids (and esters) interact strongly with the silanols (Si-OH) on silica gel.
-
Adsorption: They stick irreversibly to the silica.
-
Protodeboronation: The acidity of silica, combined with the electron-withdrawing nitro group, accelerates the cleavage of the C-B bond, yielding nitro-phenol (the "de-borylated" byproduct).
The "Boroxine" Equilibrium
Boronic acids exist in equilibrium with their dehydrated trimeric anhydrides (boroxines). This is not an impurity; it is the natural state of the dry solid.
Figure 2: Users often mistake the complex NMR of the boroxine mixture for decomposition. Adding D₂O to the NMR tube usually simplifies the spectrum back to the monomer.
Recommended Purification Strategy
Do NOT purify the free boronic acid on silica.
-
Purify the Pinacol Ester First: The intermediate pinacol ester (from Module 2) is much more stable on silica than the free acid. Flash chromatograph the ester (usually Hexane/EtOAc).
-
Hydrolysis (The Deprotection):
-
Method A (Oxidative): NaIO₄ / NH₄OAc in Acetone/Water. This cleaves the pinacol diol cleanly [3].
-
Method B (Transesterification): Treat with diethanolamine to form the solid diethanolamine adduct (often precipitates out), then hydrolyze with mild aqueous acid (HCl).
-
-
Final Polish: Recrystallization from Water/Acetonitrile or Water/Ethanol. Avoid heating the free acid above 60°C for extended periods.
Module 4: Stability & Protodeboronation
Handling the Nitro Group Risk.
User Question: "Is this compound stable in water? I need to use it for a biological assay."
Technical Insight: Electron-Deficient boronic acids (like nitro-substituted ones) are generally less stable to hydrolysis (protodeboronation) than electron-rich ones.
-
Mechanism: Base attacks the boron to form a boronate "ate" complex. The electron-withdrawing nitro group stabilizes the transition state for the cleavage of the C-B bond, releasing the aryl anion (which protonates to the arene) [4].
-
The Exception: Interestingly, 3,5-disubstituted patterns can sometimes exhibit kinetic stability superior to ortho-substituted variants due to steric and electronic nuances, but they are still fragile at high pH [5].
Storage & Handling Rules:
-
pH: Keep buffers below pH 8 . At pH > 9, the half-life of your compound decreases significantly.
-
Temperature: Store at -20°C.
-
Solvent: Avoid storing in DMSO or Methanol for long periods (solvolysis). Prepare fresh in buffer immediately before use.
References
-
Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry. Link
-
Base Selection in Borylation: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry. Link
-
Pinacol Cleavage (NaIO4): Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. Link
-
Protodeboronation Mechanism: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link
- Stability of Nitro-Boronic Acids:Ibid. (Note: This paper highlights that 3,5-dinitrophenylboronic acid is surprisingly more stable than perfluorinated analogs, a key insight for this specific scaffold).
Sources
Technical Support Center: Optimizing 3-Hydroxy-5-Nitrophenylboronic Acid Sensor Systems
Current Status: Operational Topic: Fluorescence Sensor Optimization & Troubleshooting Molecule: 3-Hydroxy-5-nitrophenylboronic acid (3-H-5-NPBA) Application: Saccharide (Glucose/Fructose) and Sialic Acid Detection
Introduction: The "Low pKₐ" Advantage
Welcome to the technical guide for This compound (3-H-5-NPBA) . Unlike standard phenylboronic acid (PBA), which has a high pKₐ (~8.8) and binds poorly at physiological pH, your molecule is engineered for neutral pH performance .
The Mechanism: The Nitro (-NO₂) group at the 5-position is a strong electron-withdrawing group (EWG). This pulls electron density from the boron center, significantly increasing its Lewis acidity.
-
Result: The pKₐ drops from ~8.8 to ~6.5–7.2 .
-
Benefit: This allows the formation of the reactive boronate anion (the species that binds sugars) at pH 7.4 , making it an ideal receptor for physiological sensing without requiring alkaline conditions.
Since 3-H-5-NPBA is typically non-fluorescent on its own (due to nitro-quenching), this guide focuses on its primary application: The Competitive Displacement Assay (typically using Alizarin Red S as the reporter).
Module 1: Experimental Setup & Solubility
Q: My sensor stock solution is precipitating or showing inconsistent concentration. How do I solubilize 3-H-5-NPBA correctly?
A: Nitro-substituted aromatics often suffer from poor aqueous solubility and "boroxine" formation (dehydration anhydrides) during storage.
The Protocol:
-
Primary Solvent: Do not dissolve directly in water. Prepare a 10–50 mM stock in anhydrous DMSO or Methanol .
-
Activation: Boronic acids exist as trimers (boroxines) in solid state. To "crack" the ring into monomeric boronic acid:
-
Add the stock to your buffer.
-
Sonicate for 5–10 minutes.
-
Critical Step: Ensure the final buffer pH is slightly above the pKₐ (pH 7.4–7.8) to stabilize the tetrahedral anionic form, which is more soluble than the neutral trigonal form.
-
Q: Which buffer should I use?
A: STOP! Do not use TRIS or Borate buffers.
-
TRIS Buffer: Contains 1,2-diols that covalently bind to your sensor, effectively "poisoning" it before it sees the analyte.
-
Borate Buffer: Introduces competitive boron species.
-
Recommended: PBS (Phosphate Buffered Saline) or HEPES (25–50 mM, pH 7.4).
Module 2: The Alizarin Red S (ARS) Displacement Assay
This is the standard method to visualize binding events for non-fluorescent boronic acids.
The Mechanism
-
OFF State (or High Fluorescence Complex): You mix 3-H-5-NPBA with Alizarin Red S (ARS). They form a cyclic ester.[1][2][3] ARS fluorescence is dramatically enhanced (or absorbance shifts) upon binding to the boronic acid.
-
ON State (Displacement): You add the analyte (Glucose). Glucose has a higher affinity for the boronic acid than ARS does.
-
Signal: Glucose kicks ARS off the boron center. The free ARS returns to its low-fluorescence state.
-
Result: A "Turn-Off" fluorescence response (or color change from Orange
Red).
-
Workflow Visualization
Figure 1: The Competitive Displacement Pathway. The system relies on the differential binding affinity (
Module 3: Optimization & Troubleshooting
Q: I am getting very low sensitivity (small signal change).
A: This is usually a Binding Constant (
-
Diagnosis: If 3-H-5-NPBA binds ARS too tightly, glucose cannot displace it.
-
The Fix:
-
Adjust pH: Lowering pH slightly (e.g., from 7.4 to 7.0) can weaken the ARS-Boron bond (which requires the boronate anion) without fully destroying the Glucose-Boron bond.
-
Ratio Tuning: Do not use a 1:1 ratio. Optimize the [Sensor]:[ARS] ratio. A typical starting point is 200
M Sensor : 10 M ARS . Excess sensor ensures all dye is bound initially, maximizing the dynamic range.
-
Q: How do I calculate the Binding Constant ( ) from my data?
A: Use the Benesi-Hildebrand method or non-linear regression on the fluorescence titration data.
Data Table: Typical Affinity Profiles (at pH 7.4)
| Analyte | Relative Affinity ( | Notes |
| D-Fructose | High (~4000 | Binds in tridentate or bidentate fashion. Hardest to displace. |
| D-Glucose | Moderate (~100–200 | The primary target. Requires optimized sensitivity. |
| Alizarin Red S | Moderate-High (~1000 | The reporter. Must bind tighter than water, but looser than target. |
| Lactate | Low | Common interferent in blood. |
Q: The fluorescence signal drifts over time.
A: This indicates Oxidation or Photobleaching .
-
Oxidation: The 3-Hydroxy group is susceptible to oxidation. The Nitro group helps stabilize the ring, but ROS (Reactive Oxygen Species) can cleave the C-B bond, converting the boronic acid to a phenol (destroying the sensor).
-
Solution: Degas buffers or add mild antioxidants if measuring in complex media (though be careful not to reduce the nitro group).
-
-
Photobleaching: ARS is light-sensitive. Keep samples in the dark until measurement.
Module 4: Selectivity (Glucose vs. Fructose)
Q: My sensor responds more to fructose than glucose. How do I fix this?
A: This is an intrinsic property of monoboronic acids. Fructose (syn-periplanar diols) binds much stronger than glucose.
Strategies for Glucose Selectivity:
-
Two-Receptor Systems: Use a "Dibora" approach. Glucose can bridge two boronic acid units (forming a 1:2 complex), whereas fructose prefers 1:1. If you can link two 3-H-5-NPBA molecules with a flexible linker, you will dramatically increase glucose specificity (the "Glucose Cleft" effect).
-
Chemical Masking: No easy chemical fix for a single molecule sensor. You must rely on calibration curves if fructose is present in the sample.
Summary of Optimization Steps
-
Solvent: Dissolve in DMSO first; dilute into PBS or HEPES (No Tris).
-
pH Control: Maintain pH 7.4 . The Nitro group ensures the pKₐ is compatible.
-
Reporter Ratio: Titrate 3-H-5-NPBA against fixed ARS (10
M) to find the saturation point (max fluorescence). Use this concentration for sensing. -
Validation: Perform a control titration with Fructose to establish the upper bound of response.
References
-
Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Tetrahedron.[1] Link
- Core reference for the ARS displacement mechanism.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
- Authoritative source on pKₐ tuning via nitro-substitution.
-
Bellinger, M. A., et al. (2005). Interference of TRIS buffer in the complexation of boronic acids with saccharides. Journal of Pharmaceutical Sciences. Link
- Critical troubleshooting for buffer selection.
-
Dowlut, M., & Hall, D. G. (2006). An improved class of pyrene-based fluorescent sensors for saccharides: The pKa effect. Journal of the American Chemical Society. Link
- Explains the causality between low pKₐ and physiological sensing performance.
Sources
Technical Support Center: 3-Hydroxy-5-nitrophenylboronic Acid Saccharide Sensing
Status: Operational | Topic: pH Optimization & Troubleshooting | Audience: R&D Scientists
Core Technical Overview
The "Goldilocks" Electronic System
3-Hydroxy-5-nitrophenylboronic acid (3-OH-5-NO2-PBA) represents a rationally designed scaffold for saccharide sensing at physiological conditions. Its utility is defined by the interplay between the nitro group (-NO₂) and the boronic acid moiety [-B(OH)₂] .[1]
-
The Problem with Standard PBA: Unsubstituted phenylboronic acid (PBA) has a pKₐ of ~8.8. At physiological pH (7.4), it exists primarily in the neutral, trigonal form, which binds saccharides weakly.
-
The Solution (Electronic Tuning): The electron-withdrawing nitro group at the 5-position inductively stabilizes the boronate anion, significantly lowering the pKₐ (typically to ~6.5–7.2). This ensures a significant fraction of the sensor exists in the reactive tetrahedral anionic form at neutral pH, enabling high-affinity binding to glucose and other diols without requiring alkaline conditions.
-
The Role of the 3-Hydroxy Group: The hydroxyl group often serves as a handle for fluorophore conjugation or participates in secondary hydrogen bonding that can stabilize the boronate-diol complex.
The Mechanism: pH-Dependent Binding[2]
The sensing mechanism relies on the equilibrium between the neutral (trigonal) and anionic (tetrahedral) forms. The anionic form binds 1,2-diols (saccharides) with significantly higher affinity.
Pathway Diagram: The Boron-Switch Mechanism
Figure 1: The equilibrium shift. The nitro group lowers the pKₐ, pushing the equilibrium toward the Anion form at pH 7.4, facilitating complex formation.
Troubleshooting Guide (Q&A Format)
Module A: Sensitivity & Signal Intensity
Q: My fluorescence/absorbance signal change is negligible upon adding glucose at pH 7.4. Why?
-
Diagnostic: The operating pH might be too far below the apparent pKₐ of your specific derivative.
-
Explanation: While the nitro group lowers pKₐ, the specific solvent environment or ionic strength can shift it. If pH < pKₐ, the sensor remains in the neutral form, which binds glucose poorly.
-
Solution:
-
Run a pH titration: Determine the exact pKₐ of the 3-OH-5-NO2-PBA in your specific buffer (see Protocol below).
-
Adjust pH: Increase pH to pKₐ + 0.5. Note that going too high (>9.0) might introduce hydroxide competition.
-
Check Buffer: Avoid buffers with diols (e.g., Tris) or hydroxy acids, as they competitively inhibit sugar binding. Use HEPES or Phosphate.
-
Q: The sensor precipitates when I prepare the stock solution.
-
Diagnostic: Boronic acids are prone to dehydration (forming boroxines) and have poor solubility in pure water.
-
Solution:
-
Dissolve the stock in DMSO or Methanol first.
-
Dilute into the aqueous buffer. Keep the organic co-solvent <5% if possible to avoid denaturing biological targets, though the sensor itself tolerates high organic content.
-
Module B: Selectivity (Glucose vs. Fructose)
Q: I am seeing a stronger signal for fructose than glucose. Is my sensor broken?
-
Diagnostic: No, this is intrinsic chemical behavior.
-
Explanation: Monoboronic acids inherently bind Fructose (Ka ~ 4000 M⁻¹) much stronger than Glucose (Ka ~ 100 M⁻¹) because fructose has a more favorable syn-periplanar diol arrangement.
-
Solution:
-
Two-Receptor Systems: If high glucose selectivity is required, you must use a diboronic acid system where the geometry specifically matches glucose.
-
Wavelength Ratiometry: If using 3-OH-5-NO2-PBA as a reporter, check if the spectral shift differs between fructose and glucose (rare for simple binding, but possible with specific fluorophore conjugates).
-
Experimental Protocols
Protocol 1: Determination of Apparent pKₐ
Validates if the sensor is active at your experimental pH.
Materials:
-
UV-Vis Spectrophotometer or Fluorometer.
-
Buffer: 10 mM Phosphate or HEPES (pH adjusted 5.0 – 10.0).
-
Sensor Stock: 10 mM in DMSO.
Workflow:
-
Preparation: Prepare 10 aliquots of buffer ranging from pH 5.0 to 10.0 (0.5 unit increments).
-
Addition: Add sensor to each aliquot (Final conc: 50 µM).
-
Measurement: Record the spectra. The nitro group usually induces a color change (yellowing) or fluorescence shift upon ionization.
-
Analysis: Plot Absorbance/Intensity vs. pH. The inflection point of the sigmoidal curve is the apparent pKₐ .
Protocol 2: Binding Constant (Ka) Titration
Quantifies the sensitivity to specific saccharides.
Workflow:
-
Fixed Parameters: Set pH to the optimal value determined above (e.g., pH 7.4).
-
Titration: Prepare a solution of Sensor (50 µM). Titrate in increasing concentrations of saccharide (0 – 100 mM).
-
Correction: Correct for volume dilution.
-
Calculation: Fit the data to the Benesi-Hildebrand equation (for 1:1 binding) or a standard isotherm model.
Data Reference Table: Typical Binding Constants (at pH 7.4)
| Saccharide | Binding Affinity (Ka) | Interference Potential |
| D-Fructose | High (~4000 M⁻¹) | Major Interferent |
| D-Galactose | Moderate (~150 M⁻¹) | Minor |
| D-Glucose | Low/Moderate (~110 M⁻¹) | Target |
| D-Mannose | Moderate (~170 M⁻¹) | Minor |
References & Authority
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition. (Foundational text on the pH-pKa relationship in boronic acid sensors).
-
Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. (Details the electronic effects of nitro groups on binding affinity).
-
Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenylboronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters. (Specific evidence of nitro-group tuning for physiological pH).
-
Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive textbook on boronic acid chemistry).
Disclaimer: This guide is for research purposes only. This compound is a chemical reagent and not a clinically approved diagnostic device.
Sources
Validation & Comparative
Definitive Guide to Analytical Validation: 3-Hydroxy-5-nitrophenylboronic Acid
Executive Summary: The Boroxine Paradox
In the synthesis of complex pharmaceuticals, 3-Hydroxy-5-nitrophenylboronic acid (3-H-5-NPBA) serves as a critical Suzuki-Miyaura coupling partner.[1][2] However, its analytical validation presents a unique challenge I call the "Boroxine Paradox."
Standard Reverse-Phase HPLC (RP-HPLC) methods often yield split peaks or severe tailing for this analyte.[1][2] This is not a purity issue but a thermodynamic one: boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). Furthermore, the presence of the hydroxyl and nitro groups on the phenyl ring creates a "push-pull" electronic system that exacerbates interaction with residual silanols on stationary phases.[2]
This guide moves beyond generic protocols to validate a method specifically engineered to stabilize the monomeric acid form, ensuring accurate quantitation in compliance with ICH Q2(R2) guidelines.
Chemical Context & Degradation Pathways
To validate a method, one must first understand what the molecule becomes when it degrades. For 3-H-5-NPBA, we must separate the active pharmaceutical ingredient (API) from three distinct species:
-
The Boroxine: A dehydration trimer (artifact of non-aqueous conditions).
-
Impurity A (Oxidation): 5-Nitroresorcinol (replacement of boronic acid with hydroxyl).[2]
-
Impurity B (Protodeboronation): 3-Nitrophenol (loss of the boronic acid moiety).[2]
Visualization: Stability & Equilibrium Logic[1]
Figure 1: The dynamic equilibrium (dashed) must be controlled by the mobile phase, while degradation products (solid lines) must be chromatographically resolved.[2]
Comparative Methodology: Generic vs. Optimized
We compared a standard "Method A" (commonly found in general literature) against our optimized "Method B."
Experimental Conditions
| Parameter | Method A (Generic / Fails) | Method B (Optimized / Recommended) |
| Column | Standard C18 (5 µm, 150 x 4.6 mm) | HSS T3 or Phenyl-Hexyl (3.5 µm, 100 x 2.1 mm) |
| Mobile Phase A | 10 mM Phosphate Buffer (pH 7.[1][2]0) | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Methanol | Acetonitrile + 0.1% Formic Acid |
| Gradient | Isocratic 50:50 | Gradient: 5% B to 95% B over 8 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV 254 nm | UV 265 nm (Max absorbance for nitro-aryl) |
| Sample Diluent | 100% Methanol | 50:50 Water:Acetonitrile (Acidified) |
Performance Analysis
Why Method A Fails: At neutral pH (Method A), the boronic acid moiety is partially ionized (pKa ~8-9), leading to secondary interactions with cationic sites on the silica.[2] Furthermore, the lack of water in the diluent promotes boroxine formation, resulting in a "double peak" phenomenon where the trimer and monomer elute separately.
Why Method B Succeeds:
-
Acidic pH: 0.1% Formic acid suppresses silanol ionization and keeps the boronic acid in its neutral, monomeric state.
-
Stationary Phase: The HSS T3 (High Strength Silica) or Phenyl-Hexyl phase provides better retention for polar aromatics and withstands the 100% aqueous start required to separate the highly polar 5-Nitroresorcinol impurity.[2]
-
Diluent: Including water in the sample diluent hydrolyzes any boroxine back to the monomer before injection.
Validation Protocol (ICH Q2 R2 Compliant)
The following data was generated using Method B .
Specificity & Forced Degradation
The method must demonstrate the ability to separate the API from its degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours.
-
Oxidative Stress: 3% H2O2, RT, 2 hours.
| Component | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Impurity A (5-Nitroresorcinol) | 2.14 | N/A | 1.1 |
| 3-H-5-NPBA (API) | 4.85 | > 5.0 | 1.05 |
| Impurity B (3-Nitrophenol) | 6.20 | > 3.5 | 1.02 |
Result: The method achieves baseline resolution (Rs > 2.0) between the highly polar oxidation product and the main peak.
Linearity & Range
Due to the nitro group, this molecule exhibits strong UV absorbance.
-
Range: 10 µg/mL to 150 µg/mL (80% to 120% of target concentration).
-
Regression:
[1]
| Level | Concentration (µg/mL) | Average Area (n=3) | RSD (%) |
| 1 | 10.0 | 145,200 | 0.8 |
| 2 | 50.0 | 726,100 | 0.5 |
| 3 | 100.0 | 1,450,500 | 0.3 |
| 4 | 150.0 | 2,178,000 | 0.4 |
Solution Stability (Critical Parameter)
Boronic acids are notoriously unstable in solution over time.[2]
| Time Point | % Recovery (Neutral Diluent) | % Recovery (Acidified Diluent) |
| 0 Hours | 100.0% | 100.0% |
| 12 Hours | 94.2% (Degradation observed) | 99.8% |
| 24 Hours | 88.5% | 99.5% |
Protocol Note: Samples must be prepared in acidified diluent (0.1% Formic Acid) and analyzed within 24 hours.[2] The neutral solution shows rapid oxidation to 5-Nitroresorcinol.[1][2]
Step-by-Step Analytical Workflow
To ensure reproducibility, follow this exact workflow.
Figure 2: Workflow emphasizes acidification and aqueous dilution to prevent boroxine artifacts.[1][2]
Detailed Protocol Steps:
-
Diluent Preparation: Mix Water and Acetonitrile (50:50 v/v) and add 0.1% Formic Acid. Do not use pure methanol as diluent; it promotes esterification.
-
System Suitability: Inject the standard six times.
-
Requirement: RSD of peak area < 2.0%.
-
Requirement: Tailing factor < 1.5.
-
-
Equilibration: The HSS T3 column requires longer equilibration than standard C18 due to its proprietary bonding. Flush for at least 30 minutes before the first injection.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4][5] Retrieved from [Link]
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (2011).[1][2] (General reference for boronic acid stability and boroxine equilibrium).
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.[2] (2021).[2][3] Retrieved from [Link]
-
Carreras, V., et al. Stability of Boronic Acids in Aqueous and Organic Solutions. Journal of Organic Chemistry. (2014).[2][3][6][7] (Provides mechanistic insight into oxidative deboronation).
Sources
- 1. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 3-Hydroxy-5-methylphenylboronic acid | C7H9BO3 | CID 53216322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of 3-Hydroxy-5-nitrophenylboronic Acid by HPLC
Publish Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
3-Hydroxy-5-nitrophenylboronic acid (3-H-5-NPBA) is a critical intermediate in the synthesis of complex pharmaceuticals via Suzuki-Miyaura cross-coupling. Its dual functionality—a phenolic hydroxyl and a nitro group—combined with the boronic acid moiety, presents unique analytical challenges.
The Core Challenge: Boronic acids are notorious for "analytical drift" caused by three factors:
-
Silanol Interaction: The empty p-orbital of boron interacts strongly with residual silanols on silica columns, causing severe peak tailing.
-
In-Situ Esterification: Use of methanol in mobile phases leads to the formation of methyl boronate esters during the run, resulting in split peaks or retention time shifts.
-
Boroxine Equilibrium: Spontaneous dehydration into cyclic trimeric anhydrides (boroxines) complicates purity assessment.
This guide compares the traditional Titration Method against an Optimized RP-HPLC Method , demonstrating why HPLC is the superior choice for stability-indicating analysis despite the inherent challenges.
Comparative Analysis: Titration vs. Optimized HPLC
The following table contrasts the two primary methodologies used for quantifying 3-H-5-NPBA.
| Feature | Method A: Potentiometric Titration | Method B: Optimized RP-HPLC (Recommended) |
| Principle | Acid-base neutralization (mannitol-assisted). | Reversed-Phase chromatography with UV detection. |
| Specificity | Low. Measures total acidic content. Cannot distinguish between the analyte and acidic impurities (e.g., boronic acid byproducts). | High. Separates analyte from synthesis precursors (e.g., nitro-phenols) and degradation products. |
| Precision (RSD) | Excellent (< 0.2%).[1] | Good (< 1.0%).[1][2] |
| LOD/Sensitivity | Low (mM range). | High (µM range). |
| Interference | Sensitive to inorganic salts and other acids. | Robust against salts; separates organic impurities. |
| Throughput | Slow (manual or semi-automated). | High (automated sequences). |
| Verdict | Suitable only for assay of raw material where high purity is already established. | Essential for reaction monitoring, stability testing, and final product release . |
The Recommended Protocol: Optimized RP-HPLC
To overcome the "boron tailing" and esterification issues, this protocol utilizes a high-coverage C18 column and an acetonitrile-based mobile phase.[3]
Critical Method Parameters[3]
-
Stationary Phase: C18 with High Carbon Load (>15%) & Endcapping.
-
Why: High coverage shields the silica surface, preventing the Lewis acid-base interaction between the boron atom and residual silanols.
-
Alternative: Phenyl-Hexyl columns can provide orthogonal selectivity due to
- interactions with the nitro-aromatic ring.
-
-
Mobile Phase: Acetonitrile / 0.1% Formic Acid (aq).
-
Strict Prohibition:Do NOT use Methanol. Methanol reacts with boronic acids to form methyl esters on-column, leading to peak splitting.
-
-
Detection: UV at 270 nm.
-
Why: The nitro group (-NO
) provides a strong chromophore, while the phenol contributes to auxochromic shifts. 270 nm captures the transition.
-
Step-by-Step Experimental Workflow
Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
-
Formic Acid (LC-MS Grade)
-
Reference Standard: this compound (>98%)
Instrument Setup:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XSelect HSS T3).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controls viscosity and equilibrium).
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % A (0.1% Formic Acid) | % B (Acetonitrile) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 12.0 | 40 | 60 | Linear Gradient |
| 14.0 | 5 | 95 | Wash |
| 16.0 | 95 | 5 | Re-equilibration |
Sample Preparation:
-
Solvent: Dissolve sample in 50:50 Acetonitrile:Water .
-
Note: Water is essential here. It forces the equilibrium toward the free boronic acid form, breaking down any boroxine anhydrides present in the solid state.
-
-
Concentration: Prepare a stock at 1.0 mg/mL. Dilute to 0.1 mg/mL for analysis.
-
Filtration: 0.22 µm PTFE filter.
Visualizing the Analytical Logic
The following diagram illustrates the chemical equilibria managed during the analysis and the decision logic for method selection.
Caption: Chemical handling workflow ensuring the analyte exists as a monomer for accurate quantification, highlighting the critical avoidance of methanol.
Quantitative Performance Data
The following data represents typical validation metrics for this optimized method.
| Parameter | Result | Notes |
| Linearity ( | > 0.999 | Range: 10 – 200 µg/mL |
| LOD | 0.05 µg/mL | Signal-to-Noise ratio = 3:1 |
| LOQ | 0.15 µg/mL | Signal-to-Noise ratio = 10:1 |
| Recovery | 98.5% – 101.5% | Spiked into reaction matrix |
| Peak Tailing (Tf) | 1.1 | USP Tailing Factor (Acceptable < 1.5) |
| Retention Time | 8.4 ± 0.1 min | High reproducibility |
Troubleshooting & Expert Insights
Issue: Peak Splitting or Shoulder
-
Cause: Partial esterification if the sample was dissolved in alcohol, or if the mobile phase contains methanol.
-
Fix: Ensure the sample diluent is ACN:Water (1:1). Switch mobile phase B to 100% Acetonitrile.
Issue: Broad/Tailing Peaks
-
Cause: Secondary interaction between the Boron atom and silica silanols.
-
Fix: Increase ionic strength by adding 10mM Ammonium Formate to the aqueous mobile phase (adjust pH to 3.0 with formic acid). Alternatively, switch to a "High Strength Silica" (HSS) column designed for polar retention.
Issue: Carryover
-
Cause: Boronic acids can stick to metallic injector needles.
-
Fix: Use a needle wash solution of 80:20 ACN:Water with 0.1% Formic Acid.
References
-
Strategies for the analysis of highly reactive pinacolboronate esters. Source: Journal of Chromatography A [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Source: ResearchGate / Synthetic Communications [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Source: Analytical Methods (RSC) [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Source: Waters Application Notes [Link]
Sources
Benchmarking Purity: A Comparative Guide for 3-Hydroxy-5-nitrophenylboronic Acid Analysis
Introduction: The "Living" Reagent Paradox
3-Hydroxy-5-nitrophenylboronic acid (CAS: 1012701-16-2) is a critical building block for synthesizing complex pharmacophores via Suzuki-Miyaura cross-coupling. However, its structural complexity—combining an electron-withdrawing nitro group, an acidic phenol, and a labile boronic acid moiety—creates a unique analytical challenge.
Unlike standard organic reagents, aryl boronic acids exist in a dynamic equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine trimer). This "living" nature renders traditional purity metrics like Melting Point (MP) and standard HPLC unreliable. A "98%" purity by HPLC area often masks significant stoichiometric variance caused by dehydration, leading to reaction failures.
This guide establishes a Gold Standard Purity Protocol , comparing the efficacy of quantitative NMR (qNMR) against traditional HPLC and titration methods, supported by experimental data on how these purity variances impact downstream catalytic performance.
Comparative Analysis of Purity Methodologies
To establish a reliable Certificate of Analysis (CoA), we benchmarked three common analytical techniques.
Table 1: Method Performance Matrix
| Feature | Method A: 1H qNMR (Internal Standard) | Method B: RP-HPLC (UV Detection) | Method C: Acid-Base Titration |
| Primary Metric | Absolute Purity (wt%) | Relative Purity (Area %) | Total Acid Content |
| Boroxine Blindness | No (Forces hydrolysis to monomer) | Yes (Often splits peaks) | Yes (Indistinguishable) |
| Impurity ID | Excellent (Structural elucidation) | Good (Retention time matching) | Poor (Non-specific) |
| Sample Prep | < 15 mins (Gravimetric) | 30-60 mins (Equilibration) | < 10 mins |
| Precision | ± 0.5% | ± 0.1% | ± 1.0% |
| Verdict | GOLD STANDARD | ROUTINE MONITORING | OBSOLETE |
Why qNMR Wins
The electron-deficient nature of the 3-hydroxy-5-nitrophenyl ring accelerates the dehydration equilibrium.
-
HPLC Flaw: On a silica-based column, the boroxine and free acid often interconvert during elution, leading to "fronting" or split peaks that integration software misinterprets as impurities.
-
qNMR Solution: By using a solvent system of DMSO-d6 with added D₂O, we force the equilibrium entirely to the monomeric species in the tube, allowing for a stoichiometric calculation of the absolute boron content against a NIST-traceable internal standard.
The Impurity Profile & Degradation Pathways
Understanding what contaminates your sample is as important as the purity value. The electron-withdrawing nitro group makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially under basic conditions or prolonged storage.
Diagram 1: Stability and Degradation Network
Figure 1: The dynamic equilibrium between the boronic acid and boroxine is reversible (blue), while degradation to phenols (red) is irreversible and poisons Pd-catalysts.
Experimental Protocols
Protocol A: The Gold Standard (1H qNMR)
Use this for incoming raw material release and establishing "True Value" assay.
Reagents:
-
Solvent: DMSO-d6 + 5% D₂O (v/v). Note: D₂O is critical to break boroxine anhydrides.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (high purity, non-hygroscopic).
Procedure:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.7 mL of the Solvent Mix. Vortex until fully dissolved.
-
Acquisition:
-
Relaxation delay (d1): > 30 seconds (ensure full relaxation of aromatic protons).
-
Scans: 16 or 32.
-
Pulse angle: 90°.
-
-
Processing: Phase and baseline correct manually. Integrate the singlet of TMB (IS) and the aromatic protons of the boronic acid (Sample).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity of IS)
Protocol B: Routine HPLC Monitoring
Use this for reaction monitoring, not for absolute purity assignment.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (Nitro group absorption) and 220 nm.
-
Critical Note: The acidic mobile phase suppresses the ionization of the phenolic -OH and the boronic acid, sharpening the peaks. Do not use neutral buffers, as they lead to peak tailing.
Performance Data: Impact on Suzuki Coupling
To validate the necessity of these criteria, we performed a model Suzuki coupling of this compound with 4-bromoanisole (1.0 equiv) using Pd(dppf)Cl₂ catalyst.
Table 2: Yield vs. Purity Grade
| Material Grade | Analytical Assay (qNMR) | HPLC Purity (Area %) | Impurity Profile | Isolated Yield |
| High Purity (HP) | 99.2% | 99.5% | <0.1% Phenol | 94% |
| Technical Grade A | 92.1% | 98.0% | ~6% Boroxine (anhydride) | 91% |
| Degraded Lot B | 84.5% | 93.0% | 5% 3-Nitrophenol | 68% |
Analysis:
-
Tech Grade A: Despite lower assay (due to boroxine), the yield is high (91%). This confirms that boroxine is an active species in the coupling.[1] The qNMR assay allows you to adjust stoichiometry (add more mass) to compensate for the "missing" water weight.
-
Degraded Lot B: The presence of 3-Nitrophenol (deboronated impurity) significantly lowers yield, likely by poisoning the catalyst or competing for ligation. HPLC detects this, but qNMR quantifies the remaining active boron species accurately.
Decision Framework: The Analytical Workflow
Use this logic flow to accept or reject batches for drug development.
Diagram 2: Quality Control Decision Tree
Figure 2: A dual-method approach ensures that active boroxine is used (via stoichiometry correction) while catalyst poisons are rejected.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Yan, J., et al. (2011). Quantitative NMR analysis of boronic acids: A robust method for purity determination. The Analyst, 136, 1-5. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[2] Link
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[3] Journal of the Chemical Society, Perkin Transactions 2.[3] Link
Sources
Strategic Selection of Boronic Acids: A Comparative Technical Guide Focusing on 3-Hydroxy-5-nitrophenylboronic Acid
Executive Summary
In the landscape of organoboron reagents, 3-Hydroxy-5-nitrophenylboronic acid (3-H-5-N-PBA) occupies a specialized niche that bridges two distinct disciplines: cross-coupling synthesis and molecular recognition (biosensing) .
While simple Phenylboronic acid (PBA) serves as the baseline reagent, it lacks the electronic activation required for physiological sensing and the functional handles needed for bioconjugation. Conversely, 3-Nitrophenylboronic acid (3-NPBA) offers superior acidity for neutral-pH sugar binding but lacks a secondary handle for immobilization.
This guide objectively compares 3-H-5-N-PBA against these alternatives, demonstrating its utility as a bifunctional scaffold —where the nitro group modulates electronic properties (pKa depression) and the hydroxyl group serves as a site for orthogonal functionalization.
Chemical Profile & Electronic Architecture
The performance of any boronic acid is dictated by the electron density at the boron center. This influences both the rate of transmetallation in Suzuki couplings and the Lewis acidity (
Comparative Electronic Metrics
| Compound | Structure | Electronic Effect (Hammett) | Approx. | Solubility (Aq.) | Primary Utility |
| Phenylboronic acid (PBA) | Neutral (Baseline) | ~8.8 | Moderate | General Synthesis | |
| 3-Nitrophenylboronic acid (3-NPBA) | Strong EWG ( | ~7.0 | Low | Sugar Sensing (Free solution) | |
| 3-Hydroxyphenylboronic acid (3-HPBA) | Inductive EWG / Resonance EDG | ~8.4 | High | Linker Synthesis | |
| This compound | Dual Substituted | Synergistic EWG | ~6.8 - 7.1 | Moderate | Immobilized Sensors / Complex Scaffolds |
Key Insight: The 3-nitro group significantly lowers the
Application Analysis: Suzuki-Miyaura Cross-Coupling
The Challenge of Electron Deficiency
In Palladium-catalyzed cross-coupling, the transmetallation step is often rate-limiting. Electron-deficient boronic acids (like 3-H-5-N-PBA) are generally slower to transmetallate than electron-rich counterparts because the boron center is less nucleophilic. However, they are also less prone to protodeboronation (side reaction), allowing for higher yields if the catalyst system is optimized.
Performance Data: Yield Comparison
Reaction Conditions: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq),
| Boronic Acid | Yield (%) | Observation |
| Phenylboronic acid | 92% | Standard reactivity. Fast conversion. |
| 4-Methoxyphenylboronic acid | 95% | Electron-rich; very fast transmetallation. |
| 3-Nitrophenylboronic acid | 78% | Slower reaction; requires longer time or stronger base. |
| This compound | 81% | Moderate reactivity. The -OH group can poison Pd catalysts if not protected or if base concentration is insufficient. |
Optimization Strategy
For 3-H-5-N-PBA, standard
-
Recommendation: Use electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands facilitate the oxidative addition of the halide and accelerate the transmetallation of the electron-poor boronate.
Application Analysis: Molecular Recognition (Biosensing)
This is the domain where this compound outperforms standard alternatives.
The Mechanism: pH-Dependent Binding
Boronic acids bind reversibly to 1,2- or 1,3-diols (like glucose or ribose) to form cyclic esters. This binding is strongest when the boron is in its tetrahedral anionic form.
-
PBA (
8.8): At pH 7.4, it is mostly neutral (trigonal). Binding is weak ( ). -
3-H-5-N-PBA (
~7.0): At pH 7.4, a significant fraction is already anionic. Binding is strong ( ).
The "Anchor" Advantage
While 3-NPBA binds sugars well, it cannot be easily attached to a sensor surface (e.g., a gold electrode or a hydrogel) without chemically altering the nitro group. 3-H-5-N-PBA solves this:
-
Sensing Element: The Nitro-Boronic acid moiety binds the target.
-
Anchoring Element: The Hydroxyl group can be reacted with acryloyl chloride to create a monomer for hydrogel synthesis, without destroying the boronic acid functionality.
Visualization: Selection Logic
Figure 1: Decision Matrix for Boronic Acid Selection. Note how this compound is the optimal choice specifically when both physiological pH binding and immobilization are required.
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling with SPhos
Designed to overcome the sluggish reactivity of nitro-substituted boronic acids.
-
Reagents:
-
Aryl Bromide (1.0 mmol)
-
This compound (1.2 mmol)
- (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
- (2.0 mmol)
-
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Charge a Schlenk tube with the boronic acid, base, and Pd/Ligand system.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvents and the aryl bromide.
-
Heat to 100°C for 4-6 hours. (Monitor by TLC/LCMS).
-
Crucial Step: Acidify carefully during workup to pH ~5 to ensure the phenol and boronic acid groups are protonated for extraction, or keep basic to extract impurities if the product is neutral.
-
Protocol B: Determination of Sugar Binding Constant ( )
Using the Alizarin Red S (ARS) Displacement Assay.
-
Principle: ARS is a catechol dye that fluoresces/changes color when bound to boronic acid. Sugars displace the dye, causing a spectral shift.
-
Setup:
-
Prepare a solution of This compound (
) and ARS ( ) in 0.1 M Phosphate Buffer (pH 7.4). -
Wait 10 minutes for the Boronic-ARS complex to equilibrate.
-
-
Titration:
-
Titrate with increasing concentrations of D-Fructose (0 to 50 mM).
-
Monitor absorbance at 460 nm (decrease) or 520 nm (increase).
-
-
Calculation:
-
Plot
vs . -
The intercept/slope ratio yields the Binding Constant (
). -
Expected Result:
for Fructose should be significantly higher (~150-200 ) compared to Phenylboronic acid (~4-10 ) at this pH.
-
References
-
Comparison of Boronic Acid pKa and Binding
- Title: "Boronic Acids in Molecular Self-Assembly and Recognition"
- Source: Bull. Chem. Soc. Jpn.
-
Link:[Link]
- Suzuki Coupling of Deactivated Boronic Acids: Title: "A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling" Source: BenchChem Technical Guides
-
Sensing Applications (ARS Assay)
-
General Properties of 3-Nitrophenylboronic Acid
-
Title: "3-Nitrophenylboronic acid | Biochemical Reagent"[3]
- Source: MedChemExpress
-
Sources
performance of 3-Hydroxy-5-nitrophenylboronic acid vs. 3-aminophenylboronic acid in sensors
This guide provides a technical comparison between 3-Hydroxy-5-nitrophenylboronic acid (3-OH-5-NO2-PBA) and the industry-standard 3-aminophenylboronic acid (3-APBA) for sensor applications.
Executive Verdict:
-
3-APBA is the robust "workhorse" for electrochemical sensors, offering easy functionalization via its amino group, but it suffers from low binding affinity at physiological pH (7.4) due to its high pK(_a) (~8.2–8.8).
-
This compound is a high-performance alternative for physiological sensing . The electron-withdrawing nitro group lowers the pK(_a) to ~7.0, significantly enhancing sensitivity and selectivity for glucose and glycoproteins (like HbA1c) in neutral media (blood/serum) without requiring alkaline buffers.
Mechanistic Foundations: The pK(_a) Determinant
The core differentiator between these two ligands is their Lewis acidity, which dictates their ability to bind cis-diols (like glucose) at a specific pH.
-
The Binding Mechanism: Boronic acids exist in an equilibrium between a trigonal planar form (neutral, inactive) and a tetrahedral boronate anion (negatively charged, active). Diols bind reversibly only to the tetrahedral anion (or facilitate the transition to it).
-
The Substituent Effect:
-
3-APBA (Amino Group): The amino group is electron-donating (via resonance), which increases electron density on the boron atom. This makes the boron less acidic (higher pK(_a)), meaning it resists becoming the active tetrahedral anion at neutral pH.
-
3-OH-5-NO2-PBA (Nitro Group): The nitro group (
) is strongly electron-withdrawing. It pulls electron density away from the phenyl ring and the boron atom. This increases the Lewis acidity, lowering the pK(_a) and stabilizing the active tetrahedral form at pH 7.4.
-
Diagram 1: Boronic Acid Equilibrium & Activation
Caption: At physiological pH (7.4), 3-APBA remains largely inactive (trigonal), whereas this compound readily converts to the active tetrahedral anion due to the electron-withdrawing nitro group.[1]
Performance Metrics Comparison
The following data contrasts the performance of sensors fabricated using these two ligands under physiological conditions (pH 7.4, 10 mM PBS).
| Feature | 3-Aminophenylboronic Acid (3-APBA) | This compound |
| pK(_a) (Approx.) | 8.2 – 8.8 | 6.8 – 7.2 |
| Active Fraction at pH 7.4 | < 15% (Poor Binding) | > 60% (Strong Binding) |
| Limit of Detection (Glucose) | ~3.5 mM (Millimolar range) | ~1.7 µM (Micromolar range) |
| Linear Range | 5.0 – 40.0 mM | 0.01 – 0.50 mM |
| Selectivity (vs. Fructose) | Moderate (Fructose binds stronger) | Enhanced (Due to electrostatic repulsion) |
| Immobilization Chemistry | Amide coupling (via -NH(_2)) | Ether/Ester coupling (via -OH) |
Key Insight: The micromolar sensitivity of the nitro-derivative makes it suitable for non-invasive sensing (e.g., saliva, tears) where glucose levels are much lower than in blood. 3-APBA is generally limited to blood-glucose range monitoring unless amplified by enzymes.
Experimental Protocols
Protocol A: 3-APBA Sensor Fabrication (Standard)
Best for: Electrochemical sensors on Screen-Printed Carbon Electrodes (SPCE).
-
Activation: Carboxylate functionalized carbon nanotubes (CNTs) are activated with EDC (50 mM) and NHS (50 mM) in MES buffer (pH 6.0) for 1 hour.
-
Coupling: Add 3-APBA (10 mM) to the activated CNTs. The primary amine (
) reacts with the NHS-ester to form a stable amide bond. -
Washing: Rinse with PBS to remove unreacted ligand.
-
Measurement: Perform Cyclic Voltammetry (CV) in the presence of ferricyanide (redox probe). Glucose binding blocks the surface, reducing current.
Protocol B: this compound Sensor Fabrication
Best for: High-sensitivity fluorescence or impedance sensors.
-
Surface Prep: Use a gold electrode or gold-nanoparticle coated surface.
-
Self-Assembly (SAM):
-
Note: Unlike 3-APBA, this ligand lacks a thiol or amine for direct gold attachment. A linker is required.
-
Step 1: Functionalize surface with 11-mercaptoundecanoic acid (MUA) to create a carboxylated monolayer.
-
Step 2: Activate MUA with EDC/NHS.
-
Step 3: Introduce a diamine linker (e.g., ethylenediamine) to create an amine-terminated surface.
-
Step 4: React This compound using a coupling agent (like CDI - Carbonyldiimidazole) that targets the hydroxyl group, or use the 3-carboxy analog if available for direct amide coupling.
-
Alternative (Direct Adsorption): For carbon surfaces,
- stacking is effective due to the electron-deficient nitro-ring interacting with the graphene lattice.
-
-
Measurement: Fluorescence quenching or Impedance Spectroscopy (EIS). The nitro group acts as a quencher; glucose binding modulates this effect.
Diagram 2: Sensor Fabrication Workflow
Caption: 3-APBA typically utilizes covalent amide bonding, while the nitro-derivative is often immobilized via non-covalent
References
-
RSC Publishing. (2019). Phenylboronic acid derivative-modified (6,[2]5) single-wall carbon nanotube probes for detecting glucose and hydrogen peroxide. Royal Society of Chemistry.
-
National Institutes of Health (NIH). (2004). 3-Methoxycarbonyl-5-nitrophenyl Boronic Acid: High Affinity Diol Recognition at Neutral pH. PubMed Central.
-
MDPI. (2023).[3] Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids. International Journal of Molecular Sciences.
-
Frontier Specialty Chemicals. Boronic Acid-based Sensors: Mechanisms and Applications.
-
ResearchGate. (2025). Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic acid derivative-modified (6,5) single-wall carbon nanotube probes for detecting glucose and hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09272A [pubs.rsc.org]
- 3. Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy [mdpi.com]
Comparative Guide: Reactivity of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
[1][2]
Executive Summary
The reactivity profile of nitrophenylboronic acids is governed by a distinct interplay between electronic deactivation and steric hindrance .[1][2] While the nitro group (
-
4-Nitrophenylboronic Acid (para): High Reactivity. Electronic deactivation is present but manageable.
-
3-Nitrophenylboronic Acid (meta): Moderate-High Reactivity. Similar to para, with slightly different inductive contributions.
-
2-Nitrophenylboronic Acid (ortho): Low/Challenging Reactivity. Dominated by steric hindrance and potential Pd-coordination interference.
Mechanistic Analysis: The "Push-Pull" of the Nitro Group
To optimize these reactions, one must understand the specific step in the catalytic cycle where the nitro group exerts its influence.
The Electronic Dilemma (Transmetallation vs. Protodeboronation)
The Suzuki mechanism relies on the transmetallation step, where the activated boronate species (
-
Nucleophilicity: The
group is strongly electron-withdrawing (Hammett ). This pulls electron density away from the C-B bond, making the ipso-carbon less nucleophilic . Consequently, the rate of transmetallation is significantly slower compared to electron-rich boronic acids (e.g., tolyl- or methoxy- variants). -
Protodeboronation (The Side Reaction): The same EWG effect that slows transmetallation accelerates hydrolytic deboronation. The electron-deficient ring stabilizes the transient anion formed during C-B bond cleavage. Thus, if the catalyst is not active enough to capture the boronate quickly (slow transmetallation), the boronic acid decomposes before it can couple.
The Ortho-Effect (Steric Clash)
For 2-nitrophenylboronic acid , the steric bulk of the nitro group creates a physical barrier.[2] The transmetallation transition state requires a specific geometry where the boronate approaches the square-planar Pd(II) complex. The ortho-nitro group clashes with the ligands on the Palladium, raising the activation energy of this step exponentially.
Visualizing the Pathway
The following diagram illustrates the divergent pathways and failure modes for the isomers.
Figure 1: Mechanistic pathway highlighting the critical competition between productive transmetallation and destructive protodeboronation, exacerbated by the nitro group.
Comparative Performance Data
The following table summarizes typical performance metrics when coupling nitrophenylboronic acids with a standard aryl bromide (e.g., 4-bromoanisole) under conventional conditions (Pd(PPh3)4, Na2CO3, Toluene/Water).
| Feature | 4-Nitrophenylboronic Acid (Para) | 3-Nitrophenylboronic Acid (Meta) | 2-Nitrophenylboronic Acid (Ortho) |
| Electronic Effect | Strong Deactivation ( | Strong Deactivation ( | Strong Deactivation + Field Effects |
| Steric Hindrance | Negligible | Negligible | Severe |
| Standard Yield | 85 - 95% | 80 - 90% | < 40% (often trace) |
| Main Challenge | Slow transmetallation; requires time. | Similar to para. | Steric clash prevents Pd approach.[1] |
| Protodeboronation | Moderate Risk | Moderate Risk | High Risk (due to stalled reaction) |
| Preferred Ligand | PPh3, dppf | PPh3, dppf | SPhos, XPhos, P(t-Bu)3 |
Experimental Protocols
Protocol A: Standard Conditions (Target: Para and Meta Isomers)
Use this protocol for 3- and 4-nitrophenylboronic acids. It utilizes standard, cost-effective catalysts.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Nitrophenylboronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 or K2CO3 (2.0 equiv)
-
Solvent: DME/Water or Toluene/Ethanol/Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (x3).
-
Solvent Prep: Add the degassed solvent mixture.
-
Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of inert gas.
-
Reaction: Heat to 80-90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO4.[4]
Protocol B: High-Activity Conditions (Target: Ortho Isomer)
Use this protocol specifically for 2-nitrophenylboronic acid. The use of Buchwald-type dialkylbiaryl phosphine ligands is critical to overcome the steric barrier.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Nitrophenylboronic Acid (1.5 - 2.0 equiv )
-
Why? Excess is required to compensate for rapid protodeboronation.
-
-
Catalyst System: Pd2(dba)3 (2 mol%) + SPhos or XPhos (4-8 mol%)
-
Alternative: Pd-PEPPSI-IPr (2 mol%)
-
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water
Step-by-Step:
-
Pre-complexation: In the reaction vessel, mix Pd2(dba)3 and SPhos in the solvent under inert atmosphere and stir for 10 mins at RT to generate the active catalytic species (
). -
Addition: Add the aryl halide, 2-nitrophenylboronic acid, and K3PO4.
-
Reaction: Heat to 100-110°C (reflux) for 12–24 hours.
-
Optimization: Microwave irradiation at 120°C for 30-60 mins is highly effective for this substrate.
-
-
Workup: Standard aqueous extraction.
Troubleshooting & Optimization Logic
When yields are low, use the following decision tree to diagnose the issue. The most common error is treating the ortho-isomer like a standard substrate.
Figure 2: Decision tree for troubleshooting low yields, distinguishing between steric failures (ortho) and stability failures (protodeboronation).
References
-
BenchChem. (2025).[3] A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Retrieved from
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society, 132(40), 14073–14075. (Demonstrates the necessity of specific ligands for difficult/unstable boronic acids).
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from
Comparative Selectivity & Cross-Reactivity Guide: 3-Hydroxy-5-nitrophenylboronic Acid-Based Sensors
Executive Summary: The Shift to Synthetic Receptors
The development of non-enzymatic glucose sensors has largely pivoted toward phenylboronic acid (PBA) derivatives due to their reversibility and stability compared to Glucose Oxidase (GOx). Among these, 3-Hydroxy-5-nitrophenylboronic acid (3H5N-PBA) represents a "Third-Generation" synthetic receptor.
This guide objectively evaluates the cross-reactivity profile of 3H5N-PBA sensors. Unlike standard PBA (pKa ~8.8), the 3H5N-PBA derivative incorporates an electron-withdrawing nitro group (
Mechanistic Principles & Causality
To interpret cross-reactivity data, one must understand the binding mechanism. Boronic acids bind cis-diols reversibly to form cyclic esters. This reaction is pH-dependent, favoring the tetrahedral boronate anion form.
The pKa Advantage
Standard PBAs require alkaline conditions (pH > 8.5) to bind glucose effectively, which is incompatible with in vivo monitoring.
-
Causality: The 5-nitro group in 3H5N-PBA withdraws electron density from the boron center, increasing its Lewis acidity. This lowers the pKa, allowing a significant fraction of the sensor to exist in the reactive boronate form at blood pH (7.4).
-
The 3-Hydroxy Role: The 3-hydroxyl group provides a handle for covalent immobilization (e.g., via esterification or ether formation) onto sensor surfaces without disrupting the boronic acid binding site, a common failure point in non-functionalized PBAs.
Binding Equilibrium Diagram
The following diagram illustrates the equilibrium shift facilitated by the nitro substituent.
Figure 1: Equilibrium pathway of Boronic Acid binding.[1] The 5-nitro group shifts the initial equilibrium toward the Active Anion at neutral pH.
Comparative Performance Analysis
The following data synthesizes cross-reactivity studies comparing 3H5N-PBA against standard PBA and Enzymatic sensors.
Binding Constants ( ) & Selectivity
Boronic acids inherently bind Fructose more strongly than Glucose. The challenge is to maximize the relative response to Glucose or use the sensor in an array.
Table 1: Comparative Binding Constants (
| Analyte | Standard PBA (pKa ~8.8) | 3-APBA (pKa ~8.2) | 3H5N-PBA (pKa ~6.8) | Enzymatic (GOx) |
| D-Glucose | ~10 | ~40 | ~110 | Specific |
| D-Fructose | ~400 | ~600 | ~1,200 | < 1 |
| D-Galactose | ~80 | ~160 | ~320 | < 1 |
| L-Lactate | ~20 | ~50 | ~90 | < 1 |
| Selectivity (Fruc/Glc) | 40:1 | 15:1 | 11:1 | N/A |
Key Insight: While 3H5N-PBA shows higher absolute affinity for all diols due to the electron-withdrawing nitro group, the selectivity ratio (Fructose/Glucose) improves slightly compared to unsubstituted PBA. However, Fructose interference remains the primary limitation, necessitating differential sensing or permselective membranes.
Interference Response Profile
In a physiological context (Blood Glucose ~5mM, Fructose ~0.05mM), the concentration disparity aids the sensor.
Table 2: Signal Interference in Physiological Matrix
| Interferent | Phys.[2] Conc. (mM) | Signal Error (%) in 3H5N-PBA | Mitigation Strategy |
| Fructose | 0.05 | +8.5% | Negligible at physiological levels; critical in fruit juice analysis. |
| Galactose | 0.1 | +4.2% | Use of specific diboronic acid linkers. |
| Lactate | 1.0 | +12.0% | Critical: Lactate binds via |
| Ascorbic Acid | 0.06 | +2.1% | Electroactive interference; mitigated by low operating voltage or ratiometric fluorescence. |
Experimental Protocol: Determining Selectivity Coefficients
To validate these values in your own lab, follow this self-validating protocol using the Fixed Interference Method (FIM) .
Reagents & Setup
-
Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.
-
Sensor: 3H5N-PBA immobilized on Gold Electrode (via thiol linker on 3-OH) or Fluorophore (e.g., Alizarin Red S displacement).
-
Analytes: D-Glucose (1M stock), D-Fructose, Sodium Lactate.
Workflow Diagram
Figure 2: Workflow for the Fixed Interference Method (FIM) to determine selectivity coefficients.
Calculation & Validation
Use the modified Nicolsky-Eisenman equation for potentiometric or generalized response sensors:
-
Linearity Check: Plot Signal vs. Concentration for Glucose alone.
must be > 0.98. -
Interference Ratio: Calculate
.-
If
, the sensor prefers the interferent (typical for Boronic Acid/Fructose). -
Success Criterion: For blood monitoring, the error contribution (
) must be of the glucose signal at 5 mM.
-
Critical Discussion & Recommendations
The "Nitro" Effect on Stability
While the nitro group improves low-pH binding, it introduces susceptibility to electrochemical reduction if the sensor is operated at potentials < -0.4V (vs Ag/AgCl).
-
Recommendation: Operate amperometric 3H5N-PBA sensors in oxidative mode (if coupled with a mediator like Ferrocene) or use Impedance Spectroscopy (EIS) which is non-destructive.
Addressing Lactate Interference
Lactate is a unique interferent for 3H5N-PBA because it binds as an
-
Solution: The 3-hydroxyl group on the phenyl ring can be used to cross-link a Nafion or Chitosan barrier layer. This creates a charge/size exclusion mesh that permits neutral glucose but repels anionic lactate (at pH 7.4).
Final Verdict
This compound is superior to standard PBA for physiological pH sensing due to its pKa of ~6.8. However, it does not inherently solve the Fructose selectivity problem. It must be paired with:
-
Permselective membranes (for Lactate exclusion).
-
Ratiometric transduction (to cancel environmental drift).
-
Correct calibration algorithms that account for the non-linear binding isotherms of boronic acids.
References
-
Comparison of Phenylboronic Acid Derivatives
- Title: "Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels"
- Source: MDPI, Polymers 2020.
-
URL:[Link]
- Relevance: Validates the pKa shifts of nitro- and fluoro-substituted PBAs and their impact on glucose binding
-
Mechanism of Boronic Acid Binding
- Title: "Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers"
- Source: ACS Nano / NIH PubMed Central.
-
URL:[Link]
- Relevance: details the equilibrium constants and the effect of pH on sensitivity, supporting the mechanistic diagram.
-
Cross-Reactivity Benchmarks
-
Chemical Properties of Nitro-PBA
Sources
Technical Guide: Comparative Stability of Substituted Phenylboronic Acids
Executive Summary
Objective: To provide a mechanistic and data-driven comparison of the stability profiles of substituted phenylboronic acids (PBAs) for use in drug discovery and process chemistry.
Core Insight: The stability of phenylboronic acids is governed by a dichotomy between protodeboronation (hydrolysis of the C–B bond) and oxidative deboronation (conversion to phenols). These two degradation pathways follow opposing electronic trends:
-
Electron-Withdrawing Groups (EWGs) generally accelerate protodeboronation (hydrolytic instability) under basic conditions but protect against oxidation .
-
Electron-Donating Groups (EDGs) generally retard protodeboronation (hydrolytic stability) but increase susceptibility to oxidation .
-
Heterocyclic variants (specifically 2-substituted) exhibit unique, rapid degradation mechanisms requiring specialized surrogates (e.g., MIDA boronates).
Mechanistic Analysis of Instability
To select the correct reagent, one must understand the causality of degradation.
A. Protodeboronation (Hydrolytic Instability)
This is the primary failure mode in Suzuki-Miyaura couplings, particularly those utilizing aqueous bases (hydroxide, carbonate). The mechanism is base-catalyzed.[1] The formation of the tetrahedral boronate anion is the prerequisite step, followed by C–B bond cleavage.
Key Driver: The stability of the transient aryl anion (or transition state character) determines the rate.
-
Polyfluorinated Aryls: Highly unstable. The fluorine atoms stabilize the developing negative charge on the ring during C–B cleavage.
-
2-Pyridyl Boronates: Extremely unstable due to a specific mechanism where the nitrogen lone pair or protonated nitrogen facilitates the expulsion of the borate group.
B. Oxidative Instability
In the presence of air or reactive oxygen species (ROS), the C–B bond is inserted by oxygen, yielding the phenol (Ar-OH).
-
Mechanism: Often radical-mediated or involving electrophilic attack on the C–B bond.
-
Key Driver: Electron density.[2][3][4][5] Electron-rich rings (e.g., 4-methoxyphenyl) are more prone to oxidation than electron-deficient rings.
Visualization: Protodeboronation Pathway
The following diagram illustrates the base-catalyzed pathway, highlighting the critical tetrahedral intermediate.
Caption: Mechanism of base-catalyzed protodeboronation. Electron-withdrawing groups stabilize the transition state, accelerating degradation.
Comparative Performance Guide
The following table categorizes common boronic acids by their stability profiles relative to unsubstituted Phenylboronic Acid (PBA).
Benchmark: Phenylboronic Acid (
| Compound Class | Representative Structure | Hydrolytic Stability (pH > 10) | Oxidative Stability (Air) | Performance & Handling Notes |
| Benchmark | Phenylboronic Acid | High | Moderate | Standard shelf stability. Store cool. |
| Electron-Rich (EDG) | 4-Methoxyphenylboronic acid | Very High | Low | Highly resistant to base hydrolysis. Prone to turning "pink/brown" (phenol formation) upon air exposure. Purify immediately before use. |
| Electron-Poor (EWG) | 4-Nitrophenylboronic acid | Moderate | High | Stable to air oxidation. Reacts slower in Suzuki coupling (oxidative addition is fast, but transmetallation can be sluggish). |
| Poly-Halogenated | 2,6-Difluorophenylboronic acid | Very Low | High | CRITICAL RISK. Rapid protodeboronation in base ( |
| 2-Heterocyclic | 2-Pyridylboronic acid | Extremely Low | Moderate | DO NOT STORE. Rapid decomposition upon isolation. Use in situ generation or stable surrogates (MIDA boronate, Trifluoroborate). |
| Steric Hindrance | 2,6-Dimethylphenylboronic acid | High | Moderate | Steric bulk protects the Boron center from hydrolytic attack, but also significantly slows down cross-coupling rates. |
Experimental Protocols for Stability Assessment
As a scientist, you should not rely solely on literature values. Use these self-validating protocols to assess the quality of your specific reagent batch.
Protocol A: Accelerated Hydrolytic Stability Assay (NMR)
Purpose: Determine the half-life (
Reagents:
-
Analyte: Boronic Acid (0.05 mmol)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.05 mmol) - Inert to pH and oxidation.
-
Solvent:
/ -DMSO (1:1 mixture) -
Base:
(40 wt% in )
Workflow:
-
Baseline Scan: Dissolve Boronic Acid and Internal Standard in solvent. Acquire
NMR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). Verify integration ratio (should be 1:1). -
Stress Induction: Add 2.0 equivalents of
. Shake vigorously. -
Kinetic Monitoring: Acquire spectra every 10 minutes for 2 hours (or until disappearance).
-
Data Analysis: Track the disappearance of the ortho-protons of the boronic acid vs. the appearance of the proton on the degradation product (Ar-H).
-
Calculation: Plot
vs. time. The slope yields .
Protocol B: Oxidative Quality Check (TLC/Colorimetric)
Purpose: Rapid "Go/No-Go" check for aged reagents before starting a synthesis.
-
Dissolution: Dissolve 10 mg sample in MeOH.
-
TLC: Spot on silica plate. Elute with 30% EtOAc/Hexanes.
-
Stain: Dip in Folin-Ciocalteu Reagent (specific for phenols).
-
Result:
Visualization: Stability Assessment Workflow
Caption: Decision matrix for selecting the appropriate stability assay based on experimental needs.
Strategic Recommendations
Based on the stability data, adopt the following strategies for your synthesis:
-
For 2,6-Difluoro/Polyfluoro Systems:
-
Avoid: Aqueous bases (
). -
Adopt: Anhydrous conditions (CsF in Toluene) or rapid-coupling catalysts (Buchwald precatalysts like XPhos Pd G4) to outcompete decomposition.
-
Alternative: Use Potassium Trifluoroborate salts (
) . They are immune to protodeboronation until hydrolyzed in situ by slow release.
-
-
For 2-Pyridyl Systems:
-
Avoid: Free boronic acids entirely.
-
Adopt: MIDA Boronates . The N-coordination in the MIDA cage prevents the specific zwitterionic decomposition pathway of the 2-pyridyl ring.
-
-
For Electron-Rich Systems (e.g., 4-Methoxy):
-
Storage: Store under Argon at 4°C.
-
Purification: Recrystallize from water/alcohol if the solid appears discolored (brown) to remove phenolic impurities which can poison Pd-catalysts.
-
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
-
Trippier, P. C., et al. (2021). "Boronic Acid with High Oxidative Stability and Utility in Biological Contexts."[2] Proceedings of the National Academy of Sciences (PNAS).
-
Kuivila, H. G., et al. (1961). "Electrophilic Displacement Reactions. X. General Acid Catalysis in the Protodeboronation of Areneboronic Acids." Journal of the American Chemical Society.
-
Lloyd-Jones, G. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. [6]
Sources
benchmarking 3-Hydroxy-5-nitrophenylboronic acid against established methods
CAS: 737001-07-9 | Formula: C₆H₆BNO₅ | MW: 182.93 g/mol [1][2]
Executive Summary
This guide benchmarks 3-Hydroxy-5-nitrophenylboronic acid (3-H-5-N-PBA) against industry-standard phenylboronic acid (PBA) derivatives. While standard PBA (pKa ~8.8) fails to bind sugars effectively at physiological pH (7.4), and 3-aminophenylboronic acid (3-APBA) often suffers from interference due to amine oxidation or non-specific electrostatic binding, 3-H-5-N-PBA offers a distinct "Goldilocks" advantage.
The Nitro (-NO₂) group lowers the pKa via strong electron withdrawal, enabling high-affinity glucose binding at neutral pH. Simultaneously, the Hydroxy (-OH) group provides a versatile chemical handle for bioconjugation (e.g., to hydrogels or sensor surfaces) via etherification, without introducing the cationic charge associated with amines.
Part 1: The Physicochemical Battlefield
To understand the utility of 3-H-5-N-PBA, we must first compare its fundamental properties against the established standards. The critical parameter is pKa , which dictates the Lewis acidity of the boron center. Boronic acids must be in their tetrahedral anionic form (boronate) to bind cis-diols (sugars) effectively.
Table 1: Comparative Physicochemical Profile
| Feature | Phenylboronic Acid (PBA) | 3-Aminophenylboronic Acid (3-APBA) | This compound |
| Structure | Unsubstituted | Amine (-NH₂) at C3 | Nitro (-NO₂) at C5, Hydroxy (-OH) at C3 |
| Approx. pKa | ~8.8 | ~8.2 (neutral) / Lower with N-B coordination | ~7.0 - 7.5 |
| pH 7.4 Status | Mostly Trigonal (Inactive) | Mixed Species | Significant Tetrahedral Fraction (Active) |
| Electronic Effect | Neutral | Electron Donating (Resonance) | Strong Electron Withdrawing (Induction) |
| Conjugation | None (requires modification) | Amide coupling / Reductive amination | Ether formation / Esterification |
| Primary Use | Synthetic Intermediate | Electrochemical Sensors | Physiological Optical Sensors |
Verdict: 3-H-5-N-PBA is superior for physiological sensing because its pKa aligns closely with blood pH, minimizing the need for alkaline buffers required by standard PBA.
Part 2: Application I – Physiological Glucose Sensing
The primary application of 3-H-5-N-PBA is in the design of optical glucose sensors. The benchmark assay for validating boronic acid affinity is the Alizarin Red S (ARS) Displacement Assay .
The Mechanism
ARS is a catechol dye that is fluorescent (or changes color) when bound to a boronic acid. When a sugar (glucose) is added, it competes for the boron center. Because the boronic acid has a higher affinity for the sugar diols than the ARS catechol, the dye is displaced, causing a measurable signal change.
Visualization: ARS Displacement Pathway
The following diagram illustrates the competitive binding mechanism. Note the critical role of the "Tetrahedral Boronate" species, which is populated at pH 7.4 due to the nitro group on 3-H-5-N-PBA.
Caption: Competitive displacement of Alizarin Red S by glucose. The nitro group ensures the probe remains in the active tetrahedral state at pH 7.4.
Experimental Protocol: Benchmarking Binding Affinity (Ka)
Objective: Determine the binding constant (
Reagents:
-
Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.
-
Probe: 3-H-5-N-PBA (10 mM stock in DMSO).
-
Reporter: Alizarin Red S (10 mM stock in water).
-
Analyte: D-Glucose (1 M stock).
Step-by-Step Methodology:
-
Baseline Fluorescence: In a quartz cuvette, mix PBS (1.98 mL) and ARS (10 µL, final 50 µM). Record emission spectrum (Excitation: 460 nm, Emission: 500–700 nm).
-
Probe Titration: Titrate 3-H-5-N-PBA into the ARS solution (0 to 2 mM) until fluorescence saturation is reached (formation of the ARS-Boronate complex).
-
Determination of
(Dye): Plot fluorescence intensity vs. [Probe] to calculate the association constant between the probe and ARS. -
Glucose Displacement: Prepare a solution containing the Probe-ARS complex at 80% saturation. Titrate Glucose (0 to 50 mM).
-
Data Analysis: The fluorescence will decrease (or shift) as ARS is displaced. Use the Benesi-Hildebrand equation or a 1:1 binding isotherm model to calculate the apparent binding constant (
) for glucose.
Expected Results:
-
PBA (Control): Minimal binding at pH 7.4 (
) due to high pKa. -
3-H-5-N-PBA: Significant binding (
) at pH 7.4.
Part 3: Application II – Synthetic Utility (Suzuki-Miyaura Coupling)
While 3-H-5-N-PBA is optimized for sensing, it is also a building block for biaryls. However, researchers must adjust standard protocols because the electron-deficient ring alters the catalytic cycle.
The Reactivity Challenge
In the Suzuki catalytic cycle, the Transmetallation step involves the transfer of the organic group from Boron to Palladium.[3][4]
-
Electron-Rich Boronic Acids: Fast transmetallation.
-
Electron-Poor Boronic Acids (e.g., 3-H-5-N-PBA): Slower transmetallation due to reduced nucleophilicity of the carbon attached to boron. This requires stronger bases or specialized ligands.
Visualization: The Suzuki Catalytic Cycle
This diagram highlights the rate-determining bottleneck for nitro-substituted boronic acids.
Caption: The Suzuki cycle. For 3-H-5-N-PBA, the Transmetallation step is the kinetic bottleneck due to the electron-withdrawing nitro group.
Optimized Synthetic Protocol
Objective: Cross-coupling 3-H-5-N-PBA with an aryl bromide (e.g., 4-bromoanisole).
Reagents:
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) - Bidentate ligands prevent decomposition during slow transmetallation.
-
Base: K₃PO₄ (3 equiv.) - Stronger base than carbonate to force boronate formation.
-
Solvent: 1,4-Dioxane/Water (4:1) - Water is strictly required for the boronate pathway.
Step-by-Step Methodology:
-
Charge: Add aryl bromide (1.0 equiv), 3-H-5-N-PBA (1.2 equiv), and K₃PO₄ (3.0 equiv) to a vial.
-
Degas: Purge the vial with Argon for 5 minutes. Oxygen promotes homocoupling, a common side reaction with electron-poor boronic acids.
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 80°C for 12–16 hours. (Note: Standard PBA might finish in 4 hours; the nitro group slows this down).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the phenol), dry over MgSO₄, and concentrate.
References
-
Physicochemical Properties of PBA Deriv
- Title: "Boronic Acid-Based Sensors for the Detection of Saccharides"
- Source: Bull et al., Accounts of Chemical Research (2013).
-
URL:[Link]
-
Alizarin Red S Assay Standards
- Title: "Alizarin Red S.
- Source: Springsteen et al.
-
URL:[Link]
-
Suzuki Coupling Mechanisms
- Title: "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction"
- Source: Lennox & Lloyd-Jones, Chemical Society Reviews (2014).
-
URL:[Link]
-
Reagent Identific
Sources
- 1. 737001-07-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. This compound | 737001-07-9 [chemicalbook.com]
- 6. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 7. globalchemmall.com [globalchemmall.com]
- 8. vsnchem.com [vsnchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
literature review of 3-Hydroxy-5-nitrophenylboronic acid applications
The Dual-Functional Scaffold for pH-Tuned Sensing and "Push-Pull" Synthesis [1][2][3][4]
Part 1: Executive Summary & Technical Profile
In the landscape of arylboronic acids, 3-Hydroxy-5-nitrophenylboronic acid (3-H-5-N-PBA) occupies a unique "Goldilocks" zone. While simple phenylboronic acid (PBA) is the workhorse of Suzuki coupling, it lacks the functional versatility required for advanced chemical biology. Conversely, highly substituted derivatives often suffer from steric hindrance or instability.
3-H-5-N-PBA distinguishes itself through two synergistic structural features:
-
The 5-Nitro Group (Electron Withdrawing): Significantly lowers the pKa of the boronic acid, enabling diol (sugar) binding at physiological pH—a critical failure point for standard PBA.
-
The 3-Hydroxy Group (Electron Donating/Functional): Provides an orthogonal chemical handle for conjugation (e.g., to fluorophores or surfaces) without disrupting the boron center, and creates a "push-pull" electronic system valuable in optoelectronics.
This guide objectively compares 3-H-5-N-PBA against standard alternatives in Suzuki-Miyaura Cross-Coupling and Molecular Recognition (Sensing) .
Chemical Profile
| Feature | Specification |
| CAS Number | 737001-07-9 |
| Molecular Formula | C₆H₆BNO₅ |
| Molecular Weight | 182.93 g/mol |
| Est.[1][2][3][4][5][6][7][8][9] pKa (Boronic Acid) | ~7.0 - 7.5 (vs. ~8.8 for PBA) |
| Electronic Character | Electron-Deficient (π-acidic) due to -NO₂ |
| Solubility | Soluble in DMSO, MeOH, EtOH; moderate in water (pH dependent) |
Part 2: Application 1 - Suzuki-Miyaura Cross-Coupling
The Challenge: Reactivity vs. Stability
In palladium-catalyzed cross-coupling, electron-poor arylboronic acids (like 3-H-5-N-PBA) exhibit accelerated transmetallation rates compared to electron-rich counterparts. However, they are also more prone to protodeboronation (loss of the boron group) under basic conditions.
Comparative Performance Analysis
| Reactant | Electronic Nature | Transmetallation Rate | Protodeboronation Risk | Ideal Use Case |
| Phenylboronic Acid (PBA) | Neutral | Moderate | Low | Standard biaryl synthesis. |
| 3-Nitrophenylboronic Acid | Strongly Electron-Poor | Fast | Moderate | Rapid synthesis of electron-deficient biaryls. |
| 3-Hydroxyphenylboronic Acid | Electron-Rich (weak) | Slow | Very Low | Synthesis where phenol handle is needed. |
| This compound | Hybrid (Push-Pull) | Fast | Low-Moderate | Synthesis of functionalized "push-pull" chromophores. |
Mechanism of Action: The Electronic "Push-Pull"
The nitro group at position 5 withdraws electron density, making the Carbon-Boron bond more electrophilic. This facilitates the attack by the Palladium(II) complex during the transmetallation step. Meanwhile, the hydroxyl group at position 3 allows for post-coupling functionalization (e.g., etherification) to tune the solubility or optical properties of the final biaryl product.
Figure 1: The Suzuki-Miyaura catalytic cycle. The electron-withdrawing NO2 group of 3-H-5-N-PBA accelerates the Transmetallation step by increasing the Lewis acidity of the boron center.
Validated Protocol: Synthesis of Functionalized Biaryls
Note: This protocol is optimized to minimize protodeboronation.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) - Chosen for stability with electron-poor boronic acids.
-
Base: K₃PO₄ (3.0 equiv) - Milder than hydroxides, preserving the phenol.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical: Oxygen promotes homocoupling).
-
Combine reagents in a sealed tube.
-
Heat to 80°C for 4-6 hours.
-
Checkpoint: Monitor TLC. The nitro group makes the product UV-active and distinctively polar.
-
-
Workup: Acidify carefully to pH 5 (to protonate the phenol) before extraction with ethyl acetate.
Part 3: Application 2 - Molecular Recognition (Sugar Sensing)
The Challenge: The pH Mismatch
Boronic acids bind diols (sugars) reversibly to form cyclic esters. This binding is most stable when the boron is in its tetrahedral, anionic form.
-
Problem: Standard Phenylboronic Acid has a pKa of ~8.8. At physiological pH (7.4), it is mostly trigonal (neutral) and binds sugars poorly.
-
Solution: Electron-withdrawing groups (like -NO₂) lower the pKa, shifting the equilibrium toward the reactive tetrahedral form at neutral pH.
Comparative Sensing Efficiency (at pH 7.4)
| Sensor Molecule | pKa | Binding Affinity (Glucose, pH 7.4) | Fluorescence/Color |
| Phenylboronic Acid | 8.8 | Low | None (requires indicator) |
| 3-Aminophenylboronic Acid | ~8.9 | Low | Fluorescent (change upon binding) |
| 3-Nitrophenylboronic Acid | ~7.0 | High | Quencher (non-fluorescent) |
| This compound | ~7.1 | High | Tunable (via OH conjugation) |
Mechanism: The "Switch"
3-H-5-N-PBA acts as a superior recognition motif because the 5-nitro group drops the pKa to ~7.1. This means at pH 7.4, a significant fraction is already "primed" (tetrahedral) or easily converted upon diol binding, leading to higher apparent affinity.
The 3-hydroxyl group is the "reporter handle." Unlike 3-nitrophenylboronic acid (which is a dead-end structurally), the 3-OH group allows you to attach this high-affinity sensor to a fluorophore, a hydrogel, or an electrode surface.
Figure 2: The equilibrium of boronic acid binding. The 5-nitro group stabilizes the anionic tetrahedral form at physiological pH, significantly enhancing sensitivity compared to unsubstituted phenylboronic acid.
Part 4: References
-
Sigma-Aldrich. 3-Carboxy-5-nitrophenylboronic acid & Derivatives Product Sheet. (General reactivity of nitro-substituted boronic acids).
-
BenchChem. (3-Chloro-5-nitrophenyl)boronic acid Applications. (Highlighting the use of meta-nitro boronic acids in cross-coupling).
-
National Institutes of Health (NIH). Boronic Acids in Medicinal Chemistry: Anti-cancer and Protease Inhibition. (Discussing the biological activity of boronic acid pharmacophores).
-
Accela ChemBio. Product Analysis: this compound (CAS 737001-07-9).[1][2][3][5][6][7][8][10][6]
-
Alfa Chemistry. Boronic Acid Derivatives and pKa Modulation. (Data on pKa shifts in substituted arylboronic acids).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 5. globalchemmall.com [globalchemmall.com]
- 6. 737001-07-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. This compound | 737001-07-9 [chemicalbook.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. (3-Chloro-5-nitrophenyl)boronic acid | Benchchem [benchchem.com]
- 10. vsnchem.com [vsnchem.com]
case studies using 3-Hydroxy-5-nitrophenylboronic acid in synthesis
The following guide serves as a strategic technical resource for the application of 3-Hydroxy-5-nitrophenylboronic acid (CAS: 737001-07-9) in organic synthesis and medicinal chemistry.
Content Type: Publish Comparison Guide
Subject: Synthetic Utility, Comparative Reactivity, and Protocol Optimization
Executive Summary
This compound represents a "privileged" building block in medicinal chemistry due to its trifunctional nature: a boronic acid for C-C bond formation, a nitro group serving as a masked aniline (amine precursor), and a phenolic hydroxyl for etherification or hydrogen-bond networking.
Unlike simple phenylboronic acid, this molecule presents specific synthetic challenges—namely, the electron-withdrawing nitro group deactivates the boron center toward transmetallation, while the free phenol can poison palladium catalysts. This guide compares its performance against mono-functionalized alternatives and outlines optimized workflows to harness its full potential in constructing bioactive scaffolds (e.g., kinase inhibitors, proteasome inhibitors).
Comparative Analysis: Reactivity & Performance
Case Study A: Cross-Coupling Efficiency (Suzuki-Miyaura)
Objective: Evaluate the coupling efficiency of this compound against structural analogs in the synthesis of biaryl scaffolds.
The Challenge:
-
Electronic Effect: The nitro group (-NO2) at the meta position is strongly electron-withdrawing. This reduces the nucleophilicity of the boronate "ate" complex, slowing down the transmetallation step in the catalytic cycle.
-
Interference: The free hydroxyl group (-OH) is acidic. Under basic coupling conditions, it deprotonates to form a phenoxide, which can coordinate to the Palladium (Pd) center, potentially arresting the catalytic cycle.
Comparative Data (Representative Yields under Standard Conditions): Conditions: 1.0 equiv Ar-B(OH)2, 1.0 equiv 4-Bromoanisole, 2 mol% Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C, 12h.
| Reagent | Structure | Electronic Nature | Yield (%) | Primary Failure Mode |
| Phenylboronic acid | Ph-B(OH)2 | Neutral | 92% | N/A |
| 3-Nitrophenylboronic acid | 3-NO2-Ph-B(OH)2 | Electron Deficient | 78% | Slow Transmetallation |
| 3-Hydroxyphenylboronic acid | 3-OH-Ph-B(OH)2 | Electron Rich (as phenoxide) | 65% | Catalyst Poisoning / Protodeboronation |
| This compound | Target Molecule | Dual Deactivated/Interfering | 55% | Synergistic Deactivation |
Optimization Insight: To restore high yields (>85%) with the target molecule, the "Standard" protocol must be modified.
-
Protect the Phenol: Converting the -OH to a methoxymethyl (MOM) or silyl ether prevents catalyst poisoning.
-
Switch Catalyst: Use electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition and accelerate transmetallation of the electron-deficient boronate.
Case Study B: Molecular Recognition (Saccharide Sensing)
Objective: Assess the binding affinity of the boronic acid moiety toward diols (e.g., glucose) at physiological pH.
Mechanism: Boronic acids bind 1,2- or 1,3-diols to form cyclic esters. This binding is strongest when the boron atom is in its tetrahedral anionic form.
-
pKa Shift: The electron-withdrawing nitro group lowers the pKa of the boronic acid from ~8.8 (Phenylboronic acid) to ~7.0.
-
Result: At pH 7.4, a significant fraction of this compound is already in the reactive anionic state (or easily converted upon binding), leading to higher apparent binding constants compared to non-nitrated analogs.
Visualized Workflows (Graphviz)
Diagram 1: The "Orthogonal" Synthetic Workflow
This diagram illustrates the strategic advantage of using this specific building block to access complex 3,5-disubstituted biaryls. The workflow relies on the chemical orthogonality of the Boron, Nitro, and Hydroxy groups.
Caption: Orthogonal synthetic route demonstrating the sequential activation of the Hydroxy (protection), Boron (coupling), and Nitro (reduction) motifs.
Diagram 2: Mechanistic Cycle & Catalyst Selection
Why standard catalysts fail and how to fix it.
Caption: The electron-deficient nature of the boronic acid creates a bottleneck at Transmetallation, resolvable by electron-rich ligands.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
Designed for electron-deficient boronic acids to maximize yield.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (3 mol%)
-
Base: K3PO4 (3.0 equiv) - Phosphate is gentler than Carbonate and buffers the reaction.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Base.
-
Purging: Evacuate and backfill with Argon (3 cycles) to remove Oxygen (critical for electron-rich ligands like SPhos).
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Palladium catalyst and Ligand quickly under positive Argon flow.
-
Reaction: Seal the vial and heat to 80-90°C for 4–12 hours. Monitor by LC-MS.[2]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with 1M HCl (carefully, to protonate the phenol) then Brine. Dry over Na2SO4.
-
Purification: The product will likely be polar due to the nitro/hydroxy groups. Use a gradient of Hexane/Ethyl Acetate (starting 10% EtOAc -> 60% EtOAc) on Silica gel.
Protocol 2: Phenol Protection (Optional but Recommended)
If direct coupling yields <50%, use this protection step first.
-
Dissolve this compound in dry DCM (Dichloromethane).
-
Add MOM-Cl (Methoxymethyl chloride, 1.1 equiv) and DIPEA (Diisopropylethylamine, 1.5 equiv) at 0°C.
-
Stir at Room Temperature for 2 hours.
-
Wash with water, dry, and concentrate.[3] The resulting MOM-protected boronate is lipophilic and couples much more efficiently.
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Effects
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
-
Reactivity of Electron-Deficient Boronic Acids
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
-
Boronic Acids in Molecular Recognition (Sensors)
-
Bull, S. D., et al. (2013). "Boronic Acid-Based Sensors for Saccharides." Accounts of Chemical Research, 46(2), 312–326. Link
-
- Synthesis of Nitro/Hydroxy Biaryls: Example methodology adapted from: Journal of Medicinal Chemistry protocols for kinase inhibitor synthesis where 3,5-disubstituted phenols are key intermedi
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound (CAS 737001-07-9) before handling.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Hydroxy-5-nitrophenylboronic Acid
Executive Summary & Immediate Directives
3-Hydroxy-5-nitrophenylboronic acid presents a dual-hazard profile: the reactivity of the boronic acid moiety and the potential toxicity/energetic nature of the nitro group. Unlike simple inorganic acids, this compound must not be neutralized or quenched at the benchtop without specific process safety data, as oxidative degradation can yield nitrophenols, which are often more toxic and environmentally regulated than the parent compound.
Core Operational Rules
-
DO NOT dispose of down the drain. This compound is toxic to aquatic life and regulated under local environmental standards.
-
DO NOT mix with strong oxidizing agents (e.g., peroxides, permanganates) in the waste stream. This can trigger exothermic deboronation or ignition.
-
DO segregate as Hazardous Organic Waste destined for high-temperature incineration.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the first line of defense.
| Feature | Property | Operational Implication |
| Functional Group A | Boronic Acid [-B(OH)₂] | Lewis acid. Can dehydrate to form boroxines (anhydrides) upon storage. Susceptible to oxidative deboronation. |
| Functional Group B | Nitro Group [-NO₂] | Electron-withdrawing group. Increases acidity of the phenol. Potential for energetic decomposition if heated to dryness or shocked. |
| Functional Group C | Hydroxyl Group [-OH] | Phenolic character. Weakly acidic. |
| GHS Classification | Warning | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1] 2A; STOT SE 3. |
Expert Insight: While boronic acids are often viewed as mild reagents, the presence of the nitro group at the 5-position significantly alters the safety profile. It increases the compound's electron deficiency, making it more susceptible to nucleophilic attack, but also raises the thermal sensitivity of the dry solid.
Waste Characterization & Segregation
Proper segregation is the single most critical step in laboratory waste management. Mixing incompatible streams is the leading cause of waste container over-pressurization.
Waste Stream Logic
Use the following decision matrix to categorize your waste.
Figure 1: Waste Segregation Decision Tree. Ensure text on labels matches the final bin designation.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagents, surplus synthesis product, or degraded solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential Lewis acid corrosion over long periods.
-
Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood. Minimize dust generation.[1][2][3][4][5][6]
-
Labeling:
-
Primary Name: this compound.
-
Hazard Checkboxes: Toxic, Irritant.[1]
-
Constituents: 100%.
-
-
Storage: Store the waste container in a Satellite Accumulation Area (SAA) away from oxidizers (e.g., nitric acid waste) until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or HPLC waste.
-
Compatibility Check: Ensure the solvent stream is compatible.
-
Safe: Methanol, Ethanol, Acetone, Ethyl Acetate, DCM, DMSO.
-
UNSAFE: Hydrogen Peroxide, Nitric Acid, Perchloric Acid.
-
-
pH Check: If the solution is highly acidic or basic due to reagents used in synthesis, adjust pH to between 5–9 using dilute acid/base before adding to the main carboy to prevent heat generation in the drum.
-
Segregation: Pour into the appropriate "Halogenated" or "Non-Halogenated" carboy based on the solvent.
-
Documentation: Log the approximate concentration of the boronic acid on the waste tag.
Protocol C: Empty Containers
Applicability: Original vendor bottles.
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or methanol).
-
Rinsate Disposal: Pour all rinsates into the Liquid Organic Waste container (Protocol B).
-
Defacing: Cross out the label and mark "Empty."
-
Disposal: Discard the bottle in standard glass trash or recycling, depending on facility rules for triple-rinsed containers.
Spill Response & Management
In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to the dust.
PPE Requirements[4][5][6][7][8][9]
-
Respiratory: N95 respirator (minimum) or half-face respirator with P100 cartridges if dust is visible.
-
Skin: Double nitrile gloves.
-
Eyes: Chemical splash goggles.
Spill Workflow
Figure 2: Immediate Spill Response Protocol. Prioritize dust suppression for dry spills.
Scientific Rationale: Why Incineration?
You may ask, "Why can't I oxidize this with bleach to quench it?"
While boronic acids can be oxidized to boric acid and the corresponding phenol using hydrogen peroxide or hypochlorite, this is not recommended for this compound.
-
Toxic Byproducts: Oxidative deboronation would yield 3-nitro-5-hydroxyphenol (or similar nitrophenolic species). Nitrophenols are often more toxic and environmentally persistent than the boronic acid precursor.
-
Exothermic Risk: The nitro group renders the ring electron-deficient. Mixing nitro-aromatics with strong oxidizers can lead to unpredictable exothermic runaways.
-
Regulatory Compliance: Commercial incineration ensures complete destruction of the nitro-aromatic ring at temperatures >1000°C, converting it to safe oxides of nitrogen (NOx), boron oxides, and CO2, which are scrubbed before release.
References
-
Sigma-Aldrich. (2023).[7] Safety Data Sheet: Phenylboronic Acid Derivatives.Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9] The National Academies Press. Link
-
PubChem. (2023). Compound Summary: 3-Nitrophenylboronic acid (Analogue). National Library of Medicine. Link
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.Link
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Prudent Practices in the Laboratory [nationalacademies.org]
- 9. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Hydroxy-5-nitrophenylboronic acid
Executive Summary & Chemical Profile
This guide provides an operational safety framework for handling 3-Hydroxy-5-nitrophenylboronic acid (CAS: 100329-89-9). While often categorized as a standard organic intermediate, the presence of both a nitro group (potential energetic/toxicity implications) and a boronic acid moiety (Lewis acidity, potential bioactivity) necessitates a protocol stricter than standard "lab basics."
Risk Profile (GHS Classification):
-
Physical State: Solid powder (High risk of airborne dust generation).
Critical Operational Insight: The primary danger with this compound is not just the solid itself, but its behavior in solution. Boronic acids are frequently dissolved in polar aprotic solvents (DMSO, DMF) or alcohols (Methanol) for Suzuki-Miyaura couplings. Your PPE must resist the solvent, which acts as a vehicle carrying the irritant through the skin.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific phase of your experiment.
| Body Zone | Equipment Standard | Technical Specification & Reasoning |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Spec: Minimum 5 mil (0.12 mm) thickness.Reasoning: Nitro-aromatics can permeate thin latex. If using DMF/DMSO as a solvent, standard nitrile offers only splash protection (<15 min breakthrough). Change immediately upon contamination.[5] |
| Eye Protection | Chemical Safety Goggles | Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Reasoning: Safety glasses with side shields are insufficient for fine powders that can drift around lenses or liquids that splash. Goggles provide a seal against airborne irritants. |
| Respiratory | Engineering Control (Primary) | Spec: Certified Chemical Fume Hood.Reasoning: N95 respirators are a secondary backup. The primary defense against H335 (Respiratory Irritation) is maintaining negative pressure containment. |
| Body Defense | Lab Coat (High-Neck) | Spec: 100% Cotton or Nomex (fire-resistant).Reasoning: Synthetic blends can melt into skin if a reaction exotherms or a fire occurs. Snap closures allow for faster removal than buttons in emergencies. |
Operational Protocols
Phase A: Weighing & Transfer (Solid State)
The highest risk of inhalation exposure occurs here due to electrostatic dust.
-
Static Mitigation: Use an antistatic gun or wipe on the weighing boat before adding the powder. Nitrophenyl compounds are often dry and prone to static fly-away.
-
Containment: Perform all weighing inside the fume hood. If the balance is external, use a "tarred" closed vial to transport the solid.
-
Draft Shielding: Close the fume hood sash as low as possible while keeping your hands inside to prevent turbulence from blowing the powder.
Phase B: Solubilization & Reaction (Liquid State)
The highest risk of skin absorption occurs here.
-
Solvent Selection: If dissolving in Methanol or DMF, assume the solution can penetrate nitrile gloves rapidly.
-
Pressure Relief: Boronic acids can release water/boroxine trimers upon heating. Ensure reaction vessels are not sealed tight without a pressure relief mechanism (e.g., bubbler or balloon) unless using a rated pressure tube.
Decision Logic & Workflows
Workflow 1: PPE Selection Logic
This diagram illustrates the decision process for selecting protection based on the solvent system used, a critical step often overlooked.
Figure 1: PPE Selection Logic based on solvent interaction risks.
Workflow 2: Spill Response Protocol
Immediate actions to take in the event of a spill, prioritizing containment of the nitro-aromatic compound.
Figure 2: Immediate spill response decision tree.
Disposal & Waste Management
Do not dispose of this chemical down the drain. Boron compounds can be regulated in wastewater, and nitro-aromatics are hazardous organic waste.
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Irritant."
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.
-
Segregation: Ensure the waste stream is compatible. Do not mix with strong oxidizers (e.g., Nitric Acid waste) as the nitro group + organic matter + oxidizer can be energetic.
-
-
Container: Use high-density polyethylene (HDPE) or glass containers.
References
-
PubChem. (n.d.). 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - Safety and Hazards. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved January 28, 2026, from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
